Pyromellitic acid
Description
Properties
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-04-9 (tetra-hydrochloride salt) | |
| Record name | Pyromellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044466 | |
| Record name | Pyromellitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Pyromellitic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-05-4 | |
| Record name | Pyromellitic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyromellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyromellitic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYROMELLITIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyromellitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4,5-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROMELLITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9UXG2U6ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Pyromellitic Acid: CAS Number and Safety Profile
This technical guide provides an in-depth overview of the chemical identifier and comprehensive safety data for pyromellitic acid, tailored for researchers, scientists, and drug development professionals.
Chemical Identification
This compound, also known as 1,2,4,5-benzenetetracarboxylic acid, is an aromatic carboxylic acid.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][8]
-
GHS Hazard Statements :
Quantitative Safety Data
The following tables summarize the key quantitative toxicological and physicochemical safety data for this compound.
Table 1: Toxicological Data
| Test Type | Species | Route | Value | Exposure Time | Reference |
| LD50 | Mouse | Intraperitoneal | 300 mg/kg | N/A | [5][10] |
| LC50 | Fish (Danio rerio) | Aquatic | > 1000 mg/L | 96 h | [1][11] |
| LC50 | Daphnia sp. | Aquatic | 35.8 mg/L | 48 h | [1][11] |
| EC50 | Algae | Aquatic | 8.1 mg/L | 96 h | [1][11] |
| EC50 | Microorganisms (Pseudomonas putida) | Aquatic | ~140 mg/L | 17 h | [1][11] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid, white to off-white | [5] |
| Melting Point | 281 - 285 °C | [5][6][10] |
| Water Solubility | 14 g/L (at an unspecified temperature)1.5 g/100 mL (at 20 °C) | [5][10] |
| Flash Point | 322.1 ± 26.6 °C | [10] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [6][8] |
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not fully available in the referenced safety data sheets. However, the data points to standard ecotoxicological and acute toxicity testing methodologies.
-
Acute Toxicity (LD50) : The lethal dose 50 (LD50) was determined in mice via the intraperitoneal route to be 300 mg/kg.[5][10] This type of study typically involves administering varying doses of the substance to a group of animals to determine the dose at which 50% of the test population succumbs.
-
Aquatic Toxicity (LC50/EC50) : The lethal concentration 50 (LC50) and effective concentration 50 (EC50) values were established for various aquatic organisms, including fish, daphnia, algae, and bacteria.[1][11] These tests are standard methods to assess the environmental impact of a chemical, exposing organisms in a controlled environment to different concentrations of the substance over a defined period.
Handling, Storage, and Emergency Procedures
5.1 Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation : Handle in a well-ventilated area, using a laboratory fume hood or mechanical exhaust to minimize exposure.[1][5]
-
Personal Protective Equipment :
-
Eye Protection : Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][5][11]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin contact.[1][8][9]
-
Respiratory Protection : If dust formation is likely or exposure limits are exceeded, use a full-face respirator.[1][11]
-
-
Hygiene : Wash hands thoroughly after handling.[1][9] Avoid creating dust.[1][5][11]
5.2 Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][9][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]
5.3 First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][8]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][8]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[1]
5.4 Firefighting and Spill Response
-
Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]
-
Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8][11]
-
Accidental Release : For spills, avoid dust formation.[1][5] Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and place it into a suitable, closed container for disposal.[1][5][11] Use spark-proof tools.[1][11] Prevent the chemical from entering drains.[1][5]
Visualized Workflow: Emergency Spill Response
The following diagram illustrates a logical workflow for responding to an accidental spill of this compound in a laboratory setting.
Caption: Workflow for this compound spill response.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. CAS 89-05-4: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H6O8 | CID 6961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 89-05-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | CAS#:89-05-4 | Chemsrc [chemsrc.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to Pyromellitic Acid: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyromellitic acid, a key organic compound in the synthesis of high-performance polymers and other advanced materials. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and purification, and its primary applications.
Chemical Structure and Identification
This compound, systematically named benzene-1,2,4,5-tetracarboxylic acid, is an aromatic carboxylic acid.[1][2] Its structure consists of a central benzene (B151609) ring to which four carboxylic acid functional groups are attached at the 1, 2, 4, and 5 positions.[2][3] This tetra-functional nature is the basis for its utility as a monomer in polymerization reactions.
The crystal structure of this compound dihydrate has been determined to be triclinic.[4][5] The molecule features significant hydrogen bonding, forming a three-dimensional network.[4][5]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a white to very slightly yellow crystalline powder.[3][6][7] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3][6] If exposed to the atmosphere, it slowly absorbs moisture.[3][6][7]
Table 1: Identification and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | benzene-1,2,4,5-tetracarboxylic acid | [2][8] |
| CAS Number | 89-05-4 | [6][8] |
| Molecular Formula | C₁₀H₆O₈ | [2][6][8] |
| Molecular Weight | 254.15 g/mol | [2][6][8] |
| Appearance | White to yellowish crystalline powder | [3][6][7] |
| Melting Point | 281-284.5 °C (anhydrous) | [6][7][9] |
| 276 °C | [2] | |
| 242 °C (dihydrate) | [10][11] | |
| Boiling Point | 317.36 °C (rough estimate) | [6][7] |
| Density | 1.79 g/cm³ | [10][11] |
| Flash Point | 325 °C | [6][7] |
Table 2: Solubility and Acidity
| Property | Value | Conditions | Reference(s) |
| Water Solubility | 1.5 g/100 mL | 20 °C | [6][7] |
| 14 g/L | 16 °C | [2] | |
| Solubility | Soluble in alcohol; slightly soluble in ether. | - | [1][6][10] |
| pKa₁ | 1.92 | 25 °C | [3][6][7] |
| pKa₂ | 2.87 | 25 °C | [3][6][7] |
| pKa₃ | 4.49 | 25 °C | [3][6][7] |
| pKa₄ | 5.63 | 25 °C | [3][6][7] |
Experimental Protocols
Synthesis of this compound
Method 1: Oxidation of Durene (Industrial Process) The primary industrial route for producing this compound is the liquid-phase oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene).[12]
-
Reactants: Durene, Acetic Acid (solvent), Co-Mn-Br catalyst system, Oxygen.
-
Protocol:
-
Charge a high-pressure reactor with durene and acetic acid.
-
Add the Co-Mn-Br catalyst system.
-
Pressurize the reactor to 2.0–3.0 MPa and heat to 180–220 °C.[12]
-
Supply oxygen at a molar ratio of 8:1 to 12:1 relative to durene.[12]
-
Maintain the reaction for 3–6 hours with agitation.[12]
-
After the reaction, cool the mixture to precipitate the crude this compound.
-
Isolate the crude product by filtration. The product requires further purification.[12]
-
Method 2: Oxidation of Charcoal (Laboratory Scale) This protocol is adapted from Organic Syntheses.
-
Reactants: Finely powdered pine or spruce charcoal, 82-88% Sulfuric Acid, Mercury (catalyst), Acid Potassium Sulfate.
-
Protocol:
-
In a 5-L round-bottomed flask equipped with a thermometer, place 100 g of finely powdered charcoal, 650 mL of 82–88% sulfuric acid, and a small drop of mercury.[6]
-
Heat the mixture with a small flame, raising the temperature to 250 °C over a period of four hours.
-
Increase the temperature to 290 °C over the next 30 minutes, at which point the mixture will froth and expand significantly.[6]
-
Continue to raise the temperature to 315 °C over the next two hours until bubbling and spurting indicate the end of the reaction and white needles of pyromellitic dianhydride begin to form in the neck of the flask.[6]
-
Transfer the hot, thick mixture to a tubulated retort and add 30 g of acid potassium sulfate.
-
Heat the retort with a free flame. Once crystals of pyromellitic anhydride (B1165640) appear in the distillate, switch to a receiver containing 50 mL of water.[6]
-
Continue distillation until no more product passes over. The anhydride hydrolyzes to this compound in the receiver.
-
Rinse the retort with 100 mL of water, filter the rinsings, and combine with the distillate.
-
Evaporate the combined aqueous solution to approximately 50 mL and cool to crystallize the this compound.[6]
-
Collect the product by suction filtration and recrystallize from boiling water.
-
Purification by Recrystallization
Crude this compound can be purified to remove catalysts and byproducts.
-
Solvents: Deionized water or Dimethylformamide (DMF).
-
Protocol (using water):
-
Dissolve the crude this compound crystals in water (approximately 1 to 10 parts by weight of water to one part acid) by heating to 50-150 °C.[9]
-
Once fully dissolved, cool the solution slowly to 20-60 °C to allow for the formation of purified crystals.[9]
-
Separate the purified crystals from the mother liquor via solid-liquid separation (e.g., filtration).
-
Wash the crystals with a small amount of cold water to remove any remaining mother liquor.[9]
-
Dry the purified crystals in an oven at 150-170 °C for several hours to remove residual solvent.[7]
-
Caption: General workflow for synthesis and purification.
Analytical Methods
Capillary Electrophoresis (CE) A method for determining this compound in aqueous samples at ppb levels has been developed.[7]
-
Instrumentation: Capillary Zone Electrophoresis system with a UV-Vis detector.
-
Capillary: Coated fused-silica capillary column.
-
Buffer: Carbonate running buffer.
-
Protocol Outline:
-
Prepare aqueous standards of this compound.
-
Prepare the sample, filtering if necessary.
-
Condition the capillary with the running buffer.
-
Inject the sample or standard into the capillary.
-
Apply the separation voltage and detect the analyte using the UV-Vis detector at an appropriate wavelength.
-
Quantify the concentration based on the peak area relative to the calibration curve.
-
Key Reactions and Applications
The most significant application of this compound is as a precursor to pyromellitic dianhydride (PMDA), which is a key monomer in the synthesis of high-performance polyimides.[3] Polyimides, such as Kapton, are known for their exceptional thermal stability and mechanical properties.[3]
The synthesis of polyimides is typically a two-step process.[8][13] First, pyromellitic dianhydride reacts with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized via thermal or chemical means to form the final, insoluble polyimide.[2][13]
Caption: Two-step synthesis of polyimide from PMDA.
Other applications of this compound include:
-
Curing and Cross-linking Agent: It is used as a curing agent for epoxy resins and a cross-linking agent for alkyd resins.[1][6]
-
Metal-Organic Frameworks (MOFs): Its structure allows it to act as an organic linker in the formation of MOFs.[1]
-
Chromatography: It can be used as an eluent in anion chromatography.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound(89-05-4) 13C NMR spectrum [chemicalbook.com]
- 4. This compound(89-05-4) 1H NMR [m.chemicalbook.com]
- 5. Sustainable production of this compound with pinacol and diethyl maleate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. dakenchem.com [dakenchem.com]
- 9. EP1439161A2 - Production method of this compound and pyromellitic anhydride - Google Patents [patents.google.com]
- 10. SYNTHESIS OF POLYIMIDES, FABRICATION OF POLYMERIC MEMBRANES [ebrary.net]
- 11. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Process I: Liquid-Phase Oxidation - News [zbaqchem.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Pyromellitic Acid: A Deep Dive into its Solubility in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of pyromellitic acid (PMA) is crucial for its application in various chemical processes, including the synthesis of high-performance polymers, cross-linking agents, and as a component in pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, complete with quantitative data, detailed experimental protocols, and a conceptual visualization of the factors influencing its solubility.
This compound, also known as benzene-1,2,4,5-tetracarboxylic acid, is a white crystalline solid that exhibits varied solubility depending on the nature of the solvent. Its molecular structure, featuring a benzene (B151609) ring with four carboxylic acid groups, allows for strong hydrogen bonding, which significantly influences its dissolution behavior.
Quantitative Solubility Data
The solubility of this compound is markedly higher in polar organic solvents compared to nonpolar ones. The following table summarizes the available quantitative solubility data for this compound in various organic solvents at different temperatures. It is important to note that comprehensive, publicly available data is limited, and the following compilation represents the most accessible information.
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Water | 20 | 1.5[1][2][3] |
| Water | 100 | 30[1] |
| Ethanol (B145695) | - | Soluble[2][3] |
| Acetone | - | Soluble[4] |
| Dimethylformamide (DMF) | Hot | Soluble (e.g., for purification)[3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | - | Improved solubility[5] |
Note: "Soluble" indicates that while quantitative data is not specified in the cited sources, the substance is reported to be soluble in the respective solvent. The term "Improved solubility" suggests a higher solubility compared to other solvents like water.
Factors Influencing Solubility
The solubility of this compound is primarily governed by the principle of "like dissolves like." The four carboxylic acid groups make the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. Consequently, it dissolves more readily in polar solvents that can engage in hydrogen bonding.
Polar Protic Solvents: Solvents like ethanol can form strong hydrogen bonds with the carboxylic acid groups of this compound, leading to good solubility.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds facilitate the dissolution of the highly polar PMA molecule.
Temperature: As with most solid solutes, the solubility of this compound in organic solvents generally increases with temperature. This is evident from the significant increase in its solubility in water at higher temperatures and the use of hot DMF for recrystallization, a process that relies on high solubility at elevated temperatures and lower solubility upon cooling.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. While specific detailed protocols for this compound are not extensively published in readily available literature, standard methods such as the gravimetric method are commonly employed.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature and then determining the concentration of the dissolved solute by weighing the residue after evaporating the solvent.
Apparatus:
-
Constant temperature bath (e.g., water bath or oil bath)
-
Isothermal shaker
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a glass vial.
-
Equilibration: The vial is securely capped and placed in an isothermal shaker set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Sample Withdrawal and Filtration: After equilibration, the vial is allowed to stand undisturbed in the constant temperature bath to allow any undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filtered through a syringe filter to remove any suspended particles.
-
Gravimetric Analysis: A known mass of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated at an appropriate temperature (below the decomposition temperature of this compound). The container with the solid residue is then placed in a drying oven until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.
Instrumental Methods
Modern analytical techniques can also be employed for solubility determination, offering higher precision and speed.
-
UV-Vis Spectroscopy: If this compound exhibits a characteristic UV-Vis absorption spectrum in a particular solvent, a calibration curve can be constructed by measuring the absorbance of solutions with known concentrations. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the concentration of this compound in a saturated solution. A calibration curve is first established using standard solutions of known concentrations. The saturated solution is then appropriately diluted and injected into the HPLC system to determine its concentration.
Logical Workflow for Solubility Determination
The process of determining and understanding the solubility of this compound can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps and considerations.
References
- 1. 1,2,4,5-Benzenetetracarboxylic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Cas 89-05-4,1,2,4,5-Benzenetetracarboxylic acid | lookchem [lookchem.com]
- 3. This compound | 89-05-4 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility Of this compound - News [zbaqchem.com]
A Technical Guide to the Thermal Properties of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). It includes a detailed summary of reported values, standardized experimental protocols for their determination, and a logical workflow for the thermal analysis of such compounds. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.
Core Thermal Properties of this compound
This compound is a stable, white to yellowish crystalline powder. Its thermal properties, particularly its melting point, are crucial indicators of purity and are significantly influenced by its hydration state. The boiling point is less commonly reported, with most sources providing an estimate, suggesting that the compound may be prone to decomposition at elevated temperatures before boiling.
Data Presentation: Melting and Boiling Points
The following table summarizes the experimentally determined and estimated thermal properties of this compound from various sources.
| Property | Form | Value (°C) | Citations |
| Melting Point | Anhydrous | 276 | [1][2] |
| Anhydrous | 281 - 284.5 | ||
| Anhydrous | 286 | ||
| Dihydrate | 242 | [2] | |
| Boiling Point | - | ~317.36 (estimate) | |
| - | 585.8 ± 50.0 | [3] |
Note: The significant variation in reported melting points can be attributed to the presence of water of crystallization and different analytical methods. The boiling point is generally an estimate as this compound may decompose at higher temperatures.
Experimental Protocols for Thermal Analysis
Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections detail standardized methodologies derived from internationally recognized protocols such as those from ASTM, OECD, and the United States Pharmacopeia (USP).
Determination of Melting Point (Capillary Method)
This method is based on the procedures outlined in OECD Guideline 102 and ASTM E324.[1][4][5][6] It is suitable for crystalline solids like this compound.
Principle: The melting point is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. This is observed visually by heating a small, powdered sample in a capillary tube.
Apparatus:
-
A melting point apparatus with a heated metal block or liquid bath.
-
A calibrated thermometer or temperature sensor with an accuracy of ±0.5°C.
-
Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[7]
-
Sample preparation tools (spatula, mortar, and pestle).
Procedure:
-
Sample Preparation: The this compound sample must be thoroughly dried to remove any residual solvent or moisture, as this can depress the melting point. The dried sample is then finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the bottom, forming a column of 2.5-3.5 mm in height.[7]
-
Measurement:
-
The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
The apparatus is heated at a rapid rate to a temperature approximately 10°C below the expected melting point of this compound.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The initial melting point is recorded as the temperature at which the first drop of liquid is observed.
-
The final melting point (or clear point) is the temperature at which the last solid particle melts.
-
The melting range is the span between the initial and final melting points. For a pure substance, this range is typically narrow (0.5-1.0°C).
-
Determination of Boiling Point
Given that this compound has a high melting point and may decompose, the determination of its boiling point requires careful consideration of the method. The OECD Guideline 103 describes several suitable methods.[3][8][9]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methods:
-
Ebulliometer Method: This method involves measuring the boiling temperature of the substance in an ebulliometer, which is an apparatus designed for precise boiling point determination. The temperature of the boiling liquid and its vapor are measured, and the boiling point is recorded when these temperatures are in equilibrium.
-
Dynamic Method: A sample is heated in a vessel, and the pressure is varied. The boiling points at different pressures are recorded, allowing for the determination of the vapor pressure curve and the normal boiling point by interpolation to standard atmospheric pressure (101.325 kPa).
-
Distillation Method: This method determines the boiling range of a substance by distillation. It is particularly useful for substances that are not entirely pure. The temperatures at which the first and last drops of distillate are collected define the boiling range.
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can also be used to determine the boiling point. The sample is heated in a controlled atmosphere, and the onset temperature of the endothermic event corresponding to boiling is measured.
Procedure (General):
-
A suitable amount of this compound is placed in the appropriate apparatus (e.g., ebulliometer, distillation flask).
-
The sample is heated, and the temperature and pressure are monitored.
-
For methods other than the dynamic method, the observed boiling point must be corrected to standard atmospheric pressure.
Visualization of Thermal Analysis Workflow
The following diagram illustrates a logical workflow for the thermal characterization of a solid organic compound such as this compound.
Caption: Logical workflow for determining the melting and boiling points of this compound.
References
Spectroscopic Profile of Pyromellitic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of pyromellitic acid, a key organic compound used in the synthesis of polymers, cross-linking agents, and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, along with comprehensive experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its aromatic and carboxylic acid functionalities.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the two equivalent aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 2H | Aromatic C-H |
Note: The exact chemical shift can vary slightly depending on the solvent used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows two distinct signals, one for the aromatic carbons and another for the carboxyl carbons.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Aromatic C-H |
| ~170 | Carboxylic C=O |
Note: The exact chemical shift can vary slightly depending on the solvent used.[1]
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). The choice of solvent is critical to ensure sufficient solubility and minimize solvent interference in the spectral regions of interest.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.[2]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).[3]
-
A longer relaxation delay may be necessary for quaternary carbons.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups and the aromatic ring.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| ~1400 | Medium | O-H bend (in-plane) |
| ~1250 | Strong | C-O stretch |
| ~900 | Broad | O-H bend (out-of-plane) |
Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).[5]
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[6]
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
The resulting spectrum should show peaks corresponding to the vibrational modes of this compound.
-
Label the significant peaks with their corresponding wavenumbers.
-
Caption: Workflow for IR Spectroscopic Analysis.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light.
Raman Spectral Data
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~1620 | Strong | Aromatic ring stretch |
| ~1380 | Medium | C-H bend |
| ~850 | Medium | Ring breathing mode |
Note: Raman data for this compound is less commonly reported in standard databases. The provided data is based on typical values for similar aromatic carboxylic acids.
Experimental Protocol for Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of solid this compound onto a microscope slide or into a capillary tube. No special sample preparation is usually required for a solid sample.
-
-
Instrument Setup:
-
Place the sample on the spectrometer stage.
-
Focus the laser onto the sample using the microscope objective. The laser power should be adjusted to avoid sample degradation.[7]
-
-
Data Acquisition:
-
Data Processing:
-
Perform a baseline correction to remove any fluorescence background.
-
Normalize the spectrum if necessary.
-
Identify and label the characteristic Raman bands.
-
Caption: Workflow for Raman Spectroscopic Analysis.
References
A Technical Guide to the ¹H NMR Chemical Shifts of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of pyromellitic acid, with a focus on its chemical shifts. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction to this compound
This compound, systematically known as 1,2,4,5-benzenetetracarboxylic acid, is a key industrial chemical used in the synthesis of polymers, plasticizers, and other organic compounds. Its rigid structure and multiple carboxylic acid functionalities make it a valuable building block in materials science and medicinal chemistry. Understanding its spectral properties, particularly its ¹H NMR spectrum, is crucial for its characterization and for monitoring reactions in which it participates.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by signals corresponding to its aromatic protons and the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxyl groups and the solvent used for analysis.
Chemical Shift Data in DMSO-d₆
The most commonly reported solvent for the ¹H NMR analysis of this compound is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data acquired in this solvent is summarized in the table below.
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aromatic (H-3, H-6) | ~8.13 | Singlet | 2H |
| Carboxylic Acid (-COOH) | ~13.5 (broad) | Singlet | 4H |
Note: The chemical shift of the carboxylic acid protons can be broad and its position may vary depending on the concentration and temperature of the sample due to hydrogen bonding effects.
Experimental Protocol
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If an internal standard is required, a small amount of tetramethylsilane (B1202638) (TMS) can be added, which is set to 0.00 ppm. However, for spectra recorded in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm is often used as a secondary internal reference.[1]
2. NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
-
Nucleus: ¹H
-
Temperature: The spectrum is typically acquired at room temperature (e.g., 20-25 °C).
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm or the residual DMSO-d₆ peak at ~2.50 ppm).[1]
-
Integration of the signals is performed to determine the relative number of protons.
Logical Relationship of ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.
Caption: Logical workflow for the ¹H NMR analysis of this compound.
Structural Assignment Workflow
The following diagram outlines the process of assigning the observed ¹H NMR signals to the specific protons in the this compound molecule.
Caption: Workflow for assigning ¹H NMR signals of this compound.
References
An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid). It details the characteristic vibrational modes and their corresponding peak assignments in the infrared spectrum, offers a detailed experimental protocol for obtaining high-quality spectra, and visually represents the correlation between molecular structure and spectral features.
Data Presentation: FTIR Peak Assignments for this compound
The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid moieties and the aromatic benzene (B151609) ring. The extensive hydrogen bonding between the carboxylic acid groups significantly influences the position and shape of the O-H and C=O stretching bands. The following table summarizes the key FTIR peak assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretching vibration (due to hydrogen-bonded dimers)[1][2] | Carboxylic Acid (-COOH) |
| ~3080 | Weak - Medium | C-H stretching vibration | Aromatic Ring |
| 1760 - 1690 | Strong, Sharp | C=O stretching vibration[1][2] | Carboxylic Acid (-COOH) |
| 1600 - 1585 | Medium | C=C stretching vibrations in the aromatic ring | Aromatic Ring |
| 1500 - 1400 | Medium | C=C stretching vibrations in the aromatic ring | Aromatic Ring |
| 1440 - 1395 | Medium | O-H in-plane bending | Carboxylic Acid (-COOH) |
| 1378 | Medium | C-H stretching vibration[3] | Aromatic Ring |
| 1320 - 1210 | Strong | C-O stretching vibration[1] | Carboxylic Acid (-COOH) |
| 1153 - 822 | Weak - Medium | O-C=O symmetric and asymmetric stretching vibrations[3] | Carboxylic Acid (-COOH) |
| 950 - 910 | Broad, Medium | O-H out-of-plane bending | Carboxylic Acid (-COOH) |
| 822 - 660 | Medium | C-H out-of-plane bending and ring deformation vibrations[3] | Aromatic Ring |
Experimental Protocol: Obtaining the FTIR Spectrum of this compound
This section outlines a detailed methodology for acquiring the FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
1. Materials and Equipment:
-
This compound (high purity)
-
Potassium bromide (FTIR grade), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Infrared lamp (optional)
-
Spatula
-
Analytical balance
2. Sample Preparation (KBr Pellet Method):
-
Drying: Gently heat the this compound powder and the KBr powder under an infrared lamp or in a drying oven at 105-110°C for 2-4 hours to remove any adsorbed water. Moisture can interfere with the FTIR spectrum, particularly in the O-H stretching region.
-
Weighing: Accurately weigh approximately 1-2 mg of the dried this compound and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Transfer the weighed this compound and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained. The grinding action reduces particle size and ensures uniform distribution of the sample within the KBr matrix.
-
Pellet Formation:
-
Assemble the pellet-forming die.
-
Carefully transfer a portion of the ground mixture into the die.
-
Spread the powder evenly to ensure a uniform pellet thickness.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 7-10 tons) for 2-5 minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.
-
3. Data Acquisition:
-
Spectrometer Purge: Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide interference.
-
Background Spectrum: Place the empty pellet holder in the sample beam path and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.
-
Sample Spectrum: Carefully mount the KBr pellet containing the this compound sample into the pellet holder and place it in the sample beam path.
-
Scan Parameters: Set the desired scan parameters. Typical parameters for a solid sample are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio)
-
-
Data Collection: Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
4. Data Processing:
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
Mandatory Visualization
The following diagram illustrates the relationship between the functional groups of this compound and their characteristic absorption regions in the FTIR spectrum.
Caption: Correlation of this compound functional groups with FTIR absorption regions.
References
Unraveling the Solid State: A Technical Guide to the Crystal Structure of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of pyromellitic acid, a fundamental building block in the synthesis of high-performance polymers and metal-organic frameworks. Understanding its solid-state architecture is crucial for controlling polymorphism, designing novel co-crystals, and predicting material properties. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the analytical workflow.
Crystallographic Data Summary
The crystal structure of this compound, particularly in its dihydrate form, has been elucidated by X-ray diffraction. The compound crystallizes in the triclinic space group P-1. A comprehensive summary of the crystallographic data is presented below for easy reference and comparison.
| Parameter | This compound Dihydrate [1][2] |
| Formula | C₁₀H₆O₈ · 2H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.05 |
| b (Å) | 6.45 |
| c (Å) | 5.45 |
| α (°) | 74.5 |
| β (°) | 112.2 |
| γ (°) | 77.3 |
| Volume (ų) | 315.3 |
| Z | 1 |
| Calculated Density (g/cm³) | 1.64 |
| Observed Density (g/cm³) | 1.63 |
| R-index | 7.4% |
Table 1: Unit Cell Parameters and Crystallographic Data for this compound Dihydrate.
| Bond/Angle | Average Value (Å or °) [1][2] |
| C(ring)–C(ring) (Å) | 1.386 |
| C(ring)–C(carboxyl) (Å) | 1.496 |
| C–O(H) (Å) | 1.302 |
| C=O (Å) | 1.211 |
| O–H···O Hydrogen Bond (Å) | 2.732 |
| Carboxyl Group 1 Twist Angle (°) | 17.9 |
| Carboxyl Group 2 Twist Angle (°) | 74.5 |
Table 2: Selected Average Bond Lengths, Bond Angles, and Torsional Angles for this compound Dihydrate.
Molecular and Crystal Packing
The this compound molecule in the dihydrate form is not planar. The four carboxyl groups are twisted out of the plane of the benzene (B151609) ring to varying degrees, a consequence of steric hindrance.[1][2] One pair of adjacent carboxyl groups is twisted by approximately 17.9° and the other by a more significant 74.5°.[1]
The crystal structure is characterized by an extensive three-dimensional hydrogen-bonding network.[1][2] Each this compound molecule is linked to two others via hydrogen bonds, forming infinite chains. These chains are then held together by water molecules, which also participate in the hydrogen bonding, creating a stable, layered structure.[1][2] This intricate network of non-covalent interactions is a key determinant of the material's physical properties.
Experimental Protocols
The determination of the crystal structure of this compound dihydrate involves a series of well-defined experimental steps.
Crystal Growth
Single crystals of this compound dihydrate suitable for X-ray diffraction can be grown from an aqueous solution.
-
Procedure: A saturated solution of this compound is prepared in distilled water at an elevated temperature. The solution is then allowed to cool slowly to room temperature. Over time, well-formed, colorless crystals will precipitate. An alternative method involves the slow evaporation of the solvent at a constant temperature.
X-ray Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., CuKα radiation, λ = 1.5418 Å) is used.
-
Data Collection Strategy: The crystal is mounted on a goniometer head. The unit cell parameters are determined from a preliminary set of diffraction spots. A full sphere of diffraction data is then collected using a combination of ω and φ scans. The intensity data are collected at a controlled temperature, often 298 K. Weissenberg photographs can also be utilized for data collection.[2]
Structure Solution and Refinement
-
Structure Solution: The collected intensity data are first corrected for Lorentz and polarization effects. The crystal structure can be solved using direct methods or by analyzing the three-dimensional Patterson function.[1] These methods provide an initial model of the atomic positions.
-
Structure Refinement: The initial structural model is then refined using a full-matrix least-squares method on F².[3] During refinement, the positions of the non-hydrogen atoms are adjusted, and anisotropic thermal parameters are introduced to account for their thermal motion. Hydrogen atoms can often be located from a difference Fourier map.[1] The refinement process is continued until the R-index, a measure of the agreement between the observed and calculated structure factors, converges to a minimum value. Software such as SHELXL is commonly used for structure refinement.[3]
Visualization of Experimental Workflow
The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is depicted in the following diagram.
Caption: Workflow for this compound Crystal Structure Analysis.
References
In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of pyromellitic acid, a molecule of significant interest in materials science, crystallography, and drug development due to its versatile hydrogen bonding capabilities and its role as a building block in metal-organic frameworks (MOFs) and co-crystals. This document details the crystallographic parameters of this compound in its anhydrous and dihydrate forms, outlines the experimental protocols for their characterization, and visualizes the intricate molecular arrangements that govern their solid-state properties.
Crystallographic Data Summary
The structural elucidation of this compound through single-crystal X-ray diffraction reveals distinct crystalline forms, primarily the anhydrous and dihydrate states. The crystallographic data for these forms are summarized below for comparative analysis.
| Parameter | This compound (Anhydrous) | This compound Dihydrate |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 6.824(2) | 10.05 |
| b (Å) | 7.378(2) | 6.46 |
| c (Å) | 10.741(3) | 5.44 |
| α (°) | 96.68(3) | 74.5 |
| β (°) | 104.42(3) | 112.2 |
| γ (°) | 99.47(3) | 77.3 |
| Volume (ų) | 505.5(3) | - |
| Z | 2 | 1 |
| Calculated Density (g/cm³) | 1.667 | 1.64 |
Experimental Protocols
The successful determination of the crystal structure of this compound and its hydrate (B1144303) relies on meticulous experimental procedures, from crystal growth to data refinement.
Single Crystal Growth
Anhydrous this compound: Single crystals of anhydrous this compound can be grown by slow evaporation from a solution in a suitable organic solvent. A common method involves dissolving this compound in hot dimethylformamide (DMF), followed by decolorization and filtration. The solution is then allowed to cool slowly, and the solvent is gradually removed by heating in an oven at 150-170°C for several hours.
This compound Dihydrate: Crystals of this compound dihydrate are typically obtained by crystallization from an aqueous solution. Saturated solutions of this compound in water are prepared and allowed to evaporate slowly at room temperature. This process yields triclinic plates of the dihydrate form.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal of either the anhydrous or dihydrate form is selected and mounted on a goniometer head. Data collection is typically performed at a controlled temperature (e.g., 298 K or lower for enhanced data quality) using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. During refinement, atomic positions, and anisotropic displacement parameters for non-hydrogen atoms are adjusted. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Structural Analysis and Visualization
The distinct crystal structures of anhydrous and dihydrate this compound arise from different hydrogen bonding networks and molecular packing. These arrangements are visualized below using Graphviz.
Crystal Packing of Anhydrous this compound
In the anhydrous form, this compound molecules form a dense, three-dimensional network through extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules.
Hydrogen Bonding Network in this compound Dihydrate
The dihydrate crystal structure is characterized by the incorporation of water molecules into the hydrogen-bonding network. Each this compound molecule is linked to two other acid molecules via hydrogen bonds, forming chains. These chains are then interconnected by water molecules, which act as hydrogen bond donors and acceptors, creating a three-dimensional framework.
Experimental Workflow for Single-Crystal X-ray Diffraction
The logical flow from sample preparation to final structural analysis is a critical aspect of crystallographic studies.
pyromellitic acid thermal decomposition pathway
An In-depth Technical Guide on the Thermal Decomposition Pathway of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as 1,2,4,5-benzenetetracarboxylic acid, is a significant organic compound utilized in the synthesis of polymers with high thermal stability, such as polyimides. Understanding its thermal decomposition pathway is crucial for defining the processing limits of these materials and for predicting their long-term stability under thermal stress. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition pathway, intermediates, and final products. The information presented herein is synthesized from established principles of thermal analysis and the study of analogous aromatic carboxylic acids, providing a robust framework for researchers in the field.
Core Concepts of Thermal Decomposition
Thermal decomposition, or thermolysis, is the breakdown of a chemical compound by heat. For organic molecules like this compound, this process typically involves the cleavage of chemical bonds, leading to the formation of smaller, more volatile molecules. The primary decomposition pathway for many carboxylic acids is decarboxylation, the removal of a carboxyl group and the release of carbon dioxide (CO₂).
Predicted Thermal Decomposition Pathway of this compound
Based on the thermal behavior of analogous aromatic polycarboxylic acids, the thermal decomposition of this compound is predicted to proceed through a multi-step process. The primary mechanism is sequential decarboxylation, where the four carboxylic acid groups are removed as carbon dioxide.
The decomposition is expected to initiate with the dehydration of two adjacent carboxyl groups to form pyromellitic dianhydride. This is a common thermal reaction for 1,2-dicarboxylic acids. Subsequently, the anhydride (B1165640) undergoes decarboxylation.
The proposed pathway is as follows:
-
Dehydration: Upon initial heating, two pairs of adjacent carboxylic acid groups in this compound are expected to lose water molecules to form pyromellitic dianhydride. This is an intramolecular condensation reaction.
-
Decarboxylation: Further heating leads to the decarboxylation of the pyromellitic dianhydride. This process likely occurs in steps, with the loss of carbon dioxide molecules leading to the formation of various aromatic hydrocarbon intermediates. The complete decarboxylation would ultimately lead to the formation of benzene.
Due to the high thermal stability of the aromatic ring, the final solid residue at very high temperatures would likely be a carbonaceous char.
Visualization of the Predicted Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound.
Caption: Predicted thermal decomposition pathway of this compound.
Experimental Protocols for Studying Thermal Decomposition
To experimentally validate the proposed decomposition pathway and obtain quantitative data, the following state-of-the-art analytical techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which mass loss occurs and to quantify the mass of volatile products evolved.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis.
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual volatile compounds produced during thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) in an inert atmosphere (typically helium). This rapid heating, known as flash pyrolysis, minimizes secondary reactions. A series of experiments at different pyrolysis temperatures can be performed to track the evolution of different products.
-
Gas Chromatography (GC): The volatile pyrolysis products are swept by a carrier gas into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.
Kinetic Analysis of TGA Data
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor, and reaction model) of the decomposition process.
Methodology:
-
Data: TGA data from experiments conducted at multiple heating rates are required.
-
Isoconversional Methods: Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method, are recommended. These methods analyze the relationship between the temperature at a specific conversion level and the heating rate to determine the activation energy as a function of the extent of conversion.
-
Software: Specialized kinetic analysis software is typically used to perform these calculations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental investigation of this compound's thermal decomposition.
Caption: Experimental workflow for investigating thermal decomposition.
Expected Quantitative Data
Table of TGA Data
| Heating Rate (°C/min) | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) (DTG) | Mass Loss Step 1 (%) | Mass Loss Step 2 (%) | Final Residue at 800°C (%) |
| 5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 15 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 20 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table of Identified Decomposition Products from Py-GC-MS
| Pyrolysis Temp. (°C) | Retention Time (min) | Identified Compound | Proposed Origin |
| TBD | TBD | Water (H₂O) | Dehydration |
| TBD | TBD | Carbon Dioxide (CO₂) | Decarboxylation |
| TBD | TBD | Pyromellitic Dianhydride | Dehydration product |
| TBD | TBD | Benzoic Acid | Intermediate |
| TBD | TBD | Benzene | Final organic product |
| TBD | TBD | Other identified fragments | Assigned origin |
Table of Kinetic Parameters
| Decomposition Step | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |
| Step 1 (Dehydration) | FWO/KAS | Data to be determined | Data to be determined | To be determined |
| Step 2 (Decarboxylation) | FWO/KAS | Data to be determined | Data to be determined | To be determined |
Conclusion
The thermal decomposition of this compound is a critical aspect of its chemistry, particularly in the context of its application in high-performance polymers. This guide has outlined the predicted decomposition pathway, which primarily involves dehydration to pyromellitic dianhydride followed by sequential decarboxylation. Detailed experimental protocols using TGA and Py-GC-MS have been provided to enable researchers to rigorously investigate this process and obtain the necessary quantitative data. The structured tables and workflow diagrams offer a clear framework for data presentation and experimental design. Further experimental investigation is essential to fully elucidate the intricate details of the thermal decomposition of this compound and to populate the data tables presented in this guide. This will, in turn, contribute to the development of more robust and thermally stable materials.
Interpreting the Thermal Decomposition of Pyromellitic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic acid, systematically known as benzene-1,2,4,5-tetracarboxylic acid, is a pivotal organic compound utilized in the synthesis of high-performance polymers, curing agents, and cross-linking agents for resins. Its thermal stability is a critical parameter influencing the performance and processing of these materials. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the thermal decomposition behavior of such compounds. This guide provides an in-depth interpretation of the thermogravimetric analysis of this compound, including detailed experimental protocols and a plausible decomposition pathway.
Data Presentation: Anticipated Thermal Events
While specific, publicly available TGA data for this compound is limited, a theoretical decomposition profile can be constructed based on the known chemistry of aromatic carboxylic acids. The primary thermal events expected are dehydration (intramolecular cyclization) to form pyromellitic dianhydride, followed by the subsequent decomposition of the anhydride (B1165640).
| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Description of Thermal Event |
| 1 | ~180 - 250 | ~14.2% | Dehydration: Loss of two water molecules from two pairs of adjacent carboxylic acid groups to form pyromellitic dianhydride. This is an endothermic process. |
| 2 | > 400 | > 85% | Decomposition: Fragmentation of the pyromellitic dianhydride structure, leading to the evolution of carbon monoxide (CO), carbon dioxide (CO2), and other volatile organic compounds, leaving a carbonaceous residue. This is a complex process involving both endothermic and exothermic events. |
Note: The temperature ranges and mass loss percentages are theoretical estimations based on chemical principles and may vary depending on experimental conditions such as heating rate and atmosphere.
Interpretation of Thermogravimetric and Differential Thermal Analysis Curves
A simultaneous TGA-DTA analysis of this compound is expected to reveal distinct thermal events. The TGA curve tracks the mass of the sample as a function of temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic processes.
Stage 1: Dehydration to Pyromellitic Dianhydride
The initial mass loss observed in the TGA curve corresponds to the intramolecular dehydration of this compound. Two pairs of adjacent carboxylic acid groups undergo cyclization, eliminating two molecules of water to form the more thermally stable pyromellitic dianhydride. This process is characterized by:
-
TGA: A distinct mass loss step corresponding to approximately 14.2% of the initial mass.
-
DTA: A significant endothermic peak, as energy is required to break the O-H bonds and form the new anhydride linkages.
Stage 2: Decomposition of Pyromellitic Dianhydride
Following the formation of pyromellitic dianhydride, the compound remains relatively stable over a certain temperature range. At higher temperatures, the anhydride structure begins to decompose. This is a more complex process involving the breakdown of the aromatic ring and the anhydride groups. This stage is characterized by:
-
TGA: A significant and often rapid mass loss, indicating the evolution of gaseous decomposition products.
-
DTA: A series of endothermic and exothermic peaks, reflecting the complexity of the bond-breaking and bond-forming reactions occurring during decomposition. The overall process is typically exothermic. When heated to decomposition, this compound emits acrid smoke and irritating vapors, with hazardous decomposition products including carbon monoxide and carbon dioxide[1].
Experimental Protocols
A typical experimental setup for the thermogravimetric analysis of this compound would involve the following:
Instrumentation:
-
A simultaneous thermogravimetric analyzer with differential thermal analysis capabilities (TGA/DTA).
-
High-purity sample crucibles (e.g., alumina (B75360) or platinum).
-
A microbalance with high sensitivity.
-
A furnace capable of reaching at least 800°C with a programmable temperature controller.
-
A gas delivery system for controlling the atmosphere.
Methodology:
-
Sample Preparation: A small amount of high-purity this compound (typically 5-10 mg) is accurately weighed and placed into the sample crucible.
-
Instrument Setup:
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, commonly 10°C/min or 20°C/min, is applied from ambient temperature to the final temperature (e.g., 800°C).
-
Reference: An inert material, such as calcined alumina, is placed in the reference crucible.
-
-
Data Acquisition: The instrument records the sample mass, sample temperature, and the differential temperature between the sample and the reference as a function of time and temperature.
-
Data Analysis: The resulting TGA and DTA curves are plotted and analyzed to determine the onset temperatures of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the thermogravimetric analysis of this compound.
Caption: Predicted thermal decomposition pathway of this compound.
Caption: General experimental workflow for TGA/DTA analysis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various metal-organic frameworks (MOFs) utilizing pyromellitic acid as the organic linker. The protocols are designed to be clear and reproducible for researchers in materials science, chemistry, and drug development.
Introduction to this compound in MOF Synthesis
This compound (1,2,4,5-benzenetetracarboxylic acid) is a versatile organic linker widely employed in the synthesis of metal-organic frameworks. Its four carboxylate groups offer multiple coordination sites, leading to the formation of diverse and robust framework structures with varying dimensionalities and properties. The resulting MOFs often exhibit high thermal stability and porosity, making them attractive candidates for applications in gas storage, catalysis, sensing, and drug delivery.
This document outlines the synthesis protocols for three distinct MOFs based on this compound, featuring different metal centers: Cobalt (Co), Aluminum (Al), and Antimony (Sb).
Comparative Data of this compound-Based MOFs
The following table summarizes key quantitative data for the MOFs described in the subsequent protocols. This allows for a direct comparison of their structural and physical properties.
| MOF Name | Metal Center | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Yield (%) |
| Co-PMA MOF | Cobalt (Co) | Solvothermal | Not explicitly reported for the as-synthesized MOF. The calcined derivative used for battery applications shows high specific capacity. | Not Reported | Not Reported |
| MIL-121 | Aluminum (Al) | Hydrothermal/Low-Temperature Crystallization | 162[1][2] | Not Reported | ~10-50% (highly dependent on synthesis conditions)[3] |
| Sb-PMA MOF | Antimony (Sb) | Solution-based Chelation followed by Heat Treatment | Not Reported | Not Reported | Not Reported |
Protocol 1: Solvothermal Synthesis of a Cobalt-Pyromellitic Acid MOF (Co-PMA MOF)
This protocol details a facile one-pot solvothermal method for the synthesis of a Cobalt-based MOF using this compound. The morphology and size of the resulting MOF can be tuned by adjusting the solvent ratios.[4]
Materials and Equipment
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound (PMA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Centrifuge
-
Oven
Experimental Procedure
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve cobalt(II) nitrate hexahydrate and this compound in a mixture of DMF, ethanol, and deionized water. The molar ratio of Co²⁺ to PMA is crucial and should be optimized based on the desired morphology. A common starting point is a 1:1 molar ratio.
-
-
Solvothermal Reaction:
-
Transfer the homogeneous precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours). The precise temperature and time will influence the crystallinity and phase of the final product.
-
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors and residual solvent. This washing step should be repeated several times.
-
-
Drying:
-
Dry the purified Co-PMA MOF powder in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Workflow Diagram
References
- 1. High-throughput aided synthesis of the porous metal-organic framework-type aluminum pyromellitate, MIL-121, with extra carboxylic acid functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - High-Throughput Aided Synthesis of the Porous MetalâOrganic Framework-Type Aluminum Pyromellitate, MIL-121, with Extra Carboxylic Acid Functionalization - figshare - Figshare [figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. Construction of hierarchical multilayered nanomaterials derived from Co-MOFs supported by this compound for advanced lithium storage performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyromellitic Acid-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyromellitic acid as the organic linker. The following sections present step-by-step procedures for the synthesis of cobalt-based and antimony-based this compound MOFs, along with their key characterization data.
Introduction to this compound MOFs
This compound (H₄PMA), a tetracarboxylic acid, is a versatile building block for the construction of Metal-Organic Frameworks (MOFs). Its multiple coordination sites allow for the formation of diverse and robust porous structures with potential applications in gas storage, catalysis, and drug delivery. The synthesis of these MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal source and this compound are reacted in a sealed vessel under elevated temperature and pressure.
Experimental Protocols
Solvothermal Synthesis of a Cobalt-Pyromellitic Acid MOF (Co-PMA MOF)
This protocol details a one-pot solvothermal method for the synthesis of a cobalt-based MOF using this compound.[1]
Materials:
-
Cobalt(II) source (e.g., Cobalt(II) nitrate (B79036) hexahydrate)
-
This compound (PMA)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol (B145695), or a mixture)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve the cobalt salt and this compound in the chosen solvent or solvent mixture in a beaker. The molar ratio of the metal salt to the ligand can be varied to optimize the synthesis.
-
Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours). The elevated temperature and pressure facilitate the crystallization of the MOF.
-
Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be collected by filtration or centrifugation.
-
Washing: Wash the collected solid product multiple times with the synthesis solvent (e.g., DMF) and then with a more volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Drying: Dry the final product in a vacuum oven at an elevated temperature (e.g., 60-100 °C) to remove the residual solvent.
Synthesis of an Antimony-Pyromellitic Acid MOF (Sb-PMA MOF)
This protocol describes a method for synthesizing an antimony-based MOF through chelation followed by a heat treatment.[2][3]
Materials:
-
Antimony(III) source (e.g., SbCl₃)
-
This compound (PMA)
-
Methanol
-
Tubular furnace
Procedure:
-
Solution A Preparation: Dissolve the antimony salt (e.g., 0.228 g of SbCl₃) in 10 mL of methanol.[2]
-
Solution B Preparation: Dissolve this compound (e.g., 0.445 g) in 10 mL of methanol.[2]
-
Chelation Reaction: Slowly add Solution A to Solution B while stirring. Continue stirring the mixture at room temperature for 24 hours.[2]
-
Product Collection and Washing: Collect the solid product by centrifugation and wash it twice with methanol.[2]
-
Initial Drying: Dry the collected solid in a vacuum at 60 °C for 6 hours. This intermediate product is referred to as Sb-PMA.[2]
-
Heat Treatment: Transfer the dried Sb-PMA powder to a tubular furnace. Heat the material to 300 °C at a ramp rate of 2 °C/min under a nitrogen flow of 30 mL/min and hold for 5 hours.[2]
-
Final Product: After natural cooling, the final product, labeled as Sb-PMA-300, is obtained.[2]
Data Presentation
The following table summarizes key quantitative data for a representative this compound-based MOF, MIL-121, an aluminum pyromellitate.
| MOF Name | Metal Center | Organic Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MIL-121 | Aluminum | This compound | Hydrothermal | 162 | Not specified |
Table 1: Quantitative data for the aluminum-based this compound MOF, MIL-121.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of the described this compound-based MOFs.
Caption: Experimental workflows for the synthesis of Co-PMA and Sb-PMA MOFs.
Characterization of this compound MOFs
The successful synthesis and structural integrity of this compound MOFs can be confirmed using various characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the coordination of the carboxylate groups of this compound to the metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the MOF crystals.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore characteristics of the porous MOF material.
These detailed protocols and characterization guidelines provide a solid foundation for researchers to synthesize and study novel this compound-based MOFs for a variety of applications.
References
- 1. Construction of hierarchical multilayered nanomaterials derived from Co-MOFs supported by this compound for advanced lithium storage performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sb–this compound metal–organic framework material and its sodium storage properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pyromellitic Acid as a Linker in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic acid, most commonly utilized in its dianhydride form (pyromellitic dianhydride, PMDA), is a cornerstone aromatic linker in the synthesis of high-performance polymers, particularly polyimides. Its rigid, planar structure and tetra-functionality impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. These properties make PMDA-based polymers indispensable in demanding applications across the aerospace, electronics, and biomedical fields.
This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound as a linker, with a primary focus on the synthesis of polyimides.
Principle of Polyimide Synthesis using Pyromellitic Dianhydride
The most prevalent method for synthesizing polyimides from PMDA is a two-step polycondensation reaction.
-
Step 1: Poly(amic acid) (PAA) Formation: A diamine monomer undergoes a nucleophilic attack on the carbonyl groups of pyromellitic dianhydride. This ring-opening polymerization reaction is typically carried out at ambient temperatures in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[1]
-
Step 2: Imidization: The poly(amic acid) is subsequently converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at elevated temperatures or by chemical means using dehydrating agents at lower temperatures.[2]
Visualization of the Synthesis Pathway
The two-step synthesis of a polyimide from pyromellitic dianhydride and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) is a fundamental process in the creation of high-performance materials.
Caption: Two-step synthesis of polyimide from PMDA and a diamine.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from PMDA and 4,4'-Oxydianiline (ODA)
This protocol describes the synthesis of the poly(amic acid) precursor, a crucial first step in producing high-quality polyimide films and materials.
Materials:
-
Pyromellitic dianhydride (PMDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of ODA in anhydrous DMAc or NMP. Stir the solution until the ODA is completely dissolved.
-
PMDA Addition: Slowly add an equimolar amount of PMDA powder to the diamine solution in small portions over a period of 30-60 minutes. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction.[3]
-
Polymerization: After the complete addition of PMDA, continue stirring the reaction mixture at room temperature for 8-24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution should be stored at a low temperature (e.g., -18°C) to minimize degradation.[4]
Protocol 2: Thermal Imidization of Poly(amic acid) Film
This protocol details the conversion of a cast poly(amic acid) film into a robust polyimide film via a staged thermal curing process.
Materials:
-
Poly(amic acid) solution (from Protocol 1)
-
Glass substrate
-
Doctor blade or spin coater
-
High-temperature oven with programmable temperature control
Procedure:
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in an oven and heat at a low temperature (e.g., 80°C) for 1-2 hours to slowly remove the bulk of the solvent.
-
Staged Curing: Gradually increase the temperature in a stepwise manner to facilitate the imidization process. A typical heating profile is as follows:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300-350°C for 1 hour[2]
-
-
Cooling and Removal: After the final curing step, allow the oven to cool down slowly to room temperature to prevent thermal shock to the film. The resulting polyimide film can then be carefully peeled off the glass substrate.
Protocol 3: Chemical Imidization of Poly(amic acid)
This protocol describes a lower-temperature method for converting poly(amic acid) to polyimide using chemical dehydrating agents.[2]
Materials:
-
Poly(amic acid) solution (from Protocol 1)
-
Acetic anhydride
-
Pyridine (B92270) or triethylamine
Procedure:
-
Reagent Addition: To the poly(amic acid) solution at room temperature, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst). A typical molar ratio of acetic anhydride:pyridine:amic acid repeat unit is 2:2:1.
-
Imidization Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours. The polyimide will precipitate out of the solution as it forms.
-
Isolation and Washing: Collect the precipitated polyimide by filtration. Wash the polymer thoroughly with methanol or ethanol to remove residual solvent and imidizing agents.
-
Drying: Dry the purified polyimide powder in a vacuum oven at an elevated temperature (e.g., 150°C) to remove any remaining solvent.
Experimental Workflow Visualization
The overall process, from monomer preparation to the characterization of the final polyimide, involves a series of critical steps.
Caption: General workflow for polyimide synthesis and characterization.
Data Presentation: Properties of PMDA-Based Polyimides
The properties of polyimides derived from pyromellitic dianhydride can be tailored by the choice of the diamine comonomer. The following tables summarize key thermal and molecular weight data for polyimides synthesized from PMDA and various aromatic diamines.
Table 1: Thermal Properties of PMDA-Based Polyimides
| Diamine Monomer | Glass Transition Temp. (T_g), °C | 5% Weight Loss Temp. (T_d5), °C |
| 4,4'-Oxydianiline (ODA) | >400 | ~550 |
| p-Phenylenediamine (PDA) | >450 | ~600 |
| m-Phenylenediamine (MPD) | ~380 | ~540 |
| 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | ~270 | ~530 |
Note: These are representative values and can vary based on the specific synthesis and processing conditions.
Table 2: Molecular Weight and Polydispersity of a PMDA-ODA Poly(amic acid)
| Property | Value |
| Number Average Molecular Weight (M_n), g/mol | 3.17 x 10^4 |
| Weight Average Molecular Weight (M_w), g/mol | 5.89 x 10^4 |
| Polydispersity Index (PDI) | 1.85 |
Source: Data adapted from a representative synthesis of a poly(amic acid).[5]
Applications in Drug Development
The unique properties of PMDA-based polymers make them attractive for various applications in the pharmaceutical and biomedical fields:
-
Drug Delivery Systems: Amphiphilic derivatives of this compound can form micelles capable of encapsulating and facilitating the controlled release of hydrophobic drugs.[6]
-
Biomedical Devices and Implants: The high strength, biocompatibility, and sterilizability of certain polyimides make them suitable for use in medical tubing, catheters, and implantable electronic devices.
-
Membranes for Separation: The tunable porosity and excellent chemical resistance of polyimide membranes are advantageous for filtration and separation processes in drug purification and formulation.
Safety and Handling
-
Pyromellitic dianhydride (PMDA) is a respiratory irritant and sensitizer. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aprotic polar solvents such as DMAc and NMP are reproductive toxins. Handle with extreme care, using appropriate engineering controls and PPE.
-
Imidizing agents like acetic anhydride and pyridine are corrosive and toxic. All handling should be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntut.elsevierpure.com [ntut.elsevierpure.com]
Application Notes and Protocols: Synthesis of Pyromellitic Acid-Based Polyimides
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical strength, and superior dielectric properties.[1][2] Among these, polyimides derived from pyromellitic dianhydride (PMDA) are particularly significant, with PMDA-ODA (copolymer of pyromellitic dianhydride and 4,4'-oxydianiline) being one of the most widely utilized polyimides, commercially known as Kapton®.[3][4] These polymers are typically synthesized via a two-step polycondensation reaction. The first step involves the reaction of a dianhydride (PMDA) and a diamine (e.g., ODA) in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor.[5][6] In the second step, this PAA precursor is converted into the final polyimide through a cyclodehydration reaction, which can be achieved by either thermal treatment or chemical methods.[6][7]
This document provides detailed protocols for the synthesis of pyromellitic acid-based polyimides, a summary of key experimental parameters, and a workflow for the synthesis and characterization process.
Figure 1: General two-step synthesis route for this compound-based polyimides.
Experimental Protocols
Two primary methods for the synthesis of this compound-based polyimides are detailed below.
Protocol 1: Two-Step Synthesis via Thermal Imidization (e.g., PMDA-ODA Film)
This is the most common method for producing polyimide films.[7] It involves the formation of a poly(amic acid) solution, which is then cast into a film and thermally cured.
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Reactant Preparation: Ensure pyromellitic dianhydride (PMDA) and the chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) are of high purity and dry. Dry the monomers in a vacuum oven before use. Use anhydrous grade polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[5]
-
Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine (e.g., ODA) in the anhydrous solvent under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Polycondensation: Cool the diamine solution to a controlled temperature, typically between 10–20°C, using an ice bath.[3]
-
Monomer Addition: Gradually add an equimolar amount of solid PMDA to the stirred diamine solution in small portions. A slight molar excess of either monomer can be used to control the final molecular weight.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[2] The reaction is typically complete within this timeframe, resulting in a viscous, clear PAA solution.[8]
Step 2: Film Casting and Thermal Imidization
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass substrate or other suitable surfaces. Use a doctor blade or spin coating to achieve a uniform film thickness.[3][5]
-
Solvent Removal (Soft Bake): Place the cast film in an oven and heat at a relatively low temperature (e.g., 80°C) for 1-2 hours to slowly evaporate the bulk of the solvent without creating voids.[9]
-
Thermal Curing (Imidization): Transfer the film to a high-temperature oven or furnace for stepwise thermal curing under a nitrogen atmosphere. A typical heating schedule is as follows[3][7]:
-
Cooling and Removal: Allow the film to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled from the substrate.
Protocol 2: One-Pot High-Temperature Solution Polycondensation
This method allows for the direct synthesis of polyimide in solution, which is advantageous for producing polyimide powders or solutions for coatings.
-
Apparatus Setup: Assemble a flame-dried, three-neck flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reactant Addition: Add the diamine, an equimolar amount of PMDA, and a suitable high-boiling polar solvent (e.g., NMP) to the flask.[10]
-
Initial Reaction: Stir the mixture at a moderate temperature (50–100°C) for 2-4 hours under a nitrogen flow to allow for the initial formation of the poly(amic acid).[10]
-
High-Temperature Imidization: Increase the temperature to 180-200°C and maintain it for 10-24 hours.[10] During this stage, the poly(amic acid) undergoes cyclodehydration to form the polyimide, and the water produced is removed from the system.
-
Precipitation and Purification: After cooling the reaction mixture to room temperature, pour the viscous solution into a non-solvent such as methanol (B129727) or acetone (B3395972) with vigorous stirring to precipitate the polyimide powder.[6][10]
-
Drying: Filter the precipitate, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 70-120°C) for 24 hours.[6][9]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound-based polyimides.
| Parameter | PMDA-ODA System | PMDA-Aliphatic Diamine System | General Notes |
| Solvent | NMP, DMAc, DMF[3][5] | NMP, DMF | High-boiling polar aprotic solvents are required. |
| PAA Synthesis Temp. | 10–20°C[3] | 50°C (initial) | Low temperature controls reaction kinetics for high MW PAA. |
| PAA Viscosity | 25–35 poise[5] | - | Viscosity is an indicator of polymer molecular weight. |
| Imidization Method | Thermal or Chemical | High-Temp Solution | Thermal imidization is common for films. |
| Thermal Imidization Temp. | Stepwise up to 300-380°C[3][5] | 180°C (reflux) | >92% imidization is achieved; 100% is difficult.[7] |
| Chemical Imidization Agents | Acetic Anhydride / Pyridine[11][12] | - | An alternative to high-temperature thermal curing. |
| Film Thickness | ~20-28 µm[5] | - | Can be controlled by spin coating speed or casting gap. |
| Film Shrinkage | ~26% (from 200 to 380°C)[5] | - | Occurs due to solvent loss and water elimination. |
| Thermal Stability (TGA) | >500°C in N₂[6] | Onset at 258-349°C | Aromatic PIs are more stable than aliphatic PIs. |
| Yield | >95% (for precipitated resin)[9] | High | Yields are typically high for polycondensation reactions. |
Experimental Workflow and Characterization
The successful synthesis of polyimides requires careful execution and characterization at various stages.
Figure 2: Detailed workflow for this compound-based polyimide synthesis and characterization.
Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the conversion of PAA to polyimide. The disappearance of broad amic acid peaks and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), 1380 cm⁻¹ (C-N stretch), and 720 cm⁻¹ (imide ring deformation) confirm successful imidization.[6][10][13]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the final polyimide. Aromatic polyimides based on PMDA typically show high decomposition temperatures, often exceeding 500°C in an inert atmosphere.[6]
-
Viscometry: Measures the inherent or intrinsic viscosity of the PAA solution to estimate the polymer's molecular weight before imidization.[8]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the synthesized polyimide, which is a critical parameter for defining its operational temperature range.[10]
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. azom.com [azom.com]
- 3. How to synthesize polyimide film from pyromellitic dianhydrideï¼ - Knowledge [zbaqchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film [agris.fao.org]
- 12. The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization and Analysis of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) is a key industrial chemical used in the synthesis of high-performance polymers, plasticizers, and curing agents. Its accurate quantification is crucial for quality control, reaction monitoring, and stability studies. Due to its low volatility and high polarity, direct analysis by gas chromatography (GC) is challenging. Derivatization is therefore a necessary step to convert this compound into a more volatile and thermally stable form suitable for GC analysis. This document provides detailed application notes and protocols for common derivatization methods of this compound, including esterification and silylation, followed by analytical determination using GC and High-Performance Liquid Chromatography (HPLC).
Derivatization Methods for Gas Chromatographic (GC) Analysis
Derivatization for GC analysis aims to replace the active hydrogens in the carboxylic acid groups with less polar, more volatile moieties. This improves chromatographic peak shape, resolution, and sensitivity.
Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
Esterification is a robust and widely used method for the derivatization of carboxylic acids. The reaction with BF3-methanol converts this compound to its tetramethyl ester, which is amenable to GC analysis.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL screw-cap vial. If the sample is in a matrix, perform a suitable extraction to isolate the acidic components.
-
Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF3) in methanol (B129727) to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the this compound tetramethyl ester into the hexane layer.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to ensure complete phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a rapid and effective derivatization technique that replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. BSTFA is a powerful silylating agent that reacts with carboxylic acids to form TMS esters.
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a 2 mL autosampler vial. The sample must be anhydrous as BSTFA is moisture-sensitive.
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Analytical Conditions and Quantitative Data
The following tables summarize typical analytical conditions and available quantitative data for the analysis of derivatized this compound.
Table 1: GC-FID and GC-MS Conditions
| Parameter | GC-FID for Tetramethyl Ester | GC-MS for Tetra-TMS-Silyl Derivative |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C | 280°C |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 10 min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min |
| Detector | FID at 300°C | MS Transfer Line at 280°C, Ion Source at 230°C |
| MS Scan Range | - | 50-600 amu |
Table 2: Quantitative Data for this compound Derivatization Methods
| Derivatization Method | Analyte | Analytical Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Esterification (BF3-Methanol) | This compound Tetramethyl Ester | GC-FID | 1 - 200 µg/mL | ~0.5 µg/mL | ~1.5 µg/mL | 95-105% |
| Silylation (BSTFA) | This compound Tetra-TMS-Silyl Derivative | GC-MS | 0.5 - 100 µg/mL | ~0.1 µg/mL | ~0.3 µg/mL | 92-108% |
Note: The quantitative data presented are typical values and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation is essential for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the analysis of underivatized this compound, which is advantageous as it avoids the derivatization step. Reversed-phase HPLC with UV detection is a common approach.
HPLC Protocol
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Workflow Diagram
Table 3: Quantitative Data for HPLC Analysis of this compound
| Analyte | Analytical Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| This compound | HPLC-UV | 5 - 500 µg/mL | ~1 µg/mL | ~3 µg/mL | 97-103% |
Note: The quantitative data presented are typical values and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation is essential for accurate quantification.
Conclusion
The choice of derivatization and analytical method for this compound depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Esterification and silylation followed by GC analysis are reliable methods for achieving high sensitivity and resolving complex mixtures. HPLC-UV offers a simpler approach by eliminating the need for derivatization, making it suitable for routine quality control applications where high sensitivity is not the primary concern. For all methods, proper validation is crucial to ensure accurate and reliable quantitative results.
References
Application Notes and Protocols for the Quantification of Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) is a crucial chemical intermediate in the synthesis of polymers, particularly polyimides, which are valued for their thermal stability. It also finds applications as a curing agent and a cross-linking agent for resins.[1] Accurate quantification of this compound is essential for quality control in industrial processes, for monitoring its presence in various matrices, and in research and development settings. This document provides detailed application notes and protocols for several analytical techniques suitable for the quantification of this compound.
Analytical Techniques Overview
A variety of analytical methods can be employed for the quantification of this compound, each with its own advantages in terms of sensitivity, selectivity, and throughput. The primary techniques covered in this guide are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile compounds, requiring derivatization for non-volatile analytes like this compound.
-
Capillary Electrophoresis (CE): A high-resolution separation technique particularly useful for charged species in aqueous matrices, offering high efficiency and low sample consumption.
-
Potentiometric Titration: A classical analytical method based on acid-base chemistry, suitable for assaying the purity of bulk this compound.
The selection of the most appropriate technique depends on the specific analytical requirements, such as the sample matrix, the required sensitivity, and the available instrumentation.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the described analytical techniques. Please note that specific values can vary depending on the instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Capillary Electrophoresis | Potentiometric Titration |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 100 mg |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.05 µg/mL | Not Applicable |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~0.15 µg/mL | Not Applicable |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 1% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and reliable method for the quantification of this compound in various samples, including industrial process streams and crude pyromellitic dianhydride. Both reversed-phase and normal-phase chromatography can be utilized.
Experimental Protocol: Reversed-Phase HPLC
This protocol is suitable for the determination of this compound in samples where it may be present with other organic acids.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. For samples of crude pyromellitic dianhydride, refluxing with methanol for 2 hours can be employed to convert the anhydride (B1165640) to its corresponding methyl esters and dissolve the this compound.[2]
-
Dilute the solution to a known volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Chromatographic Column: Agilent RP-18 (4.6 mm × 200 mm, 10 µm) or equivalent.[2]
-
Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (20:80 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
The linearity of the calibration curve should be verified (r² > 0.999).
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound. Due to its low volatility, this compound must be derivatized prior to analysis to convert it into a more volatile form. Silylation is a common derivatization technique for this purpose.
Experimental Protocol: GC-MS with Silylation
This protocol describes the quantification of this compound after derivatization to its trimethylsilyl (B98337) (TMS) ester.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the dried sample into a reaction vial.
-
Add an internal standard solution (e.g., a known amount of a similar, but chromatographically resolved, derivatized organic acid).
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80-100 °C, hold for 1-2 minutes.
-
Ramp at 10-20 °C/min to 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. For the tetra-TMS derivative of this compound, characteristic ions would be monitored.
-
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound and the internal standard.
-
Derivatize the standards using the same procedure as the samples.
-
Analyze the derivatized standards by GC-MS in SIM mode.
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
-
Analyze the derivatized sample and quantify the this compound using the calibration curve.
Experimental Workflow: GC-MS Analysis
References
Application Note: Quantification of Pyromellitic Acid in Reaction Mixtures by Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable method for the quantification of pyromellitic acid in complex reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a critical building block in the synthesis of polymers, resins, and other advanced materials. Accurate monitoring of its concentration during a chemical reaction is essential for process optimization, yield calculation, and quality control. The protocol herein describes a reversed-phase HPLC method, including sample preparation, instrument parameters, and a quantification strategy using an external standard calibration.
Methodology
The method employs a reversed-phase C18 column to achieve separation of this compound from potential impurities and other components commonly found in a reaction mixture.[1] An acidic mobile phase is utilized to ensure the protonation of the carboxylic acid groups, leading to consistent retention and improved peak shape.[2] Detection is performed by UV absorbance at 220 nm, a wavelength suitable for aromatic carboxylic acids.[1][3]
1.1 Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical Balance (4-decimal place).
-
Volumetric flasks and pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon).
-
HPLC vials with caps (B75204) and septa.
-
HPLC-grade Methanol.
-
HPLC-grade water.
-
Phosphoric acid (H₃PO₄), ACS grade or higher.
-
This compound analytical standard (≥99% purity).
1.2 Chromatographic Conditions The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Value |
| HPLC Column | Agilent RP18, 4.6 x 200 mm, 10 µm (or equivalent C18 column)[1] |
| Mobile Phase | 20% Methanol : 80% (0.1% H₃PO₄ in Water) (v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL[1] |
| UV Detection | 220 nm[1] |
| Run Time | ~15 minutes (adjust as needed based on chromatogram) |
Experimental Protocols
2.1 Preparation of Reagents and Standards
2.1.1 Mobile Phase Preparation (1 L)
-
Measure 800 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.
-
Add 200 mL of HPLC-grade methanol.
-
Mix well and degas the solution using sonication or vacuum filtration before use.
2.1.2 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask.
-
Add a small amount of diluent (Mobile Phase is recommended) to dissolve the solid.
-
Once fully dissolved, bring the flask to volume with the diluent.
-
Mix thoroughly. This stock solution should be stored at 2-8 °C.
2.1.3 Working Standard Solutions & Calibration Curve
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution. A typical concentration range might be 5, 25, 50, 100, and 250 µg/mL.
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the known concentration of each standard.
-
Perform a linear regression analysis on the data points. The coefficient of determination (R²) should be ≥ 0.999 for an acceptable calibration.
2.2 Sample Preparation Protocol The goal of sample preparation is to dilute the reaction mixture to a concentration within the calibration range and to remove any particulate matter that could damage the HPLC column.[4][5]
-
Quench Reaction (if necessary): If the reaction is ongoing, it may need to be quenched immediately upon sampling to prevent further changes in concentration. This can be achieved by rapid cooling or by adding a quenching agent.
-
Dilution:
-
Pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
-
Dilute to volume using the mobile phase as the diluent. The dilution factor must be chosen to ensure the final concentration of this compound falls within the linear range of the calibration curve.[4]
-
A preliminary run may be necessary to determine the appropriate dilution factor.
-
-
Filtration:
-
Draw the diluted sample into a syringe.
-
Attach a 0.45 µm syringe filter to the end of the syringe.
-
Filter the sample directly into an HPLC vial.[5]
-
-
Analysis: Place the vial in the autosampler for injection.
Data Analysis and Quantification
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standards.
-
Peak Integration: Integrate the area of the identified this compound peak.
-
Concentration Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of this compound in the prepared sample.
-
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
-
Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to determine the original concentration in the reaction mixture.
-
Original Conc. = Calculated Conc. × Dilution Factor
-
Data Presentation
Quantitative data should be organized for clarity and comparison. The following tables serve as templates for presenting system suitability and method validation results.
Table 1: System Suitability Results (Example) System suitability should be checked before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | This compound Standard (e.g., 50 µg/mL) | Acceptance Criteria |
| Retention Time (min) | (e.g., 6.45) | RSD ≤ 2% |
| Peak Area | (e.g., 1250000) | RSD ≤ 2% |
| Tailing Factor | (e.g., 1.1) | 0.8 - 1.5 |
| Theoretical Plates | (e.g., >2000) | > 2000 |
Table 2: Method Validation Parameters (Template) This table should be completed during method validation to define the performance characteristics of the assay.
| Parameter | Result |
| Linearity Range (µg/mL) | (e.g., 5 - 250) |
| Correlation Coefficient (R²) | (e.g., ≥ 0.999) |
| Limit of Detection (LOD) (µg/mL) | (User Determined) |
| Limit of Quantification (LOQ) (µg/mL) | (User Determined) |
| Precision (%RSD) | (User Determined) |
| Accuracy (% Recovery) | (User Determined) |
References
- 1. HPLC Determination of this compound in Crude Pyromellitic Dianhydride [mat-test.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. nacalai.com [nacalai.com]
Application Note: Derivatization of Pyromellitic Acid for GC-MS Analysis
Abstract
Pyromellitic acid, a thermally labile and polar aromatic tetracarboxylic acid, requires derivatization to increase its volatility and thermal stability for successful analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides detailed protocols for two common and effective derivatization methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification (methylation) using diazomethane (B1218177). These methods convert the carboxylic acid functional groups into their corresponding trimethylsilyl (B98337) (TMS) esters or methyl esters, which are more amenable to GC-MS analysis. This document is intended for researchers, scientists, and drug development professionals requiring quantitative analysis of this compound in various matrices.
Introduction
This compound (1,2,4,5-benzenetetracarboxylic acid) is an important industrial chemical used in the production of polyimides, curing agents, and other polymers. Its analysis is crucial for quality control, process monitoring, and stability studies. Due to its four carboxylic acid groups, this compound has a high melting point and low volatility, making direct analysis by GC-MS challenging. Derivatization is a necessary sample preparation step to convert the polar carboxyl groups into less polar, more volatile, and thermally stable derivatives. The two most common approaches for derivatizing carboxylic acids are silylation and esterification.[1] Silylation with reagents like BSTFA replaces the acidic protons with trimethylsilyl (TMS) groups, while esterification, for instance with diazomethane, converts the carboxylic acids into their corresponding esters.[1][2]
Experimental Protocols
Method 1: Silylation with BSTFA
This protocol describes the conversion of this compound to its tetrakis(trimethylsilyl) ester.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
A suitable aprotic solvent (e.g., Dichloromethane, Hexane)
-
Heating block or oven
-
GC vials (2 mL) with inserts
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Accurately weigh 1-10 mg of the sample containing this compound into a clean, dry 5 mL reaction vessel. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: If necessary, dissolve the dried residue in a minimal amount of an appropriate aprotic solvent.
-
Derivatization Reaction:
-
Add 25 µL of anhydrous pyridine to the sample. Pyridine acts as a catalyst, especially for sterically hindered groups.[3]
-
Add 100 µL of BSTFA (+ 1% TMCS). It is advisable to use an excess of the silylating reagent, with at least a 2:1 molar ratio of BSTFA to each active hydrogen.
-
Tightly cap the vial and vortex thoroughly for 1 minute.
-
-
Heating: Heat the reaction mixture at 70-80°C for 60 minutes to ensure complete derivatization.[4] The optimal time and temperature may require adjustment based on the specific sample matrix.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS system.
Method 2: Methylation with Diazomethane
This protocol describes the conversion of this compound to its tetramethyl ester using diazomethane. Note: Diazomethane is highly toxic, explosive, and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.
Materials:
-
This compound standard or sample extract
-
Diazomethane solution (freshly prepared in diethyl ether)
-
Diethyl ether
-
Methanol (B129727) (for quenching)
-
GC vials (2 mL)
Protocol:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent like diethyl ether or a mixture of diethyl ether and a small amount of methanol to aid solubility.
-
Derivatization Reaction:
-
Slowly add the freshly prepared ethereal solution of diazomethane dropwise to the this compound solution at room temperature with gentle swirling. The reaction is typically rapid and is indicated by the disappearance of the yellow color of the diazomethane and the cessation of nitrogen gas evolution.[5]
-
Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of the reagent and the completion of the reaction.
-
-
Quenching: Allow the reaction mixture to stand for 5-10 minutes. Then, carefully add a few drops of methanol to quench any excess diazomethane.
-
Solvent Removal: The solvent can be carefully evaporated under a gentle stream of nitrogen if a more concentrated sample is required.
-
Analysis: The resulting solution containing the tetramethyl pyromellitate can be directly injected into the GC-MS.
Data Presentation
The following table summarizes illustrative quantitative data for the GC-MS analysis of this compound after derivatization. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Silylation (BSTFA) | Methylation (Diazomethane) |
| Derivative | Tetrakis(TMS) Ester | Tetramethyl Ester |
| LOD (Limit of Detection) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| LOQ (Limit of Quantification) | 0.5 - 5 ng/mL | 2 - 20 ng/mL |
| Linear Range | 1 - 500 ng/mL | 10 - 1000 ng/mL |
| Derivatization Yield | > 95% | > 98% (typically quantitative) |
| RSD (Precision) | < 10% | < 15% |
Visualization of Experimental Workflows
Caption: Derivatization workflows for this compound analysis by GC-MS.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow for selecting a derivatization method for GC-MS analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. benchchem.com [benchchem.com]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Application Notes and Protocols: Pyromellitic Acid in Gas Adsorption
For Researchers, Scientists, and Drug Development Professionals
Pyromellitic acid, a versatile aromatic carboxylic acid, serves as a crucial building block in the synthesis of advanced porous materials with significant potential for gas adsorption applications. Its rigid structure and multiple carboxylic acid functional groups enable the formation of robust and highly porous frameworks, such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). These materials are at the forefront of research for addressing critical challenges in gas storage, separation, and purification.
This document provides detailed application notes and experimental protocols for the use of this compound-derived materials in gas adsorption, with a focus on carbon dioxide (CO₂), hydrogen (H₂), and ammonia (B1221849) (NH₃).
Applications in Gas Adsorption
This compound-based materials, particularly MOFs, exhibit exceptional properties for selective gas adsorption due to their high surface areas, tunable pore sizes, and the presence of specific functional groups.
-
Carbon Dioxide (CO₂) Capture: The carboxylic acid groups within the pores of these materials can create favorable interactions with CO₂ molecules, leading to high adsorption capacities. This makes them promising candidates for post-combustion CO₂ capture and biogas upgrading. A notable example is the aluminum-based MOF, MIL-121, which utilizes this compound as a linker.[1]
-
Hydrogen (H₂) Storage: The high porosity and large surface area of this compound-based frameworks are advantageous for the physisorption of hydrogen. Research is ongoing to enhance the interaction energy between H₂ and the framework to enable storage at near-ambient conditions.
-
Ammonia (NH₃) Adsorption: The Brønsted acidic sites provided by the carboxylic acid groups make these materials highly effective for capturing ammonia, a toxic industrial gas. Porous organic polymers functionalized with carboxylic acids have demonstrated remarkable ammonia uptake capacities.[2][3][4]
Quantitative Gas Adsorption Data
The following tables summarize key quantitative data for representative this compound-based materials.
Table 1: Physicochemical Properties of this compound-Based Adsorbents
| Material | Type | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MIL-121 | MOF | Aluminum | 162[1] | - |
| Co-MOF (PMA) | MOF | Cobalt | - | - |
| BPP-5 | POP | - | - | - |
| BPP-7 | POP | - | - | - |
Table 2: Gas Adsorption Capacities of this compound-Based Adsorbents
| Material | Gas | Adsorption Capacity | Conditions |
| BPP-5 | NH₃ | 17.7 mmol/g | 1 bar |
| BPP-7 | NH₃ | 3.15 mmol/g | 480 ppm |
Experimental Protocols
Detailed methodologies for the synthesis of this compound-based materials and their evaluation for gas adsorption are provided below.
Protocol 1: Synthesis of MIL-121 (Aluminum Pyromellitate)
This protocol describes the hydrothermal synthesis of the Metal-Organic Framework MIL-121.[5][6]
Materials:
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
This compound (H₄BTEC)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (4 mol/L)
Procedure:
-
Dissolve aluminum nitrate nonahydrate and this compound in deionized water in a beaker with magnetic stirring at 60°C until a clear solution is obtained.[5] The molar ratio of Al(NO₃)₃·9H₂O to H₄BTEC is typically 2:1.[5]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
For low-temperature synthesis, add a specific amount of NaOH solution.[6]
-
Seal the autoclave and heat it in a programmed oven. Reaction temperatures can range from 80°C to 210°C, with reaction times from 7 hours to 48 hours.[5][6]
-
After the reaction, cool the autoclave to room temperature.
-
Collect the solid product by centrifugation.
-
Wash the product thoroughly with deionized water and/or an organic solvent like ethanol (B145695) to remove unreacted precursors.
-
Dry the final product in an oven at a specified temperature (e.g., 80°C) or under vacuum.[6]
Diagram: Hydrothermal Synthesis of MIL-121
Caption: Workflow for the hydrothermal synthesis of MIL-121.
Protocol 2: Synthesis of Carboxylic Acid-Functionalized Porous Organic Polymers (POPs)
This protocol outlines a general method for synthesizing POPs with carboxylic acid functionalities for ammonia adsorption.[2][3][4]
Materials:
-
Aromatic monomers (e.g., tetra(4-anilyl)methane)
-
Carboxylic acid-containing monomers or precursors
-
Catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction vessel, combine the aromatic monomers, carboxylic acid-containing monomers, and the catalyst in the solvent.
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a specific temperature (e.g., 100°C) and maintain it for a set period (e.g., 48 hours) with stirring.
-
After cooling to room temperature, collect the solid polymer by filtration.
-
Wash the polymer extensively with various solvents (e.g., water, methanol, chloroform) to remove unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum at an elevated temperature to obtain the final porous material.
Diagram: Synthesis of Functionalized Porous Organic Polymer
Caption: General workflow for the synthesis of functionalized POPs.
Protocol 3: Gas Adsorption Measurement
This protocol provides a general procedure for measuring gas adsorption isotherms using a volumetric adsorption analyzer.
1. Sample Activation (Degassing):
-
Place a known mass of the synthesized material into a sample tube.
-
Attach the sample tube to the degassing port of the adsorption analyzer.
-
Heat the sample under high vacuum to a temperature sufficient to remove any guest molecules (e.g., water, solvent) from the pores. The activation temperature and duration depend on the thermal stability of the material (e.g., 150-200°C for several hours for many MOFs).
2. Adsorption Isotherm Measurement:
-
Transfer the activated sample to the analysis port of the instrument, which is maintained at a constant temperature (e.g., 77 K for N₂ adsorption for surface area analysis, or specific temperatures for the target gas, such as 273 K or 298 K for CO₂).
-
Introduce small, known amounts of the adsorbate gas (e.g., CO₂, H₂, NH₃) into the sample tube.
-
Allow the system to equilibrate after each gas dose, and record the equilibrium pressure.
-
The instrument software calculates the amount of gas adsorbed at each pressure point based on the pressure change and the known volumes of the manifold and sample tube.
-
Continue this process until the desired final pressure is reached.
3. Data Analysis:
-
Plot the amount of gas adsorbed versus the equilibrium pressure to obtain the adsorption isotherm.
-
For surface area determination (typically from N₂ adsorption at 77 K), apply the Brunauer-Emmett-Teller (BET) model to the isotherm data in the appropriate relative pressure range.
-
For gas storage capacity, the total uptake at a specific pressure and temperature is a key parameter.
-
For gas separation, the selectivity of the material for one gas over another can be calculated from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).
Diagram: Gas Adsorption Measurement Workflow
Caption: Workflow for gas adsorption isotherm measurement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Ammonia capture in porous organic polymers densely functionalized with Brønsted acid groups. | Semantic Scholar [semanticscholar.org]
- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 5. Research on the effects of hydrothermal synthesis conditions on the crystal habit of MIL-121 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Rapid Preparation of MIL-121 with Small Particles for Lithium Adsorption from Brine | MDPI [mdpi.com]
Application Notes and Protocols: Pyromellitic Acid Derivatives in Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyromellitic acid and its derivatives, primarily pyromellitic dianhydride (PMDA), in the development of porous materials for hydrogen storage applications. The information is targeted toward researchers and scientists in materials science, chemistry, and energy storage.
Introduction
This compound and its dianhydride are rigid, aromatic molecules that serve as excellent building blocks for the synthesis of robust porous materials. Their planar structure and multiple reactive sites allow for the construction of highly cross-linked, three-dimensional networks with high thermal and chemical stability. These characteristics are highly desirable for materials intended for gas storage, particularly for hydrogen, which requires materials with high surface areas and tunable pore structures for efficient physisorption. The primary materials synthesized from this compound derivatives for hydrogen storage are porous polyimides (pPIs) and covalent organic frameworks (COFs).[1][2][3]
Data Presentation: Hydrogen Storage in Pyromellitic Dianhydride-Based Porous Polymers
The following table summarizes the hydrogen storage properties of several porous polyimides synthesized using pyromellitic dianhydride (PMDA) as a monomer. The data highlights the influence of the co-monomer structure on the material's surface area and hydrogen uptake capacity.
| Material ID | Amine Monomer | BET Surface Area (m²/g) | H₂ Uptake (wt%) | Pressure (bar) | Temperature (K) | Reference |
| PI-1 | 1,3,5-Tris(4-aminophenyl)benzene (B174889) (TAPB) | 660 | ~1.2 | 10 | 77 | [4] |
| PI-2 | Melamine | 291-721 | Not Reported | - | - | |
| TP-COF | Melamine | 312.6 | Not Reported for H₂ | - | - | [3] |
| PI-COF-4 | 1,3,5,7-Tetraaminoadamantane | >450 (thermally stable) | Not Reported for H₂ | - | - | [5] |
| PI-COF-5 | Tetra(4-aminophenyl)methane (TAPM) | 2403 | Not Reported for H₂ | - | - | [5] |
Note: Data for hydrogen storage in this compound-based materials is not as extensively tabulated as for other porous materials like MOFs. The table reflects the available data from the conducted searches. "Not Reported for H₂" indicates that while the material was synthesized and characterized, its hydrogen storage capacity was not specified in the cited source.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from the selection of monomers to the application of the resulting porous polymers in hydrogen storage.
Caption: Logical workflow for this compound-based hydrogen storage materials.
Experimental Protocols
Protocol 1: Synthesis of a Porous Polyimide Network from Pyromellitic Dianhydride and 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
This protocol is a generalized procedure based on the synthesis of porous polyimides for gas storage applications.[4]
Materials:
-
Pyromellitic dianhydride (PMDA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine (B92270), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve 1,3,5-tris(4-aminophenyl)benzene (TAPB) in anhydrous N,N-dimethylformamide (DMF).
-
Slowly add a stoichiometric amount of pyromellitic dianhydride (PMDA) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of anhydrous pyridine and acetic anhydride (typically in a 1:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 1 hour, then heat to 80-100 °C for 12 hours to induce cyclization and form the polyimide.
-
-
Purification:
-
Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the solid product by filtration and wash it extensively with methanol and chloroform to remove residual solvents and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
-
Activation:
-
Dry the purified polyimide under vacuum at 150-200 °C for 24 hours to remove any trapped solvent and activate the material for gas adsorption measurements.
-
Protocol 2: Hydrogen Adsorption Measurement using a Gravimetric Analyzer
This protocol outlines the general procedure for measuring hydrogen uptake in a porous polymer using a gravimetric analyzer.[6][7]
Equipment:
-
Intelligent Gravimetric Analyzer (IGA) or similar
-
High-purity hydrogen gas (99.999% or higher)
-
Liquid nitrogen or cryostat for temperature control
-
Vacuum pump
Procedure:
-
Sample Preparation and Degassing:
-
Place a precisely weighed amount of the activated porous polymer (typically 50-100 mg) into the sample holder of the gravimetric analyzer.
-
Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture or gases.
-
-
Buoyancy Correction:
-
After degassing and cooling to the desired analysis temperature, perform a buoyancy measurement using a non-adsorbing gas like helium to determine the sample's skeletal density. This is crucial for accurate excess uptake calculations.
-
-
Isotherm Measurement:
-
Cool the sample to the target temperature (e.g., 77 K using liquid nitrogen).
-
Introduce high-purity hydrogen gas into the system in a stepwise manner, allowing the system to equilibrate at each pressure point.
-
Record the weight change at each pressure point to construct the adsorption isotherm.
-
After reaching the maximum pressure, decrease the pressure in a stepwise manner to measure the desorption isotherm.
-
-
Data Analysis:
-
The raw data (weight change vs. pressure) is corrected for buoyancy effects to calculate the excess hydrogen uptake.
-
The data is typically plotted as hydrogen uptake (in weight percent, wt%) versus pressure (in bar).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and characterization of porous polymers for hydrogen storage.
Caption: Experimental workflow for porous polyimide synthesis and H₂ storage analysis.
References
- 1. Highly Porous Organic Polymers for Hydrogen Fuel Storage [ouci.dntb.gov.ua]
- 2. Highly Porous Organic Polymers for Hydrogen Fuel Storage [mdpi.com]
- 3. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 4. Synthesis of cost-effective porous polyimides and their gas storage properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen adsorption in microporous hypercrosslinked polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. azom.com [azom.com]
Application Notes and Protocols for the Synthesis of Polyamic Acid from Pyromellitic Dianhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamic acid (PAA) is a crucial precursor in the synthesis of high-performance polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties.[1][2] The most common route to polyimides is a two-step process wherein a dianhydride and a diamine react to form a soluble PAA intermediate.[3][4] This PAA solution can then be processed into films, coatings, or fibers before being converted to the final, intractable polyimide via thermal or chemical imidization.[2][3]
This document provides detailed protocols for the synthesis of polyamic acid from pyromellitic dianhydride (PMDA) and an aromatic diamine, 4,4'-oxydianiline (B41483) (ODA), in a polar aprotic solvent. It also outlines key characterization methods and potential applications.
Chemical Reaction Pathway
The synthesis of polyamic acid from PMDA and ODA proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the diamine's amino group attacks the electrophilic carbonyl carbon of the dianhydride. This leads to the opening of the anhydride (B1165640) ring and the formation of an amide and a carboxylic acid functional group, which constitute the "amic acid" linkage. This polycondensation reaction results in a high molecular weight polymer.[1]
Caption: Reaction scheme for the synthesis of polyamic acid.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of a polyamic acid solution.
3.1. Materials and Equipment
-
Monomers:
-
Pyromellitic dianhydride (PMDA), purified by sublimation.
-
4,4'-Oxydianiline (ODA), purified by sublimation.
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc), anhydrous.
-
N-methyl-2-pyrrolidone (NMP), anhydrous.
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Ice bath.
-
Syringe or powder addition funnel.
-
Standard laboratory glassware.
-
High-precision balance.
-
3.2. Synthesis Procedure
The following protocol is for the synthesis of a polyamic acid solution with a specific solid content. Adjustments can be made based on desired concentration and scale.
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.
-
Diamine Dissolution: In a three-neck flask under a nitrogen atmosphere, dissolve the desired amount of ODA in the anhydrous solvent (e.g., DMAc) with stirring until a clear solution is obtained.[5] For instance, dissolve 2.0 g (0.01 mol) of ODA in approximately 31 mL of DMAc.[6]
-
Monomer Addition: While maintaining a nitrogen atmosphere and vigorous stirring, slowly add an equimolar amount of PMDA powder (e.g., 2.18 g, 0.01 mol) to the diamine solution in portions.[6] The addition can be done using a powder funnel. To control the exothermic reaction and prevent premature imidization, it is recommended to maintain the reaction temperature between 0-5 °C using an ice bath during the addition of PMDA.[7]
-
Polymerization: After the complete addition of PMDA, continue stirring the reaction mixture under a nitrogen atmosphere. The reaction time can vary, but typically ranges from a few hours to 24 hours at room temperature.[6] The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Storage: Once the desired viscosity is achieved, the resulting polyamic acid solution should be stored in a tightly sealed container at a low temperature (e.g., -20°C) to minimize hydrolytic degradation and premature imidization.
Data Presentation
The following table summarizes typical experimental parameters for the synthesis of polyamic acid from PMDA and ODA.
| Parameter | Value | Reference(s) |
| Dianhydride | Pyromellitic dianhydride (PMDA) | [1],[3] |
| Diamine | 4,4'-Oxydianiline (ODA) | [1],[8] |
| Molar Ratio (Diamine:Dianhydride) | 1:1 | [7] |
| Solvent | N,N-dimethylacetamide (DMAc) | [3],[5] |
| Solid Content | 10-15% (w/w) | [5],[7] |
| Reaction Temperature | 0-25 °C | [5],[7] |
| Reaction Time | 1-24 hours | [5],[6] |
| Atmosphere | Inert (Nitrogen) | [5],[6] |
Characterization of Polyamic Acid
The synthesized polyamic acid can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amic acid structure, characteristic peaks for the amide group (-CONH) can be observed around 1660 cm⁻¹ (C=O stretching) and 1542 cm⁻¹ (C-N-H bending).[7] A broad peak in the range of 2500-3300 cm⁻¹ indicates the carboxylic acid O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to further confirm the chemical structure. The amide proton (-CONH-) typically appears as a broad singlet around 10.5 ppm, and the carboxylic acid proton (-COOH) may also be observed.[9]
-
Viscometry: The inherent viscosity or solution viscosity is a measure of the polymer's molecular weight. An increase in viscosity during the reaction indicates successful polymerization.[7]
Applications
Polyamic acid is primarily used as a precursor to polyimides.[1] The PAA solution can be cast into films, spun into fibers, or used as a coating. Subsequent thermal or chemical treatment converts the PAA to polyimide.[3]
-
Electronics: Polyimide films derived from PMDA-ODA, such as Kapton®, are extensively used in the electronics industry as dielectric materials in flexible printed circuits, high-density interconnects, and as semiconductor materials.[1]
-
Aerospace: Due to their excellent thermal stability, polyimides are used in aerospace applications where materials are exposed to extreme temperatures.[3]
-
Membranes: Polyimide membranes, formed from polyamic acid precursors, can be used for gas separation and filtration applications.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and characterization of polyamic acid.
Caption: Workflow for polyamic acid synthesis and application.
References
- 1. POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID | 25038-81-7 | Benchchem [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 5. CN109666143B - Preparation method of polyamic acid solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyromellitic Acid as a Cross-linking Agent for Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic acid, most commonly utilized in its dehydrated form, pyromellitic dianhydride (PMDA), is a versatile and effective cross-linking agent for a variety of polymeric resins. Its rigid aromatic structure and four reactive carboxylic acid groups enable the formation of highly cross-linked, three-dimensional polymer networks. This cross-linking significantly enhances the thermal, mechanical, and chemical properties of the base resins, making them suitable for a wide range of advanced applications, including in the biomedical and pharmaceutical fields.
This document provides detailed application notes and experimental protocols for the use of this compound (via PMDA) as a cross-linking agent for three common classes of resins: Polyvinyl Alcohol (PVA), Epoxy Resins, and Cyclodextrins. The information is intended to guide researchers and professionals in the development of novel materials with tailored properties for applications such as controlled drug delivery, biocompatible coatings, and advanced biomaterials.
Mechanism of Cross-linking
Pyromellitic dianhydride cross-links polymers containing hydroxyl (-OH) or amine (-NH2) functional groups through an esterification or amidation reaction, respectively. The dianhydride ring opens to form two carboxylic acid groups, which then react with the functional groups on the polymer chains, forming stable ester or amide linkages. This process results in a robust and stable three-dimensional network.
I. Pyromellitic Dianhydride (PMDA) Cross-linked Polyvinyl Alcohol (PVA) Hydrogels
PVA is a water-soluble, biocompatible, and biodegradable polymer. Cross-linking with PMDA reduces its water solubility and enhances its mechanical and thermal properties, making it an excellent candidate for hydrogel-based drug delivery systems.
Quantitative Data Summary
While specific quantitative data for PMDA-crosslinked PVA is not extensively available in a consolidated format, the following table illustrates the expected trends based on studies of PVA cross-linked with other dianhydrides and carboxylic acids. The values are illustrative and will vary depending on the specific experimental conditions.
| PMDA Concentration (wt%) | Swelling Ratio (%) | Gel Content (%) | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
| 0 (Pure PVA) | High (>500%) | Low (<50%) | ~30-40 | ~250-300 |
| 5 | Moderate (~300-400%) | Moderate (~70-80%) | Increase | Increase |
| 10 | Lower (~200-300%) | High (~85-95%) | Significant Increase | Significant Increase |
| 15 | Low (<200%) | Very High (>95%) | Maximum | Maximum |
| 20 | Very Low (<150%) | >98% | May Decrease (brittleness) | High |
Experimental Protocols
1. Synthesis of PMDA-Crosslinked PVA Hydrogel Films
This protocol describes the preparation of PVA hydrogel films cross-linked with varying concentrations of PMDA.[1][2]
-
Materials:
-
Polyvinyl alcohol (PVA), Mw = 145,000 g/mol
-
Pyromellitic dianhydride (PMDA)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
-
Equipment:
-
Magnetic stirrer with hot plate
-
Petri dishes
-
Oven
-
-
Procedure:
-
Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water with continuous stirring at 90°C for 2-3 hours until a clear solution is obtained.
-
Cool the PVA solution to room temperature.
-
Prepare stock solutions of PMDA in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) if needed, or add the powder directly.
-
To the PVA solution, add the desired amount of PMDA (e.g., 5, 10, 15, 20 wt% relative to PVA).
-
Add a few drops of sulfuric acid as a catalyst.
-
Stir the mixture vigorously for 2 hours at 30°C to ensure homogeneous mixing.
-
Pour the resulting solution into petri dishes and allow to dry at room temperature for 48-72 hours to form films.
-
Further, cure the films in an oven at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 1-2 hours) to complete the cross-linking reaction.
-
2. Determination of Swelling Ratio and Gel Content
This protocol outlines the procedure to quantify the degree of cross-linking.[3][4]
-
Procedure for Swelling Ratio:
-
Cut a known weight (Wd) of the dried hydrogel film.
-
Immerse the film in deionized water at room temperature.
-
At regular time intervals, remove the film, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue until a constant weight is achieved (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
-
Procedure for Gel Content:
-
Immerse a known weight (Wi) of the dried hydrogel film in hot deionized water (e.g., 80°C) for 24 hours to dissolve the uncross-linked portion.
-
Carefully remove the remaining insoluble gel and dry it in an oven at 60°C until a constant weight (Wf) is achieved.
-
Calculate the gel content using the formula: Gel Content (%) = (Wf / Wi) x 100.
-
Visualization
II. Pyromellitic Dianhydride (PMDA) Cross-linked Epoxy Resins
PMDA is an effective curing agent for epoxy resins, significantly enhancing their thermal stability and mechanical strength.[5][6] This makes them suitable for high-performance coatings and adhesives in biomedical devices.
Quantitative Data Summary
The following table presents typical data for the effect of PMDA as a curing agent on the properties of epoxy resins.
| Property | Uncured Epoxy Resin | PMDA-Cured Epoxy Resin |
| Glass Transition Temp (Tg) | < 0 °C | Up to 300°C[7] |
| Thermal Decomposition Temp | ~200-250°C | > 350°C |
| Tensile Strength | Low | High |
| Chemical Resistance | Moderate | Excellent[5][6] |
Experimental Protocols
1. Preparation of PMDA-Cured Epoxy Resin
This protocol describes a general method for curing epoxy resin with PMDA.[7]
-
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Pyromellitic dianhydride (PMDA)
-
Acetone (B3395972) (optional, as a solvent)
-
-
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Molds for casting
-
-
Procedure:
-
Preheat the epoxy resin to a moderate temperature (e.g., 60-80°C) to reduce its viscosity.
-
Disperse the desired amount of powdered PMDA into the epoxy resin with vigorous stirring. Alternatively, PMDA can be dissolved in a minimal amount of acetone before mixing with the resin.
-
Continue stirring until a homogeneous mixture is obtained.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into preheated molds.
-
Cure the resin in an oven using a staged curing cycle, for example: 135°C for 2 hours, followed by 165°C for 1 hour.[7] Post-curing at a higher temperature (e.g., 180-220°C) can further enhance the properties.
-
Visualization
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chemically cross-linked polyvinyl alcohol-co-poly (methacrylic acid) hydrogels by copolymerization; a potential graft-polymeric carrier for oral delivery of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. zxchem.com [zxchem.com]
- 7. dakenchem.com [dakenchem.com]
Troubleshooting & Optimization
Technical Support Center: Pyromellitic Acid Purification
Welcome to the Technical Support Center for pyromellitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing common impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most prevalent impurities in this compound typically arise from its synthesis, most commonly the oxidation of durene (1,2,4,5-tetramethylbenzene). These impurities are often partially oxidized intermediates and byproducts.
Common Organic Impurities:
-
Partially Oxidized Intermediates: These are compounds where not all four methyl groups of durene have been oxidized to carboxylic acids. Examples include:
-
2,4,5-Trimethylbenzoic acid (Durylic acid)
-
4,6-Dimethylisophthalic acid
-
2,5-Dimethylterephthalic acid
-
5-Methyltrimellitic anhydride
-
-
Other Benzene Polycarboxylic Acids: Depending on the starting materials and reaction conditions, other isomers or related carboxylic acids might be present.
-
Residual Solvents: Acetic acid is a common solvent used in the liquid-phase oxidation of durene and may be present in trace amounts.[1]
Common Inorganic Impurities:
-
Catalyst Residues: If synthesized via catalytic oxidation, trace metals from the catalyst (e.g., Co, Mn) may be present.
-
Inorganic Salts: Salts may be introduced during pH adjustments or work-up procedures.
Q2: My this compound appears discolored. What could be the cause?
A2: Discoloration, often a yellow or brownish tint, in this compound is typically due to the presence of organic impurities, particularly nitrogen-containing compounds or highly conjugated aromatic byproducts formed during synthesis. These impurities can be challenging to remove completely and may require specific purification techniques beyond simple recrystallization.
Q3: I am observing poor performance in my polymerization reaction using this compound. Could impurities be the cause?
A3: Yes, impurities in this compound can significantly impact polymerization reactions. Mono- and tri-carboxylic acids can act as chain terminators, leading to lower molecular weight polymers and affecting the material's mechanical and thermal properties. Even trace amounts of metallic impurities can sometimes interfere with polymerization catalysts.
Troubleshooting Guides
Issue 1: Presence of Partially Oxidized Intermediates
Symptoms:
-
Broad melting point range of the this compound.
-
Unexpected peaks in analytical characterization (e.g., HPLC, NMR).
-
Lower than expected yield or molecular weight in subsequent polymerization reactions.
Recommended Action: Recrystallization from Water
Recrystallization is a highly effective method for removing less polar impurities, such as partially oxidized intermediates, from the more polar this compound.
Experimental Protocol: Recrystallization of this compound from Water
-
Dissolution: In a suitable flask, dissolve the crude this compound in approximately four parts of boiling deionized water. Ensure complete dissolution by maintaining the solution at its boiling point with stirring.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot gravity filtration to remove them. This is crucial for removing particulate matter and some less soluble organic impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, further cool the flask in an ice-water bath to maximize the yield of crystallized this compound.
-
Collection: Collect the crystals by suction filtration using a Büchner funnel and hardened filter paper.
-
Washing: Wash the collected crystals with two small portions of ice-cold deionized water to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in an oven at 105°C to a constant weight. The final product should be a white, crystalline solid.
Logical Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Issue 2: Discoloration and Trace Organic Impurities
Symptoms:
-
The this compound has a noticeable yellow or brown tint.
-
Recrystallization alone does not result in a colorless product.
-
Baseline noise or minor, unresolved peaks in chromatography.
Recommended Action: Activated Carbon Treatment
Activated carbon is effective at adsorbing colored impurities and other trace organic compounds that may not be efficiently removed by recrystallization.
Experimental Protocol: Activated Carbon Treatment of this compound Solution
-
Prepare Solution: Dissolve the crude or recrystallized this compound in a suitable solvent (e.g., hot deionized water, as in the recrystallization protocol) to create a solution.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% by weight of the this compound) to the hot solution.
-
Stir and Heat: Stir the mixture and maintain it at an elevated temperature (near boiling for water) for a short period (e.g., 15-30 minutes). Avoid prolonged boiling, as it can lead to excessive solvent evaporation and premature crystallization on the carbon particles.
-
Remove Activated Carbon: Perform a hot gravity filtration to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent the this compound from crystallizing prematurely. Using a pre-heated funnel can be beneficial.
-
Crystallize and Isolate: Allow the hot, decolorized filtrate to cool and crystallize as described in the recrystallization protocol (Steps 3-6).
Logical Relationship for Decolorization
Caption: Process for removing colored impurities using activated carbon.
Data on Purification Efficiency
The effectiveness of purification methods can be assessed by comparing the purity of this compound before and after the procedure. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.
Table 1: Illustrative Purity Improvement of this compound by Recrystallization
| Impurity | Concentration in Crude Product (%) | Concentration after Recrystallization (%) |
| 2,4,5-Trimethylbenzoic acid | 1.5 | < 0.1 |
| 4,6-Dimethylisophthalic acid | 0.8 | < 0.05 |
| 5-Methyltrimellitic anhydride | 0.5 | Not Detected |
| This compound Purity | 97.2 | > 99.8 |
Note: The values presented in this table are for illustrative purposes and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Signaling Pathway for Impurity Removal Logic
The choice of purification method depends on the nature of the impurities present. This diagram illustrates the decision-making process.
Caption: Decision pathway for selecting a purification method based on impurity type.
References
Technical Support Center: Pyromellitic Dianhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted pyromellitic dianhydride (PMDA) from reaction mixtures, particularly in the synthesis of poly(amic acid) and polyimides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing unreacted pyromellitic dianhydride (PMDA) after a polymerization reaction?
A1: The most prevalent and effective method for removing unreacted PMDA from a poly(amic acid) (PAA) or polyimide solution is precipitation . This technique involves adding the polymer solution dropwise into a vigorously stirred "non-solvent" or "anti-solvent." The polymer will precipitate out as a solid, while the unreacted PMDA and other low-molecular-weight impurities remain dissolved in the solvent/non-solvent mixture.[1][2][3] For enhanced purity, this process can be repeated one or more times; this is known as re-precipitation.[2][3]
Q2: How do I choose an appropriate non-solvent for precipitating my polymer?
A2: An ideal non-solvent should meet the following criteria:
-
The polymer should be insoluble in it.
-
The unreacted PMDA and other impurities should be soluble in it.
-
It should be miscible with the reaction solvent.
-
It should be relatively volatile for easy removal during drying.
Commonly used non-solvents for poly(amic acid) and polyimides include methanol, ethanol, and water.[4]
Q3: Can I use other methods besides precipitation?
A3: Yes, other techniques can be employed, although they might be more time-consuming or require specialized equipment. These include:
-
Dialysis: This method uses a semi-permeable membrane to separate the larger polymer molecules from smaller molecules like unreacted monomers. It is effective but can be a slow process.[2]
-
Ultrafiltration: A faster alternative to dialysis that uses pressure to force the solvent and small molecules through a membrane, retaining the polymer.[2]
-
Soxhlet Extraction: This technique can be used to wash the solid polymer with a solvent that dissolves the unreacted monomer.[2]
Q4: My unreacted PMDA has hydrolyzed into pyromellitic acid. How does this affect the purification process?
A4: PMDA is sensitive to moisture and can hydrolyze to form this compound.[5] During the precipitation step, this compound, being a small molecule, will also be removed along with unreacted PMDA as it will remain dissolved in the solvent/non-solvent mixture. It is crucial to use anhydrous solvents and maintain an inert atmosphere during the reaction to minimize this side reaction.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your polymer from unreacted PMDA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The polymer does not precipitate upon adding the non-solvent. | The chosen non-solvent is not effective, or the polymer concentration is too low. | - Try a different non-solvent or a mixture of non-solvents.- Increase the volume of the non-solvent.- If possible, concentrate the polymer solution before precipitation. |
| The precipitated polymer is sticky, gummy, or difficult to filter. | The precipitation was carried out too quickly, or the non-solvent was not cold enough. This can lead to the trapping of solvent within the polymer. | - Add the polymer solution to the non-solvent more slowly while ensuring vigorous stirring.- Cool the non-solvent (e.g., in an ice bath) before and during precipitation.- Allow the precipitate to stir in the non-solvent for an extended period (digestion) to harden the particles.[1] |
| Analysis (e.g., by NMR or chromatography) shows residual PMDA after purification. | A single precipitation was insufficient for complete removal. The monomer is trapped within the polymer matrix. | - Perform one or two additional re-precipitations: re-dissolve the polymer in the original solvent and precipitate it again in fresh non-solvent.[1][3]- Ensure thorough washing of the filtered polymer with the non-solvent to remove any remaining dissolved impurities.[1] |
| Low yield of the purified polymer. | The polymer has some solubility in the chosen non-solvent. Some low molecular weight polymer fractions are being washed away. | - Use a non-solvent in which the polymer is completely insoluble.- Perform the precipitation at a lower temperature to decrease the polymer's solubility. |
Experimental Protocols
Key Experiment: Purification of Poly(amic acid) by Precipitation
This protocol describes a general procedure for removing unreacted PMDA from a poly(amic acid) solution in a solvent like N,N-dimethylacetamide (DMAc).
Materials:
-
Poly(amic acid) solution containing unreacted PMDA
-
Anhydrous non-solvent (e.g., methanol, ethanol, or deionized water)
-
Large beaker for precipitation
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Preparation: Place a volume of non-solvent that is at least 5-10 times the volume of the polymer solution into a large beaker equipped with a magnetic stir bar.[1] Begin vigorous stirring.
-
Precipitation: Slowly add the poly(amic acid) solution dropwise to the center of the vortex of the stirred non-solvent. A fibrous or powdery precipitate of the polymer should form.
-
Digestion: Continue to stir the resulting suspension for 30-60 minutes after all the polymer solution has been added. This allows the polymer particles to harden and helps in the removal of trapped impurities.[1]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered polymer cake multiple times with fresh non-solvent to remove any residual dissolved PMDA and reaction solvent.[1]
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the purification of poly(amic acid) via precipitation.
Caption: Troubleshooting logic for incomplete removal of unreacted PMDA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. China Pyromellitic Dianhydride For Polyimide Film Suppliers, Manufacturers - Factory Direct Price - ANQUAN [zbaqchem.com]
- 6. US3927039A - Purification of pyromellitic dianhydride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyromellitic Acid Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyromellitic acid. The information aims to address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My this compound yield from the liquid-phase oxidation of durene is consistently low. What are the most likely causes and how can I improve it?
A: Low yields in the liquid-phase oxidation of durene to this compound can stem from several factors. The most common issues are related to catalyst activity, reaction conditions, and reactant purity.
-
Catalyst Deactivation: The heavy metal catalyst, often a Co-Mn-Br system, can form complexes with the this compound product, leading to deactivation.[1] Ensure the catalyst components are in the correct ratio and consider catalyst regeneration or using fresh catalyst for each batch. The addition of zirconium to Co/Mn/Br catalyst systems has been shown to significantly increase activity and yields.[2]
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, pressure, and reaction time. Ensure your experimental parameters are within the optimal ranges.[3] Deviations can lead to incomplete conversion or the formation of side products.
-
Impure Reactants: The purity of durene (1,2,4,5-tetramethylbenzene) is crucial. Impurities can interfere with the catalyst and lead to the formation of unwanted by-products.
-
Insufficient Oxygen Supply: The molar ratio of oxygen to durene is a critical parameter. An insufficient supply of oxygen will result in incomplete oxidation. The typical molar ratio is between 8:1 and 12:1.[3]
2. Q: I am observing a significant amount of side-products in my reaction mixture. What are these by-products and how can I minimize their formation?
A: The oxidation of durene can lead to several intermediate and side-products, which can complicate purification and reduce the yield of this compound.
Common by-products include trimethyl benzoic acid, trimethyl benzyl (B1604629) alcohol, and trimethyl benzaldehyde.[1] In vapor-phase oxidation, maleic anhydride, CO, and CO2 are also common.[4]
To minimize their formation:
-
Optimize Reaction Time: A shorter reaction time may not allow for complete conversion to this compound, leaving intermediates in the mixture. Conversely, an excessively long reaction time can lead to over-oxidation and the formation of CO and CO2. The typical reaction time is 3-6 hours.[3]
-
Control Temperature: High temperatures can favor the formation of unwanted side-products. Maintain the temperature within the recommended range.
-
Catalyst Selection: For gas-phase oxidation, a phosphorus-vanadium-titanium ternary catalyst has been shown to provide high selectivity and yield of pyromellitic dianhydride.[4][5]
3. Q: What is the most effective method for purifying crude this compound?
A: The choice of purification method depends on the initial purity of your product and the desired final purity.
-
Crystallization: This is a common and effective method for purifying this compound. Upon cooling the reaction mixture, this compound precipitates and can be removed by filtration.[6] Recrystallization from boiling water is also an effective purification step.[7] Controlled cooling during crystallization can increase the product purity to above 99%.[3]
-
Solvent Washing: Washing the crude product with specific solvents can remove impurities. For pyromellitic dianhydride, treatment with refluxing dioxane has been shown to be effective for decolorization and purification.[8]
-
Adduct Formation: Purification can be achieved by forming adducts of this compound with dimethylformamide, separating the adduct, and then regenerating the acid.[8]
4. Q: Can I synthesize this compound from starting materials other than durene?
A: Yes, while the oxidation of durene is the most common industrial method, other synthetic routes exist.
-
From Pyromellitic Dianhydride: this compound can be synthesized with a high yield (around 96.6%) by the hydrolysis of pyromellitic dianhydride.[9] This is achieved by refluxing the dianhydride with water.[9]
-
From Biomass-Derived Chemicals: A novel and more sustainable route involves the synthesis from biomass-derived furanic platform chemicals.[10] This multi-step process includes Diels-Alder and retro-Diels-Alder reactions.[10] Another sustainable route uses pinacol (B44631) and diethyl maleate (B1232345).[11][12]
Experimental Protocols
Liquid-Phase Oxidation of Durene to this compound
This protocol is a generalized procedure based on common industrial practices.[3] Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Acetic acid (solvent)
-
Co-Mn-Br catalyst system (e.g., cobalt acetate, manganese acetate, sodium bromide)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Oxygen or air source
Procedure:
-
Charge the high-pressure reactor with durene, acetic acid, and the Co-Mn-Br catalyst system.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with oxygen or air to the desired pressure (typically 2.0–3.0 MPa).
-
Heat the reactor to the target temperature (typically 180–220 °C) while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration (typically 3–6 hours). Continuously supply oxygen to maintain the pressure.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent the excess pressure carefully.
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with fresh acetic acid or water to remove residual catalyst and solvent.
-
Dry the purified this compound. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Typical Reaction Conditions for Liquid-Phase Oxidation of Durene
| Parameter | Typical Range | Notes |
| Temperature | 180–220 °C | Higher temperatures can increase reaction rate but may lead to side-products.[3] |
| Pressure | 2.0–3.0 MPa | Necessary to maintain the solvent in the liquid phase and ensure sufficient oxygen concentration.[3] |
| Catalyst | Co–Mn–Br system | The ratio of the components is critical for optimal performance.[3] |
| Solvent | Acetic acid | Requires recovery and wastewater treatment in industrial processes.[3] |
| Oxygen:Durene Molar Ratio | 8:1–12:1 | Insufficient oxygen will result in incomplete conversion.[3] |
| Reaction Time | 3–6 hours | Should be optimized to maximize conversion while minimizing side-product formation.[3] |
| Purity (after crystallization) | > 99% | Controlled cooling during crystallization is key to achieving high purity.[3] |
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified reaction pathway for the oxidation of durene.
References
- 1. EP1526124A1 - Process for producing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Process I: Liquid-Phase Oxidation - News [zbaqchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3592827A - Purification of pyromellitic dianhydride - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sustainable production of this compound with pinacol and diethyl maleate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of High Molecular Weight Pyromellitic Dianhydride Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high molecular weight polyimides derived from pyromellitic dianhydride (PMDA).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: The molecular weight of my poly(amic acid) (PAA) precursor is consistently low, resulting in a low-viscosity solution.
-
Question: Why is the viscosity of my poly(amic acid) solution so low, and what does this indicate about the molecular weight?
-
Answer: A low viscosity in the poly(amic acid) (PAA) solution typically indicates a low molecular weight of the polymer.[1] High molecular weight is crucial for achieving robust mechanical properties in the final polyimide film.[1] Several factors during the PAA synthesis can lead to a low molecular weight.
-
Troubleshooting Steps:
-
Monomer Purity: Ensure the purity of both the pyromellitic dianhydride (PMDA) and the diamine monomers. Impurities can act as chain terminators, preventing the growth of long polymer chains. It is recommended to purify monomers before use, for example, by sublimation for the diamine.[2]
-
Stoichiometry: A precise 1:1 molar ratio of dianhydride to diamine is critical for achieving high molecular weight.[1] Even small deviations can significantly limit the degree of polymerization.[3] Carefully weigh the monomers and ensure accurate molar calculations. Some studies suggest that a slight excess of dianhydride can sometimes be beneficial in compensating for impurities like water.[4]
-
Solvent Purity: The presence of water or alcohol in the reaction solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) can hydrolyze the dianhydride, preventing it from reacting with the diamine and thus limiting the molecular weight.[1] Use anhydrous solvents for the reaction.
-
Reaction Temperature: The initial polycondensation reaction to form the PAA is typically carried out at low temperatures (e.g., -5°C to room temperature).[1] Higher temperatures can promote side reactions and may lead to a lower molecular weight.[1] For some reactive monomers, an initial reaction temperature of -5°C has been found to be optimal for achieving a high molecular weight PAA.[1]
-
Monomer Addition Order: The order of monomer addition can influence the final molecular weight. A widely practiced method is to first dissolve the diamine in the solvent and then slowly add the solid dianhydride.[4] This approach ensures that the highly reactive dianhydride preferentially reacts with the diamine rather than with trace impurities in the solvent.[4]
-
Issue 2: The final polyimide film is brittle and has poor mechanical properties.
-
Question: My polyimide film is brittle after imidization. What could be the cause?
-
Answer: Brittleness in the final polyimide film is often a direct consequence of a low molecular weight of the PAA precursor.[4] It can also be caused by incomplete imidization or degradation during the curing process.
-
Troubleshooting Steps:
-
Address PAA Molecular Weight: First, ensure you are synthesizing a high molecular weight PAA by following the troubleshooting steps outlined in Issue 1.
-
Optimize Imidization:
-
Thermal Imidization: If using thermal imidization, a carefully controlled heating program is crucial. Rapid heating can lead to incomplete conversion and the formation of voids from the evaporation of solvent and water. A typical process involves a stepwise increase in temperature, for example, holding at 100°C, 200°C, and 300°C for one hour each.[4]
-
Chemical Imidization: When using chemical imidization agents (e.g., acetic anhydride (B1165640) and pyridine), ensure the correct stoichiometry and reaction time to achieve a high degree of imidization.[4] Incomplete chemical imidization can leave amic acid groups in the polymer backbone, which can negatively impact the final properties.
-
-
Check for Degradation: During thermal imidization, some amic acid groups can revert to the amine and dianhydride, leading to a decrease in molecular weight at intermediate temperatures (around 100°C).[4] As the temperature increases further, these end groups can react again, increasing the molecular weight.[4] Ensure your final curing temperature is high enough to promote this re-polymerization and achieve the desired properties.
-
Frequently Asked Questions (FAQs)
Q1: How does the stoichiometry of the monomers affect the molecular weight of the resulting polyimide?
A1: The stoichiometry of the dianhydride and diamine monomers is a critical factor in determining the molecular weight of the polyimide. For a step-growth polymerization, the highest molecular weight is achieved when the molar ratio of the functional groups is as close to 1:1 as possible. Any deviation from this ratio will result in a lower molecular weight, as one of the monomers will be in excess, leading to chain ends that cannot react further. In some cases, a slight excess of the dianhydride is used to end-cap the polymer chains with anhydride groups, which can be beneficial for certain applications.
Q2: What is the effect of reaction temperature on the molecular weight of poly(amic acid)?
A2: The reaction temperature for the formation of poly(amic acid) (PAA) significantly influences its molecular weight. Generally, this reaction is carried out at low to ambient temperatures. For highly reactive monomers, lower temperatures (e.g., -5°C) can be optimal, as higher temperatures may lead to undesirable side reactions and a decrease in the molecular weight of the PAA.[1]
Q3: Can catalysts be used to increase the molecular weight of pyromellitic acid polyimide?
A3: Yes, catalysts can be employed to influence the synthesis of polyimides. In the context of increasing molecular weight, catalysts are often used during the imidization step. For instance, a mixture of a tertiary amine (like pyridine (B92270) or triethylamine) and an aliphatic carboxylic acid anhydride (like acetic anhydride) is commonly used for chemical imidization at lower temperatures.[4] Certain catalysts can also be used in one-step high-temperature solution polymerization to achieve high molecular weight polyimides.[4]
Q4: How can I monitor the progress of the polymerization and estimate the molecular weight of the poly(amic acid)?
A4: A common and practical method to monitor the progress of the poly(amic acid) (PAA) synthesis is by measuring the solution's viscosity. As the polymer chains grow in length, the viscosity of the solution increases. Inherent viscosity measurements can provide a relative indication of the molecular weight. For a more quantitative analysis, Gel Permeation Chromatography (GPC) is the standard method to determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of the polymer.
Data Presentation
Table 1: Effect of Monomer Molar Ratio on Polyimide Molecular Weight (Illustrative Data)
| Dianhydride:Diamine Molar Ratio | Resulting Molecular Weight ( g/mol ) | Observations |
| 0.95:1.00 | Low | Excess diamine limits chain growth. |
| 0.98:1.00 | Moderate | Closer to stoichiometric balance, higher MW. |
| 1.00:1.00 | High | Optimal for achieving the highest molecular weight. |
| 1.02:1.00 | Moderate | Slight excess of dianhydride can lead to end-capping.[4] |
Note: The actual molecular weights are highly dependent on the specific monomers, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(amic acid) from PMDA and ODA
-
Materials and Equipment:
-
Pyromellitic dianhydride (PMDA), purified
-
4,4'-Oxydianiline (ODA), purified
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
-
Procedure:
-
In a clean, dry three-neck round-bottom flask, dissolve the desired amount of ODA in anhydrous DMAc under a nitrogen atmosphere to achieve a solids content of 15-20 wt%.
-
Stir the solution with a mechanical stirrer until the ODA is completely dissolved.
-
Cool the flask in an ice bath to 0°C.
-
Gradually add an equimolar amount of solid PMDA to the stirred ODA solution in small portions over 30-60 minutes. Maintain the temperature below 5°C during the addition.
-
After the complete addition of PMDA, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 24 hours. The solution should become viscous, indicating the formation of high molecular weight poly(amic acid).
-
The resulting poly(amic acid) solution is now ready for characterization or conversion to polyimide.
-
Protocol 2: Inherent Viscosity Measurement of Poly(amic acid) Solution
-
Materials and Equipment:
-
Poly(amic acid) solution in DMAc
-
Ubbelohde viscometer
-
Constant temperature water bath (set to 30°C)
-
Stopwatch
-
-
Procedure:
-
Prepare a dilute solution of the poly(amic acid) in DMAc (e.g., 0.5 g/dL).
-
Filter the solution to remove any dust or gel particles.
-
Charge the Ubbelohde viscometer with a precise volume of the polymer solution.
-
Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.
-
Measure the flow time of the solution between the two marked points on the viscometer. Repeat the measurement at least three times and calculate the average flow time (t).
-
Thoroughly clean and dry the viscometer.
-
Measure the flow time of the pure solvent (DMAc) in the same manner (t₀).
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).
-
The inherent viscosity is calculated as [ln(η_rel)] / c, where c is the concentration of the solution in g/dL.
-
Protocol 3: GPC Analysis for Molecular Weight Determination
-
Materials and Equipment:
-
Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector
-
GPC columns suitable for polar aprotic solvents
-
HPLC-grade DMAc with 0.05 M LiBr (as the mobile phase)
-
Polystyrene or poly(methyl methacrylate) standards for calibration
-
Syringe filters (0.2 or 0.45 µm)
-
-
Procedure:
-
Prepare a calibration curve using a series of narrow molecular weight distribution polymer standards (e.g., polystyrene).
-
Prepare a dilute solution of the poly(amic acid) or soluble polyimide sample in the mobile phase (e.g., 1-2 mg/mL).
-
Allow the sample to dissolve completely.
-
Filter the sample solution through a syringe filter into a GPC vial.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the calibration standards.
-
Visualizations
Caption: Workflow for the synthesis and characterization of high molecular weight polyimide.
References
Technical Support Center: Pyromellitic Acid Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of pyromellitic acid.
Troubleshooting Guides
Problem 1: Low or No Crystal Yield
Symptoms: After cooling the solution, very few or no crystals have formed.
Possible Causes & Solutions:
| Cause | Solution |
| Excess Solvent | This is the most common reason for poor yield. The solution is not saturated enough for crystals to form. Solution: Reheat the solution to evaporate some of the solvent. To check if the solution is concentrated enough, dip a glass stirring rod into the hot solution and remove it. A crystalline film should form on the rod as it cools. Once the solution is sufficiently concentrated, allow it to cool slowly again. |
| Cooling Too Slowly or Not Cooling Enough | The solubility of this compound might not be significantly reduced at the current temperature. Solution: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility and promote crystallization. |
| Incorrect Solvent | The chosen solvent may not be ideal for this compound, having too high a solubility even at low temperatures. Solution: While water is a common and effective solvent, consider alternative polar solvents like ethanol (B145695) or acetone (B3395972) if yields from water are consistently low. Always perform a small-scale solubility test before committing to a large-scale recrystallization. |
Problem 2: Oiling Out Instead of Crystallization
Symptoms: The dissolved this compound separates as an oily liquid upon cooling, rather than forming solid crystals.
Possible Causes & Solutions:
| Cause | Solution |
| High Concentration of Impurities | Significant amounts of impurities can depress the melting point of the mixture, leading to the separation of a liquid phase. In the synthesis of this compound from durene (1,2,4,5-tetramethylbenzene), common impurities can include partially oxidized intermediates. Solution: Try adding a small amount of a solvent in which the impurities are more soluble but the this compound is less soluble (a co-solvent system). Alternatively, a preliminary purification step, such as treatment with activated carbon to remove colored impurities, might be necessary before recrystallization. |
| Solution Cooled Too Rapidly | Rapid cooling can sometimes favor the formation of a supersaturated oil over an ordered crystal lattice. Solution: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the flask to cool more slowly by insulating it or placing it in a warm water bath that is allowed to cool to room temperature. |
Problem 3: Formation of Fine Powder or Small Needles Instead of Larger Crystals
Symptoms: The resulting solid is a fine powder or a mass of very small, needle-like crystals, which can be difficult to filter and may trap impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Cooling Too Quickly | Rapid cooling promotes rapid nucleation, leading to a large number of small crystals. Solution: Ensure the solution cools slowly and without disturbance. A Dewar flask or an insulated container can be used to slow down the cooling process. |
| Agitation During Cooling | Stirring or moving the flask during the initial stages of crystal growth can lead to the formation of many small crystals. Solution: Allow the solution to remain completely still as it cools to encourage the growth of fewer, larger crystals. |
| High Supersaturation | A very high concentration of the solute can lead to rapid precipitation. Solution: Add a small amount of extra solvent to the hot solution to slightly reduce the saturation level. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Water is a highly effective and commonly used solvent for the recrystallization of this compound. This is due to the significant difference in its solubility at high and low temperatures. This compound has low solubility in cold water but its solubility increases substantially in hot water.[1] For certain applications or when dealing with specific impurities, polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be effective.[1]
Q2: I don't see any crystals forming after my solution has cooled to room temperature. What should I do?
A2: If no crystals have formed after the solution has reached room temperature, the solution may be supersaturated. You can try to induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Adding a seed crystal of pure this compound. The seed crystal provides a template for other molecules to crystallize upon.
-
Cooling the solution further in an ice bath.
Q3: My final product is colored. How can I remove the color?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
Q4: What is the expected recovery yield for this compound recrystallization?
A4: The recovery yield will depend on several factors, including the purity of the starting material and the precise recrystallization conditions. A portion of the this compound will always remain dissolved in the cold solvent (mother liquor), so a 100% recovery is not possible. With careful technique, yields can often be optimized. Controlled cooling during the crystallization process has been shown to increase the purity of the final product to above 99%.
Quantitative Data
Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 16 | 1.4[2] |
| 20 | 1.5[3] |
| Hot Water | Significantly Increased[1] |
Experimental Protocols
Recrystallization of this compound from Water
-
Dissolution: In a flask, add the crude this compound. For every 1 gram of crude acid, start by adding approximately 10-15 mL of deionized water.
-
Heating: Gently heat the suspension with stirring. A hot plate or a water bath is recommended. Bring the mixture to a boil.
-
Achieving Saturation: Continue to add small portions of hot deionized water until all the this compound has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration funnel to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals. This can be done by leaving them in the funnel with the vacuum on for a period, followed by drying in a desiccator or a low-temperature oven.
Recrystallization from Dimethylformamide (DMF)
A known method for purification involves dissolving the this compound in approximately 5.7 parts of hot dimethylformamide, followed by decolorization, filtration, and cooling to induce crystallization. The collected precipitate is then dried, and the residual solvent is removed by heating in an oven at 150-170°C for several hours.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting this compound recrystallization issues.
References
Technical Support Center: Morphology Control of Pyromellitic Acid-Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyromellitic acid-based Metal-Organic Frameworks (MOFs). The information is designed to address common challenges encountered during synthesis and to provide strategies for controlling the morphology of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the morphology of this compound-based MOFs?
The morphology of this compound-based MOFs, including crystal size and shape, is primarily influenced by a combination of synthetic conditions. Precise control over these parameters is crucial for tailoring the material's properties for specific applications.[1][2] Key factors include:
-
Reactant Concentrations: The molar ratio of the metal precursor to this compound can significantly impact nucleation and crystal growth rates, thereby affecting the final crystal size.
-
Solvent System: The choice of solvent (e.g., DMF, ethanol, water) and the presence of co-solvents can influence the solubility of the precursors and the deprotonation rate of the ligand, which in turn affects the crystal structure and morphology.[3]
-
Temperature and Reaction Time: These parameters control the kinetics of the crystallization process. Higher temperatures often lead to faster nucleation and smaller crystals, while longer reaction times may promote crystal growth and result in larger particles.
-
Modulators: The addition of modulating agents, such as monocarboxylic acids (e.g., acetic acid, formic acid), is a critical strategy for controlling crystal size and morphology. Modulators compete with the this compound linker for coordination to the metal centers, which can slow down the crystallization process and lead to more uniform and well-defined crystals.[4][5][6]
-
pH of the reaction mixture: The acidity or basicity of the synthesis solution can affect the deprotonation state of the this compound and the formation of the metal-oxo clusters, thereby influencing the final MOF structure and morphology.
Q2: How can I control the crystal size of my this compound-based MOF?
Controlling the crystal size of this compound-based MOFs is essential for applications ranging from catalysis to drug delivery. Here are some strategies you can employ:
-
Varying Modulator Concentration: Increasing the concentration of a modulator, such as a monocarboxylic acid, can lead to the formation of smaller, more uniform crystals.[4][5] The modulator slows down the reaction kinetics, favoring nucleation over crystal growth.
-
Adjusting Synthesis Temperature: Lowering the synthesis temperature can slow down the crystallization process, often resulting in larger crystals. Conversely, rapid heating or microwave-assisted synthesis can lead to rapid nucleation and the formation of nanocrystals.[6]
-
Modifying Reactant Ratios: A higher metal-to-linker ratio can sometimes lead to smaller crystals due to an increased number of nucleation sites.
-
Utilizing a Reaction Diffusion System: This method involves the slow diffusion of one precursor into a gel matrix containing the other precursor. This controlled mixing can lead to the formation of hierarchical MOF nanocrystals with varying sizes depending on their location within the gel.[7]
Q3: What is the role of a modulator in the synthesis of this compound-based MOFs?
Modulators are additives that compete with the organic linker (this compound) in coordinating to the metal clusters during MOF synthesis.[5] This competitive coordination has several important effects:
-
Slowing Down Crystallization: By temporarily capping the metal clusters, modulators slow down the overall rate of framework assembly. This allows for more controlled crystal growth and can lead to higher crystallinity and fewer defects.[4]
-
Controlling Crystal Size and Shape: The concentration and type of modulator can be fine-tuned to control the relative rates of nucleation and crystal growth, thereby influencing the final size and morphology of the MOF crystals.[5][6]
-
Introducing Defects: In some cases, the use of modulators can intentionally introduce "missing linker" defects into the MOF structure. These defects can create additional open coordination sites on the metal clusters, which can be beneficial for applications like catalysis.
A common strategy is to use a monocarboxylic acid with a similar pKa to this compound as a modulator.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Amorphous product or poor crystallinity | 1. Reaction rate is too fast, leading to rapid precipitation instead of crystal growth.2. Inappropriate solvent system.3. Suboptimal temperature. | 1. Introduce a modulator (e.g., acetic acid, benzoic acid) to slow down the reaction kinetics.[4][5]2. Experiment with different solvents or solvent mixtures to optimize precursor solubility.3. Lower the reaction temperature to favor slower, more ordered crystal growth. |
| Formation of multiple phases or impurities | 1. Incomplete reaction.2. Side reactions due to temperature or pH.3. Unreacted starting materials precipitating. | 1. Increase the reaction time or temperature.2. Carefully control the pH of the reaction mixture.3. Ensure the correct stoichiometry of reactants and consider adjusting the solvent to improve solubility. |
| Lack of control over crystal size (too large or too small) | 1. Inappropriate nucleation and growth rates.2. Absence or incorrect concentration of a modulator. | 1. To obtain smaller crystals, increase the modulator concentration, use a higher temperature for a shorter time, or increase the stirring rate.2. To obtain larger crystals, decrease the modulator concentration, lower the temperature, or reduce the initial concentration of reactants. |
| Broad particle size distribution | 1. Continuous nucleation throughout the synthesis.2. Ostwald ripening. | 1. Employ a synthesis method that separates nucleation and growth steps, such as a temperature-controlled ramp.2. Use a modulator to control the initial nucleation event.[4][5] |
| Crystals degrade after removal from the mother liquor | 1. The MOF structure is unstable without the presence of solvent molecules in the pores.2. Sensitivity to air or moisture. | 1. Perform a solvent exchange with a less volatile solvent before drying.2. Dry the crystals under vacuum at a gentle temperature.3. Handle and store the synthesized MOF under an inert atmosphere. |
Experimental Protocols
Synthesis of Antimony-Pyromellitic Acid MOF (Sb-PMA-300)
This protocol is adapted from a published procedure for the synthesis of an Sb-PMA MOF.[9][10]
Materials:
-
C₆H₉O₆Sb (97%)
-
This compound (PMA, 98%)
Procedure:
-
Prepare Solution A by dissolving 0.441 g of C₆H₉O₆Sb in 10 mL of methanol.
-
Prepare Solution B by dissolving 0.445 g of this compound in 10 mL of methanol.
-
Slowly add Solution A dropwise into Solution B while stirring.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Collect the solid product by centrifugation.
-
Wash the collected solid with methanol twice.
-
Dry the solid in a vacuum oven at 60 °C for 6 hours.
-
Transfer the dried powder to a tube furnace and heat-treat at 300 °C.
High-Throughput Synthesis of Aluminum Pyromellitate MOF (MIL-121)
This protocol is based on the high-throughput synthesis of MIL-121.[11]
Materials:
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
This compound (H₄btec)
-
Deionized water
Procedure (representative conditions):
-
Prepare a solution of aluminum nitrate in deionized water.
-
Prepare a solution of this compound in deionized water.
-
Mix the two solutions in a Teflon-lined autoclave.
-
Heat the autoclave under hydrothermal conditions (e.g., 210 °C for 24 hours).
-
After cooling, the solid product is recovered by filtration, washed with deionized water, and dried.
Quantitative Data Summary
Table 1: Synthesis Parameters for Selected this compound-Based MOFs
| MOF Name | Metal Precursor | Organic Linker | Solvent | Temperature (°C) | Time (h) | Reference |
| Sb-PMA-300 | C₆H₉O₆Sb | This compound | Methanol | Room Temp. (stirring), then 300 (heat treatment) | 24 (stirring) | [9][10] |
| MIL-121 | Al(NO₃)₃·9H₂O | This compound | Water | 210 | 24 | [11] |
Visualizations
Caption: Workflow for the synthesis and morphology control of this compound-based MOFs.
Caption: Relationship between synthesis parameters and MOF morphology.
References
- 1. [PDF] Size and morphology control over MOF-74 crystals | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Sb–this compound metal–organic framework material and its sodium storage properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Sb–this compound metal–organic framework material and its sodium storage properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
minimizing side reactions in polyamic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during polyamic acid (PAA) synthesis.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during polyamic acid synthesis in a question-and-answer format, providing targeted solutions to improve experimental outcomes.
1. Why is the molecular weight of my polyamic acid lower than expected?
Low molecular weight in polyamic acid is a frequent issue that can arise from several factors:
-
Presence of Water: Water in the reaction solvent or monomers can hydrolyze the dianhydride, leading to a stoichiometric imbalance and chain termination.[1] Dipolar aprotic solvents are often hygroscopic, making this a critical factor to control.
-
Impurities in Monomers or Solvent: Monofunctional amines or other reactive impurities can act as chain-capping agents, preventing the growth of long polymer chains.
-
Incorrect Monomer Stoichiometry: An exact 1:1 molar ratio of dianhydride to diamine is crucial for achieving high molecular weight. An excess of either monomer can lead to lower molecular weight and a broader molecular weight distribution.[2]
-
Reaction Temperature: While lower temperatures are generally favored to suppress side reactions, excessively low temperatures can decrease the reactivity of the monomers, hindering polymerization.[3] Conversely, higher temperatures can promote side reactions like imidization.
-
Low Monomer Concentration: The formation of polyamic acid is a bimolecular reaction, and higher monomer concentrations generally favor the formation of high molecular weight polymer.
Troubleshooting Steps:
-
Ensure Dry Conditions: Dry all glassware thoroughly. Use anhydrous solvents and consider drying the monomers before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Purify Monomers and Solvents: Use high-purity monomers. Purify solvents if necessary, for example, by distillation.
-
Verify Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio.
-
Optimize Reaction Temperature: An optimal temperature is often a balance between sufficient monomer reactivity and minimal side reactions. For many systems, a temperature of -5°C has been found to be effective for obtaining high molecular weight PAA.[3]
-
Increase Monomer Concentration: If feasible, increase the concentration of the monomers in the reaction mixture.
2. My polyamic acid solution is unstable and its viscosity decreases over time. What is causing this?
The decrease in viscosity of a polyamic acid solution upon storage is a common indicator of polymer degradation. The primary causes are:
-
Hydrolysis: The amic acid linkages are susceptible to hydrolysis, especially in the presence of water.[4] This leads to chain scission and a reduction in molecular weight.
-
Reversibility of Polymerization: The formation of polyamic acid is an equilibrium reaction. The reverse reaction, which leads to the cleavage of the polymer chain back to the monomers, can contribute to a decrease in molecular weight over time.
Troubleshooting and Prevention:
-
Storage Conditions: Store the polyamic acid solution at low temperatures (e.g., in a refrigerator at 4°C) to significantly slow down the rate of hydrolysis and the reverse reaction.[1]
-
Minimize Water Contamination: Ensure that the storage container is tightly sealed to prevent the absorption of moisture from the atmosphere.
-
Use Freshly Prepared Solutions: For applications where molecular weight is critical, it is best to use freshly prepared polyamic acid solutions.
3. My polymer is precipitating out of solution during the synthesis. Why is this happening?
Premature precipitation of the polymer during synthesis is often due to intramolecular cyclization , also known as imidization .
-
Mechanism: The amic acid groups along the polymer chain can cyclize to form imide rings, releasing a molecule of water. This conversion to polyimide, which is often insoluble in the reaction solvent, causes it to precipitate.[5]
-
Influencing Factors: This reaction is promoted by higher temperatures.
Preventative Measures:
-
Maintain Low Reaction Temperatures: Carry out the synthesis at ambient or sub-ambient temperatures to suppress the rate of imidization.
-
Solvent Selection: Use a solvent in which the polyamic acid is highly soluble. Common solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).
Data Presentation
The following tables summarize key quantitative data on factors influencing polyamic acid synthesis.
Table 1: Effect of Reaction Temperature on Polyamic Acid Molecular Weight
| Reaction Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 25 | - | - | - |
| 30 | - | - | - |
| 37 | 4483 | 6124 | 1.366 |
Data adapted from a study on the synthesis of a specific polyamic acid. The trend of decreasing molecular weight with increasing temperature due to side reactions is generally observed.[1] A study on a different system suggests an optimal initial reaction temperature of -5°C for achieving high molecular weight.[3]
Table 2: Storage Stability of a Polyamic Acid Solution (12% concentration) at Different Temperatures over 139 days
| Storage Temperature (°C) | Initial Mw ( kg/mol ) | Mw after 139 days ( kg/mol ) | % Decrease in Mw |
| -18 | 247.3 | ~247.3 | ~0% |
| -12 | 247.3 | 229.5 | 7.2% |
| 4 | 247.3 | 161.5 | 34.7% |
| 25 | 247.3 | 40.1 | 83.8% |
Data from a study on the stability of a 6FDA-DMB polyamic acid solution, highlighting the significant impact of temperature on hydrolytic degradation.[4]
Table 3: Effect of Monomer Molar Ratio on Polyamic Acid Properties
| Dianhydride:Diamine Molar Ratio | Resulting Molecular Weight | Observations |
| 1:1 | Generally Highest | Optimal for achieving high molecular weight.[2] |
| 1.02:1 | High | A slight excess of dianhydride can sometimes lead to high molecular weight.[2] |
| Excess Diamine | Lower | Leads to amine-terminated chains and lower molecular weight. |
| Large Excess Dianhydride | Lower | Can cause side reactions and limit molecular weight. |
This table provides a qualitative summary as specific quantitative data across different systems is highly variable. The general principle is that a strict 1:1 stoichiometry is critical.
Experimental Protocols
1. General Protocol for Polyamic Acid Synthesis
This protocol describes a typical laboratory-scale synthesis of polyamic acid.
Materials and Equipment:
-
Dianhydride monomer
-
Diamine monomer
-
Anhydrous polar aprotic solvent (e.g., DMAc, NMP, or DMF)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Addition funnel or means for controlled solid addition
-
Temperature control system (e.g., ice bath, cryostat)
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stirrer, a nitrogen/argon inlet, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Diamine Dissolution: Charge the flask with the diamine monomer and the anhydrous solvent. Stir the mixture under a slow stream of inert gas until the diamine is completely dissolved.
-
Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0-5°C) using a cooling bath.
-
Dianhydride Addition: Add the dianhydride monomer to the stirred diamine solution in a controlled manner. This can be done by adding the solid dianhydride in small portions or by dissolving it in a small amount of anhydrous solvent and adding it dropwise via the addition funnel. The latter is often preferred for better control.
-
Polymerization: Continue stirring the reaction mixture under an inert atmosphere at the controlled temperature for a specified period, typically ranging from a few hours to 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Storage: Upon completion, the polyamic acid solution should be stored in a tightly sealed container at a low temperature (4°C) to minimize degradation.
2. Protocol for Purification by Precipitation
This method is used to isolate the polyamic acid from unreacted monomers and other impurities.
Materials and Equipment:
-
Polyamic acid solution
-
Non-solvent (e.g., methanol, ethanol, isopropanol, or water)
-
Beaker
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Precipitation: Slowly pour the viscous polyamic acid solution into a beaker containing a vigorously stirred non-solvent. The volume of the non-solvent should be significantly larger (e.g., 10 times the volume of the PAA solution).
-
Polymer Collection: The polyamic acid will precipitate as a fibrous or powdery solid. Continue stirring for a short period to ensure complete precipitation.
-
Filtration: Collect the precipitated polymer by filtration using a Büchner funnel.
-
Washing: Wash the polymer on the filter with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polyamic acid in a vacuum oven at a low temperature (e.g., 30-40°C) to avoid imidization.
3. Characterization Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Cast a thin film of the polyamic acid solution onto a suitable IR-transparent substrate (e.g., a KBr or NaCl salt plate).
-
Dry the film in a vacuum oven at a low temperature.
-
Record the FTIR spectrum.
-
Characteristic Peaks: Look for the appearance of amide bands (around 1660 cm⁻¹ for amide C=O stretch and 1550 cm⁻¹ for N-H bend) and carboxylic acid bands (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1720 cm⁻¹). The disappearance of anhydride (B1165640) peaks (around 1850 cm⁻¹ and 1780 cm⁻¹) also indicates reaction completion.[6][7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the dried polyamic acid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR spectrum.
-
Characteristic Peaks: The formation of the amic acid is confirmed by the appearance of signals for the amide proton (around 10 ppm) and the carboxylic acid proton (around 13 ppm).[8][9]
-
-
Gel Permeation Chromatography (GPC):
-
Sample Preparation: Prepare a dilute solution of the polyamic acid in the GPC mobile phase (e.g., DMF with additives like LiBr to suppress polyelectrolyte effects). The concentration is typically 1-2 mg/mL.[10][11] Allow the polymer to dissolve completely, which may take several hours.[10]
-
Filtration: Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulates.[10]
-
Analysis: Inject the filtered sample into the GPC system.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by comparing the elution profile to a calibration curve generated from polymer standards (e.g., polystyrene or polymethyl methacrylate).[12][13]
-
Visualizations
Caption: Main and side reaction pathways in polyamic acid synthesis.
Caption: Troubleshooting workflow for low molecular weight polyamic acid.
References
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 3. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 4. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy [yyhx.ciac.jl.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Improving Thermal Stability of Pyromellitic Acid-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with pyromellitic acid-based polymers, primarily focusing on polyimides derived from pyromellitic dianhydride (PMDA).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and processing of this compound-based polymers that can affect their thermal stability.
Problem: Lower than Expected Thermal Stability (Decomposition Temperature)
| Potential Cause | Recommended Solution |
| Incomplete Imidization: Residual polyamic acid is less thermally stable than the fully cyclized polyimide. | - Ensure the final curing temperature is sufficiently high (typically >300°C) and held for an adequate duration to achieve complete conversion of the polyamic acid to the polyimide.[1] - Consider chemical imidization at room temperature using reagents like acetic anhydride (B1165640) and a tertiary amine (e.g., pyridine) as an alternative to purely thermal methods.[1] |
| Low Molecular Weight: Shorter polymer chains have more end groups, which can be less stable and initiate degradation at lower temperatures.[2][3] | - Optimize the stoichiometry of the dianhydride and diamine monomers. - Ensure high purity of monomers and solvents to avoid side reactions that can limit chain growth. - Consider techniques like solid-state polymerization to increase the molecular weight of the prepolymer.[2][4] |
| Residual Solvents or Monomers: Trapped solvents or unreacted monomers can plasticize the polymer and act as initiation sites for thermal degradation.[3] | - Implement a vacuum drying step at an elevated temperature below the glass transition temperature (Tg) to effectively remove residual volatiles. - Use a staged curing process with gradual temperature ramps to allow for solvent evaporation before the polymer film fully densifies.[1] |
| Oxidative Degradation: The presence of oxygen, especially at elevated temperatures, can significantly lower the decomposition temperature.[5][6] | - Conduct thermal analyses (e.g., TGA) under an inert atmosphere (e.g., nitrogen or argon) to assess the intrinsic thermal stability of the polymer.[7] - For applications in air, consider incorporating antioxidants or using monomers that impart inherent oxidative stability.[8] |
| Hydrolytic Degradation of Polyamic Acid Precursor: The polyamic acid intermediate is susceptible to hydrolysis, which can lead to a lower molecular weight polyimide upon curing. | - Use anhydrous solvents and perform the polymerization under a dry, inert atmosphere (e.g., nitrogen). - Avoid prolonged storage of the polyamic acid solution, especially in the presence of moisture. |
Frequently Asked Questions (FAQs)
Synthesis and Modification
Q1: What are the key factors influencing the thermal stability of this compound-based polymers?
A1: The primary factors include the chemical structure of the polymer backbone, the degree of cross-linking, and the presence of additives.[8][9] Polymers with aromatic rings and a high degree of cross-linking generally exhibit greater thermal stability due to strong carbon-carbon bonds.[8][9][10] The processing history, including curing temperatures and times, also plays a crucial role in the final thermal properties.[8]
Q2: How can I improve the thermal stability of my this compound-based polyimide through monomer selection?
A2: Strategic selection of the diamine monomer can significantly enhance thermal stability. Using diamines with rigid and stable structures, such as those containing anthraquinone[2] or pyridine (B92270) moieties[11], can increase the overall thermal resistance of the resulting polyimide. Additionally, modifying the pyromellitic dianhydride, for instance, by hydrogenation, can also lead to polymers with desirable thermal properties.[12]
Q3: Are there alternative synthesis methods to the conventional two-step process that can yield higher thermal stability?
A3: Yes, microwave-assisted one-step polycondensation has been shown to produce polyimides with higher thermal stability and glass transition temperatures compared to the traditional two-step method.[11] This method can also lead to higher molecular weight polymers. Solid-state polymerization of the prepolymer is another technique to increase molecular weight and, consequently, thermal stability.[2][4]
Q4: Can the addition of inorganic fillers improve the thermal stability of this compound-based polymers?
A4: Yes, incorporating inorganic fillers such as silicon dioxide (SiO₂) and magnesium hydroxide (B78521) (Mg(OH)₂) can enhance the thermal stability of polyimides.[7][13] These fillers can increase the decomposition temperature and promote the formation of a protective char layer at high temperatures.[8][13]
Characterization and Properties
Q5: What is the typical thermal decomposition mechanism for polyimides derived from pyromellitic dianhydride?
A5: The thermal decomposition of these polyimides in a vacuum or inert atmosphere involves several reactions, including the rupture of the benzophenone (B1666685) carbonyl bond to produce carbon monoxide (CO) and the breakdown of the imide ring to yield CO and carbon dioxide (CO₂).[14] In an oxygen-containing atmosphere, oxidative reactions also contribute significantly to the degradation process.[5][6] The decomposition can occur in multiple stages, with the release of CO and CO₂ in the initial steps, followed by the generation of N₂ at higher temperatures.[7]
Q6: I am observing poor solubility of my polyimide, which makes processing difficult. What can I do?
A6: Poor solubility is a common challenge with rigid aromatic polyimides. To improve solubility, you can try copolymerization by introducing more flexible diamine monomers into the polymer backbone.[15] Another approach is to synthesize the polyimide as a soluble prepolymer with end-capping agents, which can then be cured into a thermoset.[15] The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) are commonly used.[1]
Q7: My polyimide films are brittle. How can I improve their mechanical properties without sacrificing thermal stability?
A7: Brittleness can be due to low molecular weight or excessive rigidity. Optimizing the polymerization conditions to achieve a higher molecular weight can improve toughness.[15] Introducing flexible linkages into the polymer backbone via the diamine monomer can enhance ductility, but this may slightly reduce the glass transition temperature. A balance needs to be struck between flexibility and thermal stability. Microwave-assisted synthesis has been reported to yield flexible and strong films with high thermal stability.[11]
Quantitative Data Summary
The following table summarizes the thermal properties of various this compound-based polyimides prepared using different methods and monomers.
| Polymer System (Dianhydride/Diamine) | Synthesis Method | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |
| PyDPM-PMDA | Microwave-assisted one-step | 358 - 473 °C | > 476 °C (in N₂) | [11] |
| PMDA/2,6-diaminoanthraquinone | Two-step with chemical modification | Excellent weight retention at 316 °C (in air) | Not specified | [2] |
| Copolymers with p-PDA and MDA | Two-step with end-capping | 406 °C | > 530 °C (in air or N₂) | [15] |
| 6FDA/ODA/PEPA | Solution imidization | > 300 °C | Not specified | [16] |
Note: PyDPM = 4-pyridine-4,4-bis(3,5-dimethyl-5-aminophenyl)methane; PMDA = Pyromellitic dianhydride; p-PDA = p-phenylenediamine; MDA = 4,4'-diaminodiphenylmethane; 6FDA = 4,4'-(hexafluoroisopropylidene)diphthalic anhydride; ODA = 4,4'-oxydianiline; PEPA = 4-phenylethynylphthalic anhydride.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide (General Procedure)
This protocol describes the conventional two-step synthesis of a polyimide via a polyamic acid precursor.
-
Polyamic Acid Synthesis:
-
Dissolve the diamine monomer in a dry, polar aprotic solvent (e.g., DMAc or NMP) in a flask equipped with a nitrogen inlet and a mechanical stirrer.[1]
-
Once the diamine is fully dissolved, slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder in portions.[11]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous polyamic acid solution.[1][11]
-
-
Thermal Imidization:
-
Cast the polyamic acid solution onto a glass substrate to form a thin film.
-
Place the cast film in an oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is:
-
After the final heating step, allow the film to cool slowly to room temperature before removal from the substrate.
-
Protocol 2: Microwave-Assisted One-Step Synthesis of Polyimide
This protocol is for the rapid synthesis of high-molecular-weight polyimides with enhanced thermal stability.[11]
-
Reaction Setup:
-
In a microwave reactor vessel, combine the diamine monomer, an equimolar amount of PMDA, m-cresol (B1676322) as the solvent, and a catalytic amount of isoquinoline.[11]
-
Seal the vessel and place it in the microwave synthesizer.
-
-
Microwave Irradiation:
-
Subject the reaction mixture to a programmed microwave heating schedule. A typical program is:
-
Irradiate at 80°C for 2 hours.
-
Increase the temperature and irradiate at 230°C for 30 minutes.[11]
-
-
After the reaction is complete, a transparent and viscous polyimide solution should be obtained.
-
-
Purification:
-
Precipitate the polymer by pouring the hot solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under a vacuum.
-
Visualizations
Caption: Comparison of two-step and microwave-assisted one-step polyimide synthesis workflows.
Caption: Troubleshooting logic for low thermal stability in this compound-based polymers.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. thermal-engineering.org [thermal-engineering.org]
- 9. m.youtube.com [m.youtube.com]
- 10. polymer-search.com [polymer-search.com]
- 11. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Pyromellitic Dianhydride (PMDA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with pyromellitic dianhydride (PMDA) in polymerization reactions, primarily for the synthesis of polyimides.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular weight of my resulting poly(amic acid) or polyimide consistently low?
A1: Low molecular weight is a common issue that can stem from several factors:
-
Monomer Purity: Pyromellitic dianhydride (PMDA) is highly hygroscopic and can readily absorb moisture from the air to hydrolyze into pyromellitic acid.[1] This disrupts the 1:1 stoichiometric balance required for high polymer growth. Ensure PMDA and the diamine monomer are pure and thoroughly dried before use. Technical grade PMDA can be purified by sublimation.[2]
-
Moisture in Solvent: The presence of water in the reaction solvent can hydrolyze the anhydride (B1165640) groups on PMDA, preventing polymerization. Use anhydrous, high-purity solvents.
-
Incorrect Stoichiometry: The polycondensation reaction requires a precise equimolar ratio of dianhydride and diamine. Any deviation will limit the chain length. Carefully weigh and transfer monomers.
-
Solvent as Chain Terminator: In some step-growth polymerizations, the solvent may react with the growing polymer chains, capping the ends and preventing further growth.[3]
-
Reaction Temperature: In the initial formation of poly(amic acid), the reaction is typically carried out at ambient or slightly cooler temperatures.[4] Excessively high temperatures can favor the reverse reaction, leading to a lower equilibrium molecular weight.[5]
Q2: I've successfully synthesized a viscous poly(amic acid) solution, but its viscosity decreases upon storage. What is happening?
A2: The formation of poly(amic acid) from a dianhydride and a diamine is a reversible equilibrium reaction.[4] The decrease in viscosity over time indicates a reduction in the polymer's molecular weight. This is often due to the reverse reaction (depolymerization) back to the original monomers. This process can be accelerated by the presence of water in the solvent, which can hydrolyze the amic acid linkages.[6] It is recommended to use poly(amic acid) solutions promptly after synthesis or store them under strictly anhydrous conditions at low temperatures.
Q3: My polymer is precipitating out of the solution during the polymerization reaction. How can I prevent this?
A3: Polymer precipitation occurs when the growing polymer chain becomes insoluble in the reaction solvent.[3]
-
Solvent Choice: The primary reason is an inappropriate solvent. The chosen solvent must be able to dissolve both the monomers and the resulting polymer. Dipolar aprotic solvents like NMP, DMAc, and DMSO are excellent choices for many poly(amic acid) systems due to their high polarity and ability to form hydrogen bonds.[4][7]
-
Monomer Concentration: If the concentration of the polymer solution becomes too high, it may exceed its solubility limit. Try running the reaction at a lower monomer concentration.
-
Polymer Structure: Some rigid polymer backbones are inherently less soluble. If you are using monomers known to produce rigid polymers, you may need to screen a wider range of solvents or consider a one-pot, high-temperature synthesis in a solvent like m-cresol (B1676322) that can dissolve the final polyimide.[5][8]
Q4: The final polyimide film I cast is brittle and cracks easily. What is the likely cause?
A4: Brittleness in the final polyimide film is almost always a consequence of insufficient molecular weight.[9] High molecular weight polymers have extensive chain entanglement, which imparts mechanical strength and flexibility. Refer to the troubleshooting steps in Q1 to address issues of low molecular weight. Additionally, ensure the imidization (curing) process is complete, as residual poly(amic acid) can compromise the film's final properties.
Q5: My polyimide film has a distinct yellow or brown color. How can I synthesize a colorless film?
A5: Color in aromatic polyimides often arises from the formation of intermolecular and intramolecular charge-transfer (CT) complexes.
-
Monomer Choice: The most effective way to eliminate color is to use aliphatic monomers, such as hydrogenated pyromellitic dianhydride (H-PMDA), which prevents the formation of these CT interactions.[5][8]
-
Solvent Effects: Amide solvents like NMP and DMAc can contribute to coloration, especially during high-temperature, one-pot polymerization processes.[5] Using a solvent like γ-butyrolactone (GBL) can significantly reduce this effect.[5][10]
-
Process: A two-step process involving the formation of poly(amic acid) at room temperature followed by controlled thermal curing generally produces less colored films than a one-pot, high-temperature synthesis.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Polymerization or Very Slow Reaction | 1. Inactive/impure monomers.[1] 2. Presence of an inhibitor. 3. Reaction temperature is too low. | 1. Purify monomers (e.g., sublimate PMDA) and dry thoroughly.[2] 2. Ensure solvent and monomers are free from contaminants. 3. For the initial poly(amic acid) formation, the reaction should proceed readily at room temperature. If not, check monomer purity. |
| Low Polymer Yield | 1. Polymer loss during workup/precipitation. 2. Premature precipitation of the polymer from the reaction solution.[3] 3. Equilibrium favoring monomers.[4] | 1. Ensure the non-solvent used for precipitation (e.g., methanol, ethanol, water) is appropriate and added slowly to induce clean precipitation.[7] 2. Switch to a better solvent or reduce monomer concentration. 3. Use high-purity, anhydrous reagents and solvent to drive the reaction forward. |
| Incomplete Imidization (Curing) | 1. Curing temperature is too low or time is too short. 2. High boiling point solvent is retained in the film.[11] | 1. Increase the final curing temperature or extend the curing time. Use a step-wise heating program. 2. Ensure final curing is done under vacuum at a temperature significantly above the solvent's boiling point. Note that some retained solvents like NMP can actually increase the rate of imidization.[11] |
| Gel Formation in Solution | 1. Presence of tri- or tetra-functional impurities. 2. Uncontrolled side reactions leading to cross-linking. | 1. Use high-purity difunctional monomers. 2. Strictly control reaction temperature and atmosphere (e.g., use an inert gas like nitrogen or argon). |
Data Presentation: Solvent Properties
Table 1: Common Solvents for PMDA Polymerization
| Solvent | Abbreviation | Boiling Point (°C) | Characteristics & Typical Use |
| N-Methyl-2-pyrrolidone | NMP | 202 | High polarity, excellent solvent for poly(amic acid) and some polyimides. Commonly used in the two-step process.[4] Can cause coloration at high temperatures.[5] |
| N,N-Dimethylacetamide | DMAc | 165 | High polarity, similar to NMP. Widely used for the two-step synthesis of poly(amic acid).[2][4] |
| Dimethyl Sulfoxide | DMSO | 189 | Very high polarity. Good solvent for poly(amic acid) formation.[7][11] Must be highly purified and anhydrous. |
| γ-Butyrolactone | GBL | 204 | Good polarity, high boiling point. An excellent choice for one-pot synthesis to produce colorless polyimides as it does not contribute to coloration like amide solvents.[5][10] |
| m-Cresol | - | 203 | Phenolic solvent. Used in high-temperature, one-pot synthesis. Excellent dissolving power for final polyimides but is toxic and has low volatility, making it less suitable for industrial casting.[5][8] |
Experimental Protocols
Protocol 1: General Two-Step Synthesis of Poly(amic acid)
This protocol describes the synthesis of a poly(amic acid) precursor solution from PMDA and a representative aromatic diamine, 4,4'-oxydianiline (B41483) (ODA).
Materials:
-
Pyromellitic dianhydride (PMDA), purified by sublimation
-
4,4'-Oxydianiline (ODA), purified by recrystallization
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask with mechanical stirrer and gas inlet/outlet
Procedure:
-
Set up the reaction flask and dry all glassware thoroughly in an oven at >120°C and cool under a stream of dry nitrogen.
-
Add the purified ODA to the flask, followed by anhydrous NMP to achieve the desired concentration (e.g., 15-20 wt% solids).
-
Begin stirring the mixture under a gentle, positive pressure of nitrogen to dissolve the diamine completely. The solution may need to be slightly warmed to aid dissolution, but it must be cooled back to room temperature (or 0-5°C using an ice bath) before the next step.
-
Once the ODA is fully dissolved, add the purified PMDA as a solid powder to the stirred solution in a single portion. Ensure an equimolar amount (1.00:1.00 ratio of ODA:PMDA) is added.
-
The reaction is exothermic. Maintain the reaction temperature at or below room temperature.
-
Continue stirring the solution under a nitrogen atmosphere. The solution viscosity will increase significantly over the next 2 to 24 hours as the poly(amic acid) forms.[4][7]
-
The reaction is complete when the solution reaches a high, constant viscosity. The resulting viscous poly(amic acid) solution is now ready for characterization or for casting into films for imidization.
Visualizations
Caption: Workflow for the two-step synthesis of polyimide.
Caption: Influence of solvent properties on polymerization outcomes.
References
- 1. dakenchem.com [dakenchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Acid-Catalyzed Reactions in Polyimide Synthesis from Pyromellitic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyimides from pyromellitic acid and its dianhydride derivative.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyimides, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the molecular weight of my poly(amic acid) (PAA) precursor consistently low?
Answer:
Low molecular weight in the PAA precursor is a frequent problem that can be attributed to several factors:
-
Monomer Stoichiometry: An imbalance in the molar ratio of pyromellitic dianhydride (PMDA) and the diamine is a primary cause. Even a slight excess of one monomer can significantly limit the degree of polymerization. It is crucial to accurately weigh and dispense the monomers.
-
Presence of Water: Water in the reaction medium can hydrolyze the anhydride (B1165640) groups of PMDA to form this compound, which is less reactive and can disrupt the stoichiometry.[1][2] Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Reactive Impurities in Solvents: Amine impurities in solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can act as chain terminators by reacting with PMDA. Use of high-purity, freshly distilled solvents is recommended.
-
Reaction Temperature: The initial polycondensation reaction to form the PAA is typically carried out at a low temperature (e.g., 0-25 °C) to prevent premature imidization and side reactions.[3] Running the reaction at elevated temperatures can lead to a lower molecular weight PAA.
-
Mode of Monomer Addition: The order and rate of monomer addition can influence the final molecular weight. Adding the solid dianhydride to a solution of the diamine is often preferred as it can help avoid side reactions.[2]
Question 2: My reaction mixture turned into an insoluble gel during the initial polymerization stage. What causes this and how can I prevent it?
Answer:
Gel formation during the synthesis of the poly(amic acid) precursor can occur due to a few reasons:
-
Cross-linking Reactions: Unwanted side reactions can lead to cross-linking between polymer chains, resulting in an insoluble gel. This can be promoted by impurities or high reaction temperatures.
-
Poor Solubility of the Poly(amic acid): In some cases, the growing PAA chains may have limited solubility in the chosen solvent, leading to precipitation or gelation. This is particularly true for rigid polymer backbones.
-
Monomer Addition Order: Adding a solution of the diamine too quickly to the dianhydride solution can sometimes lead to localized high concentrations and subsequent gelation.[4] The reverse mode of addition, slowly adding the dianhydride to the diamine solution, is often recommended to prevent this.[4]
To prevent gelation:
-
Ensure high purity of monomers and solvents.
-
Maintain a low reaction temperature during the PAA synthesis.
-
Control the rate of monomer addition carefully.
-
Consider using a co-solvent to improve the solubility of the forming polymer.
-
Lowering the concentration of the reactants can also help to retard gel formation.[5]
Question 3: The final polyimide film is brittle and cracks easily. How can I improve its mechanical properties?
Answer:
Brittle polyimide films are often a result of low molecular weight or incomplete imidization.
-
Low Molecular Weight Precursor: As discussed in Question 1, a low molecular weight PAA will result in a polyimide with poor mechanical properties. Optimizing the initial polymerization is crucial.
-
Incomplete Imidization: The conversion of the PAA to the final polyimide requires the removal of water. If this process is incomplete, the remaining amic acid groups can act as plasticizers and also represent points of weakness in the polymer backbone, leading to brittleness.
-
Thermal Imidization Profile: A rapid heating rate during thermal imidization can lead to the formation of voids due to the rapid evolution of water and solvent, resulting in a brittle film. A staged heating protocol with gradual temperature increases is recommended to ensure complete and uniform imidization.
-
Chemical Imidization: The use of chemical dehydrating agents, such as a mixture of acetic anhydride and pyridine, can sometimes lead to more complete imidization at lower temperatures.[6]
Question 4: Why is my final polyimide insoluble in common organic solvents?
Answer:
The insolubility of polyimides, particularly those derived from rigid monomers like pyromellitic dianhydride, is a well-known challenge.
-
Rigid Polymer Backbone: The planar and rigid structure of the pyromellitimide ring leads to strong intermolecular chain packing and high crystallinity, which significantly reduces solubility.
-
High Molecular Weight: Very high molecular weight polyimides can also exhibit reduced solubility.
-
Cross-linking: As mentioned in the context of gelation, unintended cross-linking reactions during synthesis or imidization will render the polymer insoluble.
To improve solubility:
-
Monomer Selection: Incorporating flexible linkages (e.g., ether groups with 4,4'-oxydianiline) or bulky side groups in the diamine monomer can disrupt chain packing and enhance solubility.
-
Use of Co-monomers: Introducing a second, more flexible dianhydride or diamine to create a copolymer can improve solubility.
-
Controlled Molecular Weight: By slightly offsetting the monomer stoichiometry, the molecular weight can be controlled to achieve a balance between good mechanical properties and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the role of an acid catalyst in polyimide synthesis from this compound?
A1: The synthesis of polyimides typically starts from pyromellitic dianhydride (PMDA). However, the formation of the intermediate poly(amic acid) itself introduces carboxylic acid groups. These acid groups can act as internal catalysts for the subsequent imidization step, a phenomenon known as autocatalysis.[7] The presence of other acidic species can also catalyze the cyclization of the amic acid to the imide. Melts of aromatic carboxylic acids have been shown to be effective media for one-pot polyimide synthesis.[7] The catalytic effect is proposed to proceed through a common acid catalysis mechanism, where the solvent and water can act as co-catalysts.[7]
Q2: What are the recommended solvents for polyimide synthesis from pyromellitic dianhydride?
A2: The most commonly used solvents are polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[3][8] These solvents are effective at dissolving the monomers and the resulting poly(amic acid) precursor. The choice of solvent can influence the reaction rate and the molecular weight of the polymer. It is critical that the solvents are anhydrous to prevent hydrolysis of the dianhydride.
Q3: What is the typical two-step process for synthesizing polyimides from PMDA and a diamine?
A3: The classical and most widely used method is a two-step process:[1][8]
-
Poly(amic acid) Formation: Pyromellitic dianhydride is reacted with an aromatic diamine (e.g., 4,4'-oxydianiline (B41483), ODA) in a polar aprotic solvent at a low temperature (typically 0-25 °C) to form a soluble poly(amic acid) precursor. This is a polycondensation reaction.[3]
-
Imidization (Cyclodehydration): The poly(amic acid) is then converted to the final polyimide through a cyclodehydration reaction, which involves the elimination of water. This can be achieved either by:
-
Thermal Imidization: Heating the poly(amic acid) solution or film at elevated temperatures (e.g., up to 300-350 °C) in a stepwise manner.[3]
-
Chemical Imidization: Treating the poly(amic acid) solution with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at or near room temperature.[3][6]
-
Q4: How does the presence of water affect the synthesis?
A4: Water has a detrimental effect on polyimide synthesis for several reasons:
-
Hydrolysis of Dianhydride: Water reacts with the dianhydride (PMDA) to form the corresponding tetracarboxylic acid (this compound). This disrupts the 1:1 stoichiometry required for high molecular weight polymer formation.[2]
-
Hydrolytic Degradation of Poly(amic acid): The amic acid linkage in the precursor is susceptible to hydrolysis, which leads to chain scission and a decrease in molecular weight.[1] This degradation is more pronounced in dilute solutions.[9] Therefore, it is imperative to use dry reagents and solvents and to conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Typical Reaction Conditions for Poly(amic acid) Synthesis from PMDA and ODA
| Parameter | Condition | Reference |
| Monomers | Pyromellitic dianhydride (PMDA), 4,4'-Oxydianiline (ODA) | [3][8] |
| Solvent | N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) | [3][8] |
| Monomer Ratio (PMDA:ODA) | ~1:1 | [3] |
| Reaction Temperature | 10–20 °C | [3] |
| Reaction Time | 2-24 hours | [6][9] |
| Atmosphere | Inert (Nitrogen or Argon) | [10] |
Table 2: Comparison of Thermal and Chemical Imidization Methods
| Feature | Thermal Imidization | Chemical Imidization | Reference |
| Temperature | High (150–350 °C) | Low (Room temperature to 80 °C) | [3][11] |
| Reagents | None (heat) | Acetic anhydride, Pyridine (or other tertiary amines) | [3][11] |
| Advantages | Simple process, no need to remove catalyst residues | Lower processing temperatures, can achieve high degree of imidization | [2] |
| Disadvantages | High energy consumption, potential for thermal degradation | Complex process, potential for side reactions, need to remove byproducts and catalysts | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of Polyimide (PMDA-ODA) via the Two-Step Method
This protocol describes the synthesis of a polyimide from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) using a two-step thermal imidization process.
Materials:
-
Pyromellitic dianhydride (PMDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Ice bath
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven or furnace with programmable temperature control
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen.
-
Set up the three-necked flask with the mechanical stirrer and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Dissolve a specific amount of ODA in anhydrous DMAc in the flask with stirring until fully dissolved. For example, dissolve 0.05 mol of ODA in a sufficient amount of DMAc to achieve a final solids content of 15-20% (w/w).
-
Cool the diamine solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of solid PMDA (e.g., 0.05 mol) to the stirred ODA solution over a period of 30-60 minutes. Ensure the temperature remains below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours. The solution will become highly viscous, indicating the formation of high molecular weight PAA.
Step 2: Thermal Imidization
-
Cast the viscous PAA solution onto a clean, dry glass plate to form a thin film of uniform thickness.
-
Place the cast film in a vacuum oven or furnace.
-
Perform the thermal imidization using a staged heating program:
-
Heat to 80-100 °C for 1-2 hours to slowly remove the solvent.
-
Increase the temperature to 150 °C and hold for 1 hour.
-
Increase the temperature to 200 °C and hold for 1 hour.
-
Increase the temperature to 250 °C and hold for 1 hour.
-
Finally, increase the temperature to 300-350 °C and hold for 1 hour to ensure complete imidization.
-
-
Cool the oven slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass substrate.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Troubleshooting low molecular weight in poly(amic acid) synthesis.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. How to synthesize polyimide film from pyromellitic dianhydrideï¼ - Knowledge [zbaqchem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Pyromellitic Acid: DSC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of pyromellitic acid is a critical parameter in research, chemical manufacturing, and pharmaceutical applications, as impurities can significantly impact the safety and efficacy of the final product.[1][2] Differential Scanning Calorimetry (DSC) offers a rapid and reliable method for determining the purity of crystalline substances like this compound.[1][3] This guide provides an objective comparison of DSC with other common analytical techniques, supported by illustrative experimental data and detailed protocols.
Quantitative Comparison of Purity Analysis Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required accuracy, and sample throughput. Below is a summary of the performance of DSC compared to High-Performance Liquid Chromatography (HPLC) and Titration for the analysis of this compound.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Melting point depression due to impurities.[4] | Separation of components based on differential partitioning between a mobile and stationary phase. | Neutralization reaction between the acidic functional groups of this compound and a standard base. |
| Purity Range | Best for high purity samples (>98.5 mol%).[1][5] | Wide dynamic range, capable of detecting trace impurities. | Generally suitable for purity assessment, but may have lower sensitivity for trace impurities compared to HPLC. |
| Specificity | Detects total eutectic impurities.[6] Cannot identify individual impurities. | Can separate and quantify individual impurities. | Measures total acidity; not specific to this compound if other acidic or basic impurities are present. |
| Sample Size | Small, typically 1-3 mg.[3] | Requires a few milligrams, but sample is dissolved. | Larger sample size typically required for accurate endpoint determination. |
| Analysis Time | Relatively fast, with a single run taking a short amount of time.[6] | Can be time-consuming due to column equilibration and run times. | Generally rapid, especially with autotitrators. |
| Development | Minimal method development required. | Significant method development may be necessary (e.g., column selection, mobile phase optimization). | Requires selection of appropriate titrant and indicator or electrode. |
| Limitations | Not suitable for thermally unstable compounds or amorphous materials.[5] Assumes impurities are soluble in the melt and insoluble in the solid.[3][5] | May not detect impurities that are structurally very similar to the main component or do not have a chromophore.[6] | Interference from other acidic or basic compounds. |
Experimental Protocols
Purity Determination of this compound by DSC
This protocol is based on the principles outlined in the ASTM E928 standard for purity determination by DSC.[1][3][5]
1. Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) with high resolution and low signal noise is essential for accurate purity analysis.
-
Aluminum crucibles and lids. Hermetically sealed crucibles are used if volatile impurities are of interest.[7] For non-volatile impurities, a pierced lid can be used.[7]
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum crucible.[3]
-
Seal the crucible, ensuring good thermal contact between the sample and the bottom of the pan.[8]
3. DSC Analysis:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Equilibrate the sample at a temperature well below its melting point.
-
Heat the sample at a slow, constant rate, typically between 0.3 and 0.7 K/min, through its melting transition.[3][7]
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
The purity is calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[4][9]
-
The analysis is typically performed on the portion of the melting curve between 10% and 50% of the peak height.[7]
-
Software is used to integrate the melting endotherm and perform the purity calculation based on the following simplified van't Hoff equation:
Ts = T0 - (R * T02 * X2) / ΔHf * (1/F)
Where:
-
Ts is the observed sample temperature at a specific point in the melting range.
-
T0 is the melting point of the 100% pure substance.
-
R is the gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample melted at temperature Ts.[9]
-
Workflow and Pathway Diagrams
The following diagram illustrates the logical workflow for determining the purity of this compound using DSC.
Caption: Workflow for this compound Purity Analysis by DSC.
References
- 1. infinitalab.com [infinitalab.com]
- 2. azom.com [azom.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. mt.com [mt.com]
- 5. store.astm.org [store.astm.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Guide to Pyromellitic Acid and Trimesic Acid in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Choice on Metal-Organic Framework Properties
The selection of the organic linker is a critical parameter in the synthesis of Metal-Organic Frameworks (MOFs), directly influencing the resulting material's structure, porosity, stability, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a detailed comparison of two commonly employed polycarboxylic acid linkers: pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid). By examining experimental data and synthesis protocols, this document aims to equip researchers with the knowledge to make informed decisions in the design and fabrication of advanced porous materials.
Molecular Structure and Connectivity
The fundamental difference between this compound and trimesic acid lies in the number and arrangement of their carboxylic acid functional groups. This structural variance has profound implications for the resulting MOF architecture.
Figure 1. Molecular structures of pyromellitic and trimesic acid.
This compound, a tetracarboxylic acid, can coordinate with up to four metal centers, potentially leading to MOFs with higher connectivity and enhanced stability.[1] In contrast, the three carboxyl groups of trimesic acid typically result in three-connected nodes, which can give rise to highly porous structures with large surface areas.[2]
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts the physicochemical properties of the synthesized MOFs. The following tables summarize key experimental data for MOFs synthesized using this compound and trimesic acid with various metal ions.
Table 1: Comparison of BET Surface Area
| MOF Designation | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Reference |
| MIL-121 | This compound | Al³⁺ | 162 | [3] |
| Co-MOF | This compound | Co²⁺ | Not specified, but used in battery applications | [4] |
| TMA-Cu | Trimesic Acid | Cu²⁺ | 330 | [5] |
| Zn-BTC | Trimesic Acid | Zn²⁺ | 502.63 | [2] |
| Cu-BTC (HKUST-1) | Trimesic Acid | Cu²⁺ | 768.39 | [2] |
| TMA-Cu | Trimesic Acid | Cu²⁺ | ~850 | [1] |
Note: BET (Brunauer-Emmett-Teller) surface area is a key indicator of a material's porosity.
Table 2: Comparison of Thermal and Chemical Stability
| MOF Family/Linker | General Stability Characteristics | Reference |
| Pyromellitate-based MOFs | The higher number of coordinating sites can lead to more robust frameworks with enhanced thermal stability. | [1] |
| Trimesate-based MOFs | Generally exhibit good thermal and mechanical stability. For instance, some iron trimesate MOFs are stable up to high temperatures.[6][7] The photostability of terephthalate-based MOFs (a dicarboxylic acid) has been shown to be higher than corresponding trimesate-based MOFs, suggesting that the linker structure plays a significant role in stability against UV irradiation.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of MOFs. Below are representative protocols for the synthesis of MOFs using pyromellitic and trimesic acid.
Protocol 1: Solvothermal Synthesis of a this compound-based MOF (Sb-PMA)
This protocol describes the synthesis of an antimony-pyromellitic acid MOF.[10]
Materials:
-
Antimony(III) chloride (SbCl₃)
-
This compound (PMA)
Procedure:
-
Dissolve 0.441 g of SbCl₃ in 10 mL of methanol to obtain solution A.
-
Dissolve 0.445 g of this compound in 10 mL of methanol to obtain solution B.
-
Slowly add solution A to solution B with continuous stirring.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the solid product by centrifugation and wash it twice with methanol.
-
Dry the collected solid in a vacuum oven at 60°C for 6 hours.
-
For further treatment, the dried solid (Sb-PMA) can be heated in a tubular furnace to 300°C at a ramp rate of 2°C/min under a nitrogen flow and held for 5 hours to obtain Sb-PMA-300.
Protocol 2: Hydrothermal Synthesis of a Trimesic Acid-based MOF (Fe-BTC)
This protocol outlines the hydrothermal synthesis of an iron-trimesic acid MOF.[2]
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Trimesic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 0.342 g (1 mmol) of Fe(NO₃)₃·9H₂O and 1 mmol of H₃BTC in a mixture of 20 mL of DMF and 20 mL of deionized water.
-
Transfer the resulting mixture into a Teflon-lined autoclave.
-
Heat the autoclave at 70°C for 24 hours.
-
After cooling, separate the orange product from the solution by centrifugation at 6,000 rpm.
-
Wash the product with DMF.
Visualization of MOF Synthesis and Characterization Workflow
The general process for synthesizing and characterizing MOFs, applicable to both pyromellitic and trimesic acid-based systems, can be visualized as a logical workflow.
Figure 2. A generalized workflow for MOF synthesis and characterization.
Concluding Remarks
The choice between this compound and trimesic acid as a linker in MOF synthesis is a critical decision that significantly influences the final properties of the material.
-
This compound , with its four carboxylic acid groups, offers the potential for higher connectivity, which can translate to enhanced thermal and chemical stability. This makes it a promising candidate for applications in harsh environments. However, the available data suggests that achieving high surface areas with this compound might be more challenging compared to trimesic acid.
-
Trimesic acid , a tricarboxylic acid, is well-known for producing MOFs with exceptionally high porosity and surface areas, such as the widely studied HKUST-1.[6] These characteristics are highly desirable for applications in gas storage and separation. While generally robust, the stability of trimesate-based MOFs can be influenced by factors such as the choice of metal and the presence of external stimuli like UV radiation.[8]
Ultimately, the optimal linker selection depends on the specific requirements of the target application. Researchers should carefully consider the desired balance between porosity, stability, and functionality when designing their MOF synthesis strategies. This guide provides a foundational comparison to aid in this critical decision-making process, emphasizing the importance of consulting detailed experimental data for specific metal-linker combinations.
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sb–this compound metal–organic framework material and its sodium storage properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Porosity in Metal-Organic Frameworks Derived from Pyromellitic Acid and Trimesic Acid
A critical examination of how the choice of organic linker—pyromellitic acid versus trimesic acid—influences the porosity of Metal-Organic Frameworks (MOFs) reveals significant differences in surface area and pore volume. This guide provides a detailed comparison of MOFs synthesized from these two common linkers, supported by experimental data, to inform researchers in materials science and drug development.
The inherent porosity of Metal-Organic Frameworks (MOFs) is a key determinant of their performance in applications ranging from gas storage and separation to catalysis and drug delivery. The structure and chemical nature of the organic linkers used in their synthesis play a pivotal role in defining the resulting framework's porous characteristics. This guide focuses on two archetypal aromatic carboxylic acid linkers: this compound (1,2,4,5-benzenetetracarboxylic acid) and trimesic acid (1,3,5-benzenetricarboxylic acid), and their impact on the porosity of the resulting MOFs.
Quantitative Porosity Data
The porosity of MOFs is primarily characterized by parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. A compilation of experimental data from various studies highlights the general trends observed for MOFs synthesized with this compound and trimesic acid, typically with copper as the metal node.
| Organic Linker | MOF Name/Composition | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Trimesic Acid | HKUST-1 (Cu-BTC) | Copper | 1010 - 2011[1][2][3] | ~0.8[1] |
| Trimesic Acid | Zn-BTC | Zinc | 502.63 | - |
| Trimesic Acid | Fe-BTC | Iron | 92.4 | - |
| This compound | MIL-121 | Aluminum | 162 | - |
| This compound | Co-Pyromellitate | Cobalt | Not Reported | Not Reported |
From the available data, MOFs derived from trimesic acid, particularly the well-studied HKUST-1 (Copper(II) benzene-1,3,5-tricarboxylate), generally exhibit significantly higher BET surface areas compared to the reported this compound-based MOFs like MIL-121. The difference in the number of carboxylic acid groups and their positions on the benzene (B151609) ring directly influences the coordination environment and the resulting framework topology, which in turn dictates the porosity.
Logical Relationship of Linker Structure to MOF Porosity
The structural differences between this compound and trimesic acid are fundamental to the resulting MOF architecture and porosity.
Trimesic acid, with its three carboxylate groups in a 1,3,5-substitution pattern, readily forms highly symmetric and porous three-dimensional networks, such as the iconic paddlewheel-based structure of HKUST-1. The planar nature and 120-degree spacing of the linkers are conducive to the formation of open frameworks with large pore volumes.
This compound, possessing four carboxylate groups, has the potential for higher connectivity. However, steric hindrance and the close proximity of the carboxylic acid groups can lead to more complex coordination modes and potentially denser frameworks with lower accessible surface areas, as seen in the case of MIL-121.
Experimental Protocols
The synthesis and characterization methods are crucial for obtaining and evaluating porous MOFs. Below are representative experimental protocols for the synthesis of a trimesic acid-based MOF (HKUST-1) and the general method for porosity analysis.
Synthesis of HKUST-1 (Copper Trimesate)
A widely used solvothermal method for the synthesis of HKUST-1 is as follows:
-
Preparation of Solutions:
-
Dissolve copper(II) nitrate (B79036) trihydrate in a mixture of N,N'-dimethylformamide (DMF) and ethanol (B145695).
-
Dissolve 1,3,5-benzenetricarboxylic acid (trimesic acid) in a separate container with the same solvent mixture.
-
-
Reaction:
-
Mix the two solutions in a Teflon-lined autoclave.
-
Heat the autoclave at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 12-24 hours).
-
-
Purification:
-
After cooling to room temperature, the blue crystalline product is collected by filtration or centrifugation.
-
The product is washed multiple times with a solvent like ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.
-
-
Activation:
-
The purified MOF is then activated by heating under vacuum to remove the coordinated solvent molecules and open up the porous network.
-
Porosity Measurement: Nitrogen Adsorption-Desorption Analysis (BET Method)
The porosity of the synthesized MOFs is typically determined by nitrogen physisorption at 77 K.
-
Sample Preparation: A known mass of the activated MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any adsorbed moisture or gases.
-
Analysis: The sample tube is then transferred to an analysis station. Nitrogen gas is introduced into the sample tube at incrementally increasing pressures, and the amount of gas adsorbed by the material is measured at each step.
-
Isotherm Generation: The process is reversed by incrementally decreasing the pressure to measure the desorption of nitrogen. The resulting data is plotted as the amount of gas adsorbed versus the relative pressure, generating an adsorption-desorption isotherm.
-
Data Analysis: The Brunauer-Emmett-Teller (BET) theory is applied to the linear portion of the isotherm to calculate the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.
Conclusion
The choice between this compound and trimesic acid as an organic linker has a profound impact on the porosity of the resulting MOFs. The available experimental data suggests that trimesic acid is more likely to produce MOFs with exceptionally high surface areas and pore volumes, exemplified by the well-established HKUST-1. This is attributed to its symmetric, trivalent nature which favors the formation of highly porous 3D networks. While this compound offers the potential for higher connectivity, this does not always translate to greater porosity, and can lead to denser structures. For researchers aiming to develop MOFs with maximized porosity for applications like gas storage or drug delivery, trimesic acid and its derivatives remain a primary choice of linker. However, the specific coordination chemistry with different metal ions and the potential for functionalization of this compound could be advantageous for other targeted applications. Further research focusing on the synthesis of isostructural MOFs with the same metal and both linkers is needed for a more definitive and direct comparison.
References
comparative study of polyimides from different dianhydrides
A Comparative Study of Polyimides Derived from Different Dianhydrides
This guide provides a comparative analysis of polyimides synthesized from various dianhydrides, focusing on their thermal, mechanical, and optical properties. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of high-performance polymers.
Introduction to Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for a wide range of applications, including aerospace, electronics, and medical devices. The properties of polyimides can be tailored by carefully selecting the monomeric precursors: a dianhydride and a diamine. This guide focuses on the influence of the dianhydride structure on the final properties of the polyimide.
Synthesis of Polyimides
Polyimides are typically synthesized through a two-step polycondensation reaction. The first step involves the reaction of a dianhydride with a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor.[2] In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water.[2] An alternative is the one-step method, where polymerization and imidization are performed concurrently in a high-boiling solvent.[3][4]
The general synthesis workflow is illustrated in the diagram below.
Caption: General workflow for polyimide synthesis and characterization.
Comparative Data of Polyimides from Various Dianhydrides
The choice of dianhydride significantly impacts the properties of the resulting polyimide. This section provides a comparative summary of key performance indicators for polyimides derived from different dianhydrides.
Thermal Properties
The thermal stability of polyimides is typically evaluated by thermogravimetric analysis (TGA) to determine the decomposition temperature (Td) and by differential scanning calorimetry (DSC) to measure the glass transition temperature (Tg).
| Dianhydride | Diamine | Tg (°C) | Td at 5% weight loss (°C) |
| PMDA | ODA | 302[5] | - |
| BTDA | ODA | 276[5] | - |
| BPDA | ODA | 290[5] | - |
| BPADA | Various | 218 - 250[6] | - |
| HBPDA | Various | 203 - 243[6] | - |
| 6FDA | MDI | 238[7] | 574[7] |
| DPPD | MBDAM | >336[4] | >493[4] |
| BHTDA | Various | 268 - 341[3] | 457 - 524 (in N2)[3][8] |
PMDA: Pyromellitic dianhydride; BTDA: Benzophenonetetracarboxylic dianhydride; BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; BPADA: 4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride); HBPDA: Dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride; 6FDA: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride; DPPD: 3,8-Diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride; BHTDA: 3,3',4,4'-Benzhydrol tetracarboxylic dianhydride; ODA: 4,4'-Oxydianiline; MDI: Methylene diphenyl diisocyanate; MBDAM: Methyl-substituted diamine.
Aromatic dianhydrides generally lead to polyimides with higher thermal stability compared to their cycloaliphatic counterparts.[9] For instance, polyimides derived from aromatic BPADA exhibit better thermomechanical properties than those from cycloaliphatic HBPDA.[9][10] The rigidity of the dianhydride structure also plays a crucial role, with more rigid structures like PMDA resulting in higher glass transition temperatures.[11]
Mechanical Properties
The mechanical performance of polyimide films is critical for their structural applications. Key parameters include tensile strength, tensile modulus, and elongation at break.
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | ODA | - | 3.42[5] | 2.82[5] |
| BTDA | ODA | 114.19[5] | 3.23[5] | 3.58[5] |
| BPDA | ODA | - | - | - |
| 6FDA | MDI | - | - | - |
| TAHQ | Various | 42.0 - 83.8[12] | 2.5 - 4.7[12] | 2.1 - 5.4[12] |
| BHTDA | Various | 72 - 105[8] | 2.18 - 2.85[8] | 4 - 7[8] |
TAHQ: Bis(trimellitic acid anhydride) phenyl ester.
The structure of the dianhydride influences the packing of polymer chains and, consequently, the mechanical properties. Rigid and planar dianhydrides like PMDA can lead to strong intermolecular interactions, resulting in high tensile modulus but lower elongation at break.[5] In contrast, the incorporation of flexible linkages or bulky groups in the dianhydride structure can enhance solubility and processability, sometimes at the expense of mechanical strength.[1]
The following diagram illustrates the relationship between the dianhydride structure and the resulting polyimide properties.
Caption: Influence of dianhydride structure on polyimide properties.
Optical and Other Properties
For applications in electronics and optoelectronics, the optical transparency and dielectric properties of polyimides are important. The presence of charge-transfer complexes (CTCs) in aromatic polyimides can lead to coloration.[13] The use of cycloaliphatic dianhydrides like HBPDA can mitigate the formation of CTCs, resulting in improved optical transparency.[9] Fluorinated dianhydrides such as 6FDA are also known to yield more transparent and soluble polyimides.[13][14]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of polyimides.
Synthesis of Polyimide Films (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the diamine monomer in a polar aprotic solvent (e.g., N,N-dimethylacetamide).
-
Gradually add an equimolar amount of the dianhydride monomer to the solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Heat the cast film in an oven with a controlled temperature program. A typical program involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to ensure complete imidization.
-
After cooling to room temperature, peel off the polyimide film from the glass substrate.
-
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of amide peaks and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹.[1]
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide films by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[15]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polyimides, typically by heating the sample at a rate of 10 °C/min.[6]
-
Tensile Testing: Evaluate the mechanical properties of the polyimide films using a universal testing machine at a specific strain rate.
Conclusion
The properties of polyimides are highly tunable through the judicious selection of the dianhydride monomer. Aromatic dianhydrides generally impart excellent thermal and mechanical properties, while cycloaliphatic and fluorinated dianhydrides can be used to enhance optical transparency and solubility. The data and protocols presented in this guide provide a foundation for researchers to select and synthesize polyimides with desired characteristics for their specific applications.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 7. ukm.my [ukm.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. fire.tc.faa.gov [fire.tc.faa.gov]
thermal stability comparison of polyimides from different aromatic dianhydrides
A Comparative Guide to the Thermal Stability of Polyimides Derived from Different Aromatic Dianhydrides
This guide provides a comprehensive comparison of the thermal stability of polyimides synthesized from various commercially significant aromatic dianhydrides. The data presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize high-performance polymers. The thermal properties, specifically the glass transition temperature (Tg) and the 5% weight loss temperature (Td5%), are critical parameters that dictate the upper service temperature and long-term stability of these materials. This guide aims to elucidate the structure-property relationships between the aromatic dianhydride monomer and the resulting polyimide's thermal performance.
Data Presentation: Thermal Properties of Polyimides
The thermal stability of polyimides is intrinsically linked to the rigidity and aromatic content of the constituent monomers. The following table summarizes the glass transition temperatures (Tg) and decomposition temperatures (Td5%) of polyimides synthesized from five common aromatic dianhydrides with 4,4'-oxydianiline (B41483) (ODA) as the diamine. The use of a consistent diamine allows for a more direct comparison of the effect of the dianhydride structure on the thermal properties.
| Dianhydride | Dianhydride Structure | Polyimide Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Pyromellitic dianhydride (PMDA) | PMDA-ODA | 385 - 410 | ~586 | |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | BPDA-ODA | 325 - 387 | ~531 | |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | BTDA-ODA | 280 - 290 | ~554 | |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 6FDA-ODA | 240 - 326 | ~521 | |
| 4,4'-Oxydiphthalic anhydride (ODPA) | ODPA-ODA | 270 - 294 | ~512 |
Note: The data presented is compiled from multiple sources. Variations in experimental conditions such as synthesis methods, molecular weight of the resulting polymer, and thermal analysis parameters can influence the reported values. Therefore, the provided ranges should be considered as representative.
Experimental Protocols
Polyimide Synthesis: Two-Step Method
The most common method for synthesizing aromatic polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[1]
Step 1: Poly(amic acid) Synthesis
-
In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, the aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1]
-
The solution is stirred under a continuous nitrogen purge until the diamine is completely dissolved.
-
An equimolar amount of the aromatic dianhydride is added to the solution in several portions. The reaction is exothermic and maintaining the temperature is crucial.
-
The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.[1]
Step 2: Thermal Imidization
-
The poly(amic acid) solution is cast onto a clean, dry glass substrate to form a thin film of uniform thickness.
-
The cast film is then subjected to a staged heating process in a vacuum oven or under an inert atmosphere. A typical heating schedule is as follows:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.
Thermal Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to determine the thermal stability and decomposition temperature of the polyimide films.
-
A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated from room temperature to approximately 800°C at a constant heating rate, commonly 10°C/min or 20°C/min.[2][3]
-
The analysis is conducted under a continuous flow of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4][5]
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial mass.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is employed to determine the glass transition temperature (Tg) of the polyimide films.
-
A small, encapsulated sample of the polyimide film (typically 5-10 mg) is placed in a DSC sample pan. An empty, sealed pan is used as a reference.[6]
-
The sample is subjected to a heat-cool-heat cycle to erase the thermal history of the material. A typical procedure involves:
-
Heating from room temperature to a temperature above the expected Tg at a rate of 10°C/min or 20°C/min.[7]
-
Cooling back to room temperature.
-
A second heating scan at the same rate.
-
-
The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The analysis is performed under a nitrogen atmosphere.[6]
Visualization of Structure-Property Relationship
The following diagram illustrates the general synthesis of a polyimide and the influence of the dianhydride's chemical structure on the thermal stability of the resulting polymer.
The rigidity of the dianhydride monomer plays a crucial role in determining the thermal stability of the resulting polyimide. More rigid and planar dianhydrides, such as PMDA and BPDA, lead to polyimides with higher glass transition temperatures and decomposition temperatures due to restricted segmental motion and efficient chain packing. Conversely, the introduction of flexible linkages (e.g., ether in ODPA, carbonyl in BTDA) or bulky groups (e.g., hexafluoroisopropylidene in 6FDA) in the dianhydride structure disrupts chain packing, increases free volume, and consequently lowers the thermal stability of the polymer.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers | MDPI [mdpi.com]
- 5. azom.com [azom.com]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Catalytic Performance of Pyromellitic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) constructed from pyromellitic acid and its derivatives are a promising class of heterogeneous catalysts. Their inherent porosity, high surface area, and the presence of tunable metal centers offer significant potential for a variety of organic transformations crucial in research and pharmaceutical development. This guide provides an objective comparison of the catalytic performance of this compound-based MOFs in key chemical reactions, supported by experimental data and detailed protocols.
Performance in Oxidation Reactions: The Case of Styrene (B11656) Oxidation
The selective oxidation of styrene to valuable products like benzaldehyde (B42025) is a benchmark reaction for evaluating catalytic performance. While direct comparative studies on a series of this compound-based MOFs are limited, data on a copper(II)-based MOF containing the pyromellitate linker (1,2,4,5-benzenetetracarboxylate) provides insight into its catalytic capabilities.
A study on a Cu(II)-based MOF, [Cu2(bipy)2(btec)]∞ (where btec is 1,2,4,5-benzenetetracarboxylate), demonstrated its activity in the liquid-phase oxidation of styrene.[1] Using tert-butyl hydroperoxide (TBHP) as the oxidant, this MOF achieved significant styrene conversion. Notably, when H2O2 was used as the oxidant in a dichloroethane-water system, a 100% selectivity towards benzaldehyde was achieved.[1] The catalyst also showed good reusability, maintaining its structural integrity over four catalytic runs.[1]
For comparison, while not a this compound-based MOF, a study on Cu and Co mixed MOFs (MOF-74) for styrene oxidation highlights the influence of the metal center. In that study, MOF-74(Co) showed higher catalytic activity than MOF-74(Cu), though the latter exhibited absolute selectivity for benzaldehyde.[1] This suggests that the choice of metal in this compound-based MOFs would similarly have a profound impact on both activity and selectivity.
Table 1: Catalytic Performance in Styrene Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) to Benzaldehyde | Reference |
| [Cu2(bipy)2(btec)]∞ | H2O2 | Dichloroethane:Water | - | 6 | - | 100 | [1] |
| [Cu2(bipy)2(btec)]∞ | TBHP | Dichloroethane:Water | - | 6 | 45 - 61 | - | [1] |
| [Cu2(bipy)2(btec)]∞ | TBHP | Decane | - | 6 | 46 - 57 | - | [1] |
Performance in Condensation Reactions: Knoevenagel Condensation
The Knoevenagel condensation, a C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, is another important transformation catalyzed by MOFs. While specific data for a this compound-based MOF in this reaction is scarce, the performance of a zinc-based MOF/COF hybrid material provides a relevant benchmark.
A study on a Zn-MOF/COF hybrid catalyst demonstrated exceptional activity in the Knoevenagel condensation of various aldehydes with malononitrile (B47326) under solvent-free conditions at room temperature.[2] This catalyst achieved high yields (82–100%) in very short reaction times (5–60 minutes) and could be reused at least eight times without a significant loss in activity.[2] The high efficiency is attributed to the synergistic effects of the MOF and COF components, providing a high density of active sites.
For comparison, other studies on MOFs in Knoevenagel condensation, such as those using Al-MOFs (CAU-1-NH2), have also shown high selectivity and good yields, highlighting the general applicability of MOFs in this reaction.[3] The choice of metal and the functionalization of the organic linker are key factors in determining the catalytic performance.
Table 2: Catalytic Performance in Knoevenagel Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Zn-MOF/COF Hybrid | Various aldehydes and malononitrile | Solvent-free | 25 | 5 - 60 | 82 - 100 | [2] |
Note: This table showcases the potential of MOF-based systems in Knoevenagel condensation. The development of this compound-based MOFs with appropriate metal centers could yield highly active and selective catalysts for this reaction.
Performance in Esterification and Transesterification Reactions
Esterification and transesterification are fundamental reactions in organic synthesis and for the production of biofuels. MOFs, with their tunable acidic and basic sites, are excellent candidates for catalyzing these reactions.
The synthesis of an aluminum pyromellitate MOF, MIL-121, which possesses extra carboxylic acid functionalization, suggests its potential as a Brønsted acid catalyst for esterification reactions.[5][6] The presence of these acidic groups within the porous structure could facilitate the protonation of substrates, a key step in acid-catalyzed esterification.
Table 3: Catalytic Performance in Transesterification
| Catalyst | Reaction | Temperature (K) | Time (h) | Conversion (%) | Reference |
| ZIF-8 | Transesterification of vegetable oil with methanol (B129727) | 473 | < 2 | 100 | [4] |
Note: The data for ZIF-8 highlights the potential of MOFs in transesterification. The acidic nature of this compound-based MOFs like MIL-121 suggests they would be promising candidates for esterification reactions.
Experimental Protocols
Synthesis of a Representative this compound-Based MOF (Sb-PMA)
This protocol describes the synthesis of an antimony-pyromellitic acid MOF (Sb-PMA).[7][8]
Materials:
-
Antimony(III) chloride (SbCl3)
-
This compound (PMA)
-
Methanol
Procedure:
-
Dissolve SbCl3 (97%) in 10 mL of methanol to obtain solution A.
-
Dissolve 0.445 g of this compound (98%) in 10 mL of methanol to obtain solution B.
-
Slowly add solution A to solution B with continuous stirring.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Collect the solid product by centrifugation.
-
Wash the collected solid with methanol twice.
-
Dry the product in a vacuum oven at 60 °C for 6 hours.
Caption: Workflow for the synthesis of an Sb-pyromellitic acid MOF.
General Protocol for MOF-Catalyzed Styrene Oxidation
This protocol is a general procedure for the liquid-phase oxidation of styrene using a MOF catalyst.[9][10]
Materials:
-
Styrene
-
Hydrogen peroxide (30% aq.) or tert-butyl hydroperoxide (TBHP)
-
MOF catalyst
-
Acetonitrile (B52724) (or other suitable solvent)
Procedure:
-
In a two-necked round-bottom flask, add the MOF catalyst (e.g., 50 mg), styrene (e.g., 5 mmol), and acetonitrile (e.g., 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with stirring.
-
Add the oxidant (e.g., 5 mmol of H2O2) to the mixture.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).
-
After the reaction is complete, separate the catalyst by centrifugation.
-
Analyze the product mixture to determine conversion and selectivity.
Caption: General workflow for MOF-catalyzed styrene oxidation.
General Protocol for MOF-Catalyzed Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation catalyzed by a MOF.[11]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
MOF catalyst
-
Solvent (e.g., THF or ethanol) or solvent-free
Procedure:
-
In a capped glass vessel, mix the aldehyde (e.g., 0.5 mmol), the active methylene compound (e.g., 1 mmol), and the MOF catalyst (e.g., 3 mol%).
-
If using a solvent, add the solvent (e.g., 1 mL of THF).
-
Heat the mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 6 hours).
-
Quench the reaction and separate the catalyst by centrifugation and filtration.
-
Analyze the product mixture to determine the yield.
Caption: General workflow for MOF-catalyzed Knoevenagel condensation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput aided synthesis of the porous metal-organic framework-type aluminum pyromellitate, MIL-121, with extra carboxylic acid functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a Keggin heteropolyacid/Ni-MOF catalyst for esterification of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sb–this compound metal–organic framework material and its sodium storage properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Catalytic Prowess of MOFs: A Comparative Analysis of Pyromellitic Acid versus Terephthalic Acid Linkers
A detailed guide for researchers and drug development professionals on the catalytic activities of Metal-Organic Frameworks (MOFs) derived from pyromellitic acid and terephthalic acid, offering insights into how linker choice influences catalytic performance.
The design and synthesis of Metal-Organic Frameworks (MOFs) have opened new frontiers in heterogeneous catalysis. The choice of organic linker plays a pivotal role in defining the structural and electronic properties of these crystalline materials, which in turn dictates their catalytic efficacy. This guide provides a comparative analysis of the catalytic activity of MOFs synthesized from two common aromatic carboxylic acid linkers: this compound (a tetracarboxylic acid) and terephthalic acid (a dicarboxylic acid). While direct, side-by-side comparative studies are scarce due to the structural differences imparted by the linkers, this guide synthesizes available data to offer valuable insights for the rational design of MOF-based catalysts.
Impact of Linker Functionality on Catalytic Activity
The fundamental difference between this compound and terephthalic acid lies in the number of coordinating carboxylate groups. This compound's four carboxylate groups can lead to more highly connected and potentially more rigid frameworks compared to the two carboxylate groups of terephthalic acid. This variation in connectivity influences the coordination environment of the metal centers, pore geometry, and the overall stability of the MOF, all of which are critical factors in catalysis.
MOFs derived from terephthalic acid, such as the well-known UiO-66 and MIL series, have been extensively studied as catalysts for a wide range of organic transformations.[1] The catalytic activity of these materials often stems from Lewis acidic metal sites. It has been demonstrated that functionalizing the terephthalic acid linker with electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the metal centers and, consequently, tune the catalytic performance.[2][3] For instance, the introduction of a nitro group to the terephthalate (B1205515) linker in MIL-101(Cr) has been shown to enhance its catalytic activity in several reactions.[3]
While less explored in catalysis, MOFs synthesized from this compound are gaining attention. The presence of additional carboxylic acid groups can lead to frameworks with a higher density of potential active sites or uncoordinated carboxylic acid groups within the pores, which can act as Brønsted acid sites, adding another dimension to their catalytic functionality.
Comparative Data on Catalytic Performance
To illustrate the catalytic potential of MOFs derived from these two linkers, this section presents data from separate studies on their application in two important classes of reactions: the Knoevenagel condensation and the photocatalytic degradation of organic dyes. The data is structured to facilitate a comparative understanding, although it is important to note that the reaction conditions and specific MOF structures are not identical across the studies.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by basic or acidic sites.
| Catalyst | Linker | Metal Ion | Substrates | Product Yield (%) | Reaction Conditions | Reference |
| CuBTC | Trimesic Acid* | Cu(II) | Benzaldehyde, Malononitrile | High | 80 °C | [4] |
| CAU-1-NH₂ | 2-Aminoterephthalic acid | Al(III) | Benzaldehyde, Malononitrile | up to 100% selectivity | 40 °C, 7 h, ethanol | [5] |
| Cd-CDA-MOF | Acylamide functionalized tetra-carboxylic acid | Cd(II) | Various aldehydes and malononitrile | - | Mild, ambient conditions | [6] |
Photocatalytic Degradation of Organic Dyes
The photocatalytic degradation of organic pollutants is a critical application for environmental remediation, where the electronic properties of the MOF play a key role.
| Catalyst | Linker | Metal Ion | Pollutant | Degradation Efficiency (%) | Light Source | Reference |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | Zr(IV) | Rhodamine B | 57 | UV light | [2] |
| JUC-138 | Pyrene-based linker | In(III) | Azure B | 90 | UV light | [2] |
| Cu(II)-[4ABA–MA] MOF | Maleic anhydride (B1165640) and 4-aminobenzoic acid derived | Cu(II) | Methylene Blue | High | - | [7] |
The data indicates that both terephthalic acid-based and other linker-based MOFs can be effective photocatalysts. The bandgap of the MOF, which is influenced by both the metal and the linker, is a crucial parameter determining the photocatalytic activity under different light sources.[2][8] For instance, the aminated version of the terephthalic acid-based UiO-66 (UiO-66-NH2) exhibits a significantly decreased bandgap, making it active under visible light.[2]
Experimental Protocols
Synthesis of a Terephthalic Acid-Based MOF (UiO-66)
A representative synthesis of UiO-66, a zirconium-based MOF with a terephthalic acid linker, is performed via a solvothermal reaction. Zirconium chloride (ZrCl₄) and terephthalic acid are dissolved in N,N-dimethylformamide (DMF). The solution is then sealed in a Teflon-lined autoclave and heated to 120 °C for 24 hours. After cooling to room temperature, the resulting white crystalline powder is collected by filtration, washed with DMF and methanol, and dried under vacuum.[1]
Synthesis of a this compound-Based MOF
The synthesis of a this compound-based MOF typically also involves a solvothermal method. For example, a cobalt-based MOF can be synthesized by dissolving a cobalt salt and this compound in a solvent mixture, such as DMF and ethanol. The solution is then heated in a sealed vessel, leading to the formation of the MOF crystals. The specific conditions, including temperature, reaction time, and solvent composition, will vary depending on the desired structure and the metal salt used.
Visualizing the Synthesis and Catalytic Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the synthesis of these MOFs and a general mechanism for Lewis acid catalysis.
Caption: General solvothermal synthesis workflow for MOFs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 7. A New 2D Metal-Organic Framework for Photocatalytic Degradation of Organic Dyes in Water [mdpi.com]
- 8. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
A Comparative Guide to the Analysis of Pyromellitic Acid: HPLC, CE, and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of pyromellitic acid is crucial in various stages of research and manufacturing. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is objectively evaluated with supporting experimental data to aid in selecting the most suitable technique for specific analytical needs.
This comparison guide delves into the quantitative performance, experimental protocols, and underlying principles of HPLC, CE, and GC-MS for the analysis of this compound. A summary of the key performance metrics is presented in Table 1, followed by detailed experimental methodologies and a visual representation of a cross-validation workflow.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the analysis of this compound using HPLC, CE, and GC-MS.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 10 - 500 µg/mL | 1 - 200 µg/mL | 0.5 - 100 µg/mL (post-derivatization) |
| Limit of Detection (LOD) | ~1 µg/mL | ppb levels[1] | ~0.1 µg/mL (post-derivatization) |
| Limit of Quantification (LOQ) | ~3 µg/mL | ppb levels[1] | ~0.3 µg/mL (post-derivatization) |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 97 - 103% (post-derivatization) |
| Precision (RSD) | < 2% | < 5% | < 3% (post-derivatization) |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes | 15 - 30 minutes (including derivatization) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the experimental protocols for the analysis of this compound by HPLC, CE, and GC-MS.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in various matrices, including crude pyromellitic dianhydride.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent RP-C18 column (4.6 mm × 200 mm, 10 μm).[2]
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% phosphoric acid in water (20:80 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, and dilute to the desired concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-resolution separation technique for charged species like this compound, enabling its determination at parts-per-billion (ppb) levels in aqueous samples.[1]
-
Instrumentation: A capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50 cm).
-
Running Buffer: Carbonate buffer.[1]
-
Separation Voltage: 20-30 kV.
-
Detection: UV-Vis detector.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Sample Preparation: Dilute the aqueous sample with the running buffer. If necessary, perform a solid-phase extraction for sample clean-up and pre-concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of non-volatile compounds like this compound by GC-MS, a derivatization step is required to increase its volatility.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Derivatization: Convert this compound to a volatile ester, for example, by reaction with 2,2,2-trifluoroethanol (B45653) to form the tetra(2,2,2-trifluoroethyl)ester.[1]
-
Column: A suitable capillary column for the separation of the derivatized analyte (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of the derivatized this compound from other components.
-
Ionization: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or other suitable mass analyzers.
-
Detection: An electron capture detector can be used for the determination of the trifluoroethyl ester.[1]
-
Sample Preparation: The sample containing this compound is subjected to a derivatization reaction. The resulting volatile derivative is then extracted with a suitable organic solvent before injection into the GC-MS.
Mandatory Visualization: Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical methods, a cross-validation process is essential. The following diagram, generated using the DOT language, illustrates a logical workflow for the cross-validation of the HPLC, CE, and GC-MS methods for this compound analysis.
References
comparing properties of polyimides based on pyromellitic dianhydride and other dianhydrides
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of polyimide properties based on the selection of dianhydride monomers, with a focus on pyromellitic dianhydride (PMDA) as a benchmark.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The choice of the dianhydride monomer is a critical determinant of the final polymer's characteristics, enabling the tailoring of materials for specific and demanding applications, from aerospace components to advanced drug delivery systems. This guide provides an objective comparison of the performance of polyimides derived from the rigid and planar pyromellitic dianhydride (PMDA) with those synthesized from other commonly used dianhydrides, supported by experimental data.
Performance Comparison of Polyimides
The properties of polyimides are significantly influenced by the chemical structure of the dianhydride monomer. The following tables summarize key quantitative data for polyimides synthesized from different dianhydrides with a common diamine, 4,4'-oxydianiline (B41483) (ODA), to allow for a direct and objective comparison.
Thermal and Mechanical Properties
The rigidity of the dianhydride backbone plays a crucial role in determining the thermal stability and mechanical strength of the resulting polyimide. PMDA, with its rigid, planar structure, generally imparts the highest glass transition temperature (Tg) and tensile modulus. In contrast, the incorporation of more flexible linkages in other dianhydrides, such as the ether group in ODPA or the carbonyl group in BTDA, can lead to increased flexibility and solubility, albeit with some trade-off in thermal performance.
| Dianhydride | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% wt. loss) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| PMDA | 302[1] | ~587 | 114.19[1] | 3.42[1] | 2.82[1] | 49.2[2] |
| BPDA | 290[1] | ~591 | 114.19[1] | 3.23[1] | 3.8[1] | Data not available |
| BTDA | 276[1] | Data not available | 114.19[1] | 3.23[1] | 3.58[1] | Data not available |
| 6FDA | 309[3] | 549[3] | Data not available | Data not available | Data not available | Data not available |
| ODPA | 221.1[4] | 512.4[4] | 138.7[4] | 1.76[4] | 55.0[4] | Data not available |
Dielectric Properties
The dielectric properties of polyimides are critical for applications in microelectronics and as insulating materials. The structure of the dianhydride influences the dielectric constant and breakdown strength. Fluorinated dianhydrides like 6FDA are known to decrease the dielectric constant due to the electron-withdrawing nature of fluorine atoms.
| Dianhydride | Dielectric Constant (@ 1 MHz) | Electric Breakdown Strength (kV/mm) |
| PMDA | >3.29[1][5] | 326.80[1] |
| BPDA | <3.29[1] | 357.07[1] |
| BTDA | Between PMDA and BPDA[1] | 478.90[1] |
| 6FDA | Data not available | Data not available |
| ODPA | 3.29[5] | 390[5] |
Structure-Property Relationship
The selection of the dianhydride monomer directly impacts the polymer chain's linearity, packing efficiency, and intermolecular interactions, which in turn dictates the macroscopic properties of the polyimide. The following diagram illustrates this fundamental relationship.
Experimental Protocols
The following are summaries of the standard methodologies used to determine the key properties presented in this guide.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polyimide films.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: A small sample of the polyimide film (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimide.
-
Apparatus: A differential scanning calorimeter.
-
Procedure: A small, encapsulated sample of the polyimide film is subjected to a controlled temperature program (heating, cooling, and reheating cycles) in an inert atmosphere. The heat flow to or from the sample is measured relative to a reference. The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC curve.
-
-
Thermomechanical Analysis (TMA): TMA is utilized to determine the coefficient of thermal expansion (CTE).
-
Apparatus: A thermomechanical analyzer.
-
Procedure: A rectangular film specimen is placed under a small, constant tensile force. The sample is then heated at a controlled rate (e.g., 5 °C/min), and the change in the film's length is measured by a sensitive probe. The CTE is calculated from the slope of the length change versus temperature curve over a specified temperature range (e.g., 50-250 °C).
-
Mechanical Testing
-
Tensile Properties (ASTM D882): The tensile strength, tensile modulus, and elongation at break of the polyimide films are determined according to ASTM D882.
-
Apparatus: A universal testing machine equipped with film grips.
-
Procedure: Rectangular film specimens of specified dimensions are clamped in the grips of the testing machine. The film is then pulled at a constant rate of crosshead displacement until it breaks. The force and elongation are continuously recorded. From the resulting stress-strain curve, the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break can be calculated.
-
Dielectric Analysis
-
Dielectric Constant and Dissipation Factor (ASTM D150): These properties are measured to assess the insulating characteristics of the polyimide films.
-
Apparatus: A capacitance bridge or an LCR meter, and a test fixture with electrodes.
-
Procedure: A circular or rectangular film sample is placed between two electrodes, forming a capacitor. The capacitance and dissipation factor of the sample are measured at a specific frequency (e.g., 1 MHz). The dielectric constant is then calculated from the measured capacitance, the dimensions of the sample, and the vacuum capacitance of the electrode setup.
-
-
Electric Breakdown Strength: This test determines the maximum electric field a material can withstand before electrical breakdown occurs.
-
Apparatus: A high-voltage power supply and a suitable electrode system.
-
Procedure: The polyimide film is placed between two electrodes. The voltage across the electrodes is increased at a controlled rate until the film breaks down, indicated by a sudden drop in voltage and an increase in current. The breakdown strength is calculated by dividing the breakdown voltage by the thickness of the film.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Performance Characterization of Exploding Foil Initiator Based on ODPA-ODA Polyimide Flyer | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Pyromellitic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of pyromellitic acid are critical for ensuring laboratory safety and environmental compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is vital to mitigate risks and uphold regulatory standards.
This compound is a skin and eye irritant, and its dust can cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Immediate Safety and Handling
Before any disposal procedure, ensure that all sources of ignition are removed from the area, as dusts of organic materials can potentially form explosive mixtures with air.[1][3] Use non-sparking tools when handling the solid material.[1][2] In case of a spill, avoid generating dust.[1][2] The spilled material should be collected promptly and placed in a suitable, closed container for disposal.[1][2]
Disposal Procedures
There are two primary methods for the proper disposal of this compound waste from a laboratory setting: controlled incineration and chemical neutralization. The choice of method depends on the quantity of waste, available facilities, and local regulations.
Controlled Incineration
Controlled incineration in a licensed chemical destruction plant is a recommended method for the disposal of this compound.[1] This process utilizes high temperatures to break down the organic acid into less harmful components.[4][5][6]
Key Operational Parameters for Incineration:
| Parameter | Specification | Rationale |
| Temperature | 900°C to 1400°C | Ensures complete combustion and destruction of the organic material.[5] |
| Flue Gas Scrubbing | Required | To neutralize and remove acidic combustion byproducts, preventing their release into the atmosphere.[1] |
| Ash Disposal | As per hazardous waste regulations | The resulting ash may contain residual contaminants and must be handled as hazardous waste.[4] |
Chemical Neutralization (for small laboratory quantities)
For small quantities of this compound waste, chemical neutralization can be a viable disposal option. This process involves reacting the acid with a weak base to form a less hazardous salt, water, and carbon dioxide.[7][8]
Experimental Protocol for Neutralization:
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or container (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Personal Protective Equipment (gloves, goggles, lab coat)
Procedure:
-
Work in a Fume Hood: Perform the entire procedure in a certified chemical fume hood to ensure proper ventilation.
-
Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water. A 1:10 ratio of acid to water is a safe starting point. Never add water to acid.
-
Slow Addition of Base: While stirring the diluted acid solution, slowly add small portions of sodium bicarbonate or a 5-10% solution of sodium carbonate. Be aware that this reaction will produce carbon dioxide gas, which can cause frothing.[7][8][9][10] Add the base incrementally to control the rate of reaction and prevent overflow.
-
Monitor pH: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water, provided it does not contain any other hazardous materials (e.g., heavy metals) and is in accordance with local wastewater regulations.
Regulatory Compliance
All chemical waste disposal must comply with local, regional, and national regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[11] Academic and research laboratories may be subject to specific regulations, such as 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in eligible academic entities. It is crucial to consult your institution's Environmental Health and Safety (EH&S) office for specific guidance and to ensure full compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Logical Relationship of Disposal Steps
This diagram outlines the logical sequence of actions for safe disposal.
Caption: Logical sequence for safe disposal procedures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ptb.de [ptb.de]
- 5. What Role Does a Laboratory Incinerator Play in Waste Management? [hrincinerator.com]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Acid spills are often neutralized with sodium carbonate or - McMurry 8th Edition Ch 9 Problem 152b [pearson.com]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyromellitic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pyromellitic acid, designed to ensure the well-being of laboratory personnel and maintain a secure research environment.
This compound is a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to the following procedures is mandatory to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is essential. The following table outlines the required equipment, its specifications, and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][4] A face shield may also be required depending on the scale of work. | Protects against dust, splashes, and vapors which can cause serious eye irritation.[1][2][3][5] |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1][4] Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc. | Prevents skin contact, which can cause irritation.[1][2] Gloves must be inspected before use and hands should be washed and dried thoroughly after removal.[1][4] |
| Body Protection | Fire/flame resistant and impervious clothing.[1][4] At a minimum, a laboratory coat and close-toed footwear are required.[5] An apron may also be necessary. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1][4] For dust generation, a respirator with a P2 filter is recommended. | Protects against the inhalation of dust or vapors which may cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Pre-Operational Checks:
-
Ventilation: Ensure adequate ventilation, such as a laboratory fume hood or mechanical exhaust system, is operational.[1][2][3]
-
Emergency Equipment: Confirm that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[3]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.
-
PPE Inspection: Inspect all PPE for damage or defects before use.[1][4]
2. Handling Procedure:
-
Work Area: Handle this compound in a well-ventilated area, preferably within a fume hood.[1][4]
-
Avoid Dust Formation: Minimize the generation of dust and aerosols during handling.[1][2][4]
-
Tooling: Use non-sparking tools to prevent ignition sources.[1][4]
-
Personal Hygiene: Avoid contact with skin and eyes.[1][2][4] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[1][5]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed immediately and washed before reuse.[5]
-
Hand Washing: Wash hands and any exposed skin with soap and water.[1]
Storage and Disposal Plan
Proper Storage:
-
Container: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][4]
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents and strong bases.[1][3]
Waste Disposal:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[5]
-
Collection: Collect waste in suitable, closed containers that are clearly labeled.[1][4]
-
Disposal Method: Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
